3-Hydroxy-4(E)-nonenoic acid
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C9H16O3 |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
(E)-3-hydroxynon-4-enoic acid |
InChI |
InChI=1S/C9H16O3/c1-2-3-4-5-6-8(10)7-9(11)12/h5-6,8,10H,2-4,7H2,1H3,(H,11,12)/b6-5+ |
Clé InChI |
PMFGHKDIYFNBMZ-AATRIKPKSA-N |
SMILES isomérique |
CCCC/C=C/C(CC(=O)O)O |
SMILES canonique |
CCCCC=CC(CC(=O)O)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxy-4(E)-nonenoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and the expected analytical characterization of 3-Hydroxy-4(E)-nonenoic acid. The information is compiled from established chemical principles and spectroscopic data of analogous compounds, offering a robust framework for its preparation and identification in a laboratory setting.
Synthesis of this compound
Proposed Synthetic Pathway: Horner-Wadsworth-Emmons Approach
The proposed synthesis involves two key steps:
-
Step 1: Horner-Wadsworth-Emmons (HWE) Reaction to form the ethyl ester of this compound. This reaction is renowned for its high selectivity in producing (E)-alkenes[1]. The reaction involves the condensation of pentanal with a stabilized phosphonate (B1237965) ylide derived from ethyl 2-(diethoxyphosphoryl)acetate.
-
Step 2: Base-Catalyzed Hydrolysis of the resulting ethyl ester to yield the final product, this compound[2][3][4][5].
An alternative to the HWE reaction for the formation of the β-hydroxy ester intermediate is the Reformatsky reaction [6][7][8][9][10][11]. This reaction would involve treating pentanal with an α-halo ester, such as ethyl bromoacetate, in the presence of zinc metal[6][7][8].
Experimental Protocols
Step 1: Synthesis of Ethyl 3-hydroxy-4(E)-nonenoate via Horner-Wadsworth-Emmons Reaction
-
Reagents and Materials:
-
Pentanal
-
Ethyl 2-(diethoxyphosphoryl)acetate
-
Sodium hydride (NaH) or other suitable base (e.g., NaOMe, K₂CO₃)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, reflux condenser, and other standard glassware
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere, a solution of ethyl 2-(diethoxyphosphoryl)acetate (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, to ensure the complete formation of the phosphonate ylide.
-
The reaction mixture is then cooled back to 0 °C, and a solution of pentanal (1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the complete consumption of the aldehyde.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate (B1210297) (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford pure ethyl 3-hydroxy-4(E)-nonenoate.
-
Step 2: Synthesis of this compound via Ester Hydrolysis
-
Reagents and Materials:
-
Ethyl 3-hydroxy-4(E)-nonenoate
-
Lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF), methanol (B129727) (MeOH), or ethanol (B145695) (EtOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or ethyl acetate
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
The ethyl 3-hydroxy-4(E)-nonenoate (1.0 equivalent) is dissolved in a mixture of THF and water (e.g., 2:1 v/v).
-
Lithium hydroxide (2-4 equivalents) is added, and the mixture is stirred at room temperature for 2-4 hours, or until TLC analysis shows the disappearance of the starting ester.
-
The organic solvent is removed under reduced pressure.
-
The remaining aqueous solution is cooled to 0 °C and acidified to pH ~2-3 with 1 M HCl.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if the product is a solid, or by chromatography.
-
Characterization of this compound
The following table summarizes the predicted physicochemical and spectroscopic data for this compound based on its structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₉H₁₆O₃ |
| Molecular Weight | 172.22 g/mol |
| Appearance | Colorless oil or low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) 5.60-5.80 (m, 2H, -CH=CH-), 4.40-4.50 (m, 1H, -CH(OH)-), 2.45-2.60 (d, 2H, -CH₂-COOH), 2.00-2.10 (q, 2H, =CH-CH₂-), 1.30-1.45 (m, 2H, -CH₂-), 0.85-0.95 (t, 3H, -CH₃), ~3.0-4.0 (br s, 2H, -OH, -COOH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ~175-178 (-COOH), ~135 (-CH=), ~128 (-CH=), ~70 (-CH(OH)-), ~40 (-CH₂-COOH), ~35 (=CH-CH₂-), ~22 (-CH₂-), ~14 (-CH₃) |
| FTIR (neat, cm⁻¹) | ~3400 (br, O-H stretch, alcohol), ~3000 (br, O-H stretch, carboxylic acid), ~2960, 2930, 2870 (C-H stretch), ~1710 (s, C=O stretch, carboxylic acid), ~1670 (w, C=C stretch), ~970 (m, =C-H bend, trans) |
| Mass Spectrometry (ESI-) | m/z 171.1027 [M-H]⁻, Fragments corresponding to loss of H₂O and CO₂ |
Visualizations
Proposed Synthetic Workflow
References
- 1. Wittig-Horner Reaction [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 7. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 8. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemicals [chemicals.thermofisher.cn]
- 11. Reformatsky Reaction | Chem-Station Int. Ed. [en.chem-station.com]
The Biological Landscape of 3-Hydroxy-4(E)-nonenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biological activities of 3-Hydroxy-4(E)-nonenoic acid (HNA), a significant metabolite of the lipid peroxidation product 4-hydroxy-2-nonenal (HNE). As a less reactive and more stable molecule than its precursor, HNA is emerging as a potential signaling molecule in its own right, with specific interactions and downstream effects. This document details its metabolic origins, interaction with the γ-hydroxybutyrate (GHB) receptor, and potential downstream signaling pathways. Furthermore, it provides a compilation of relevant experimental protocols and quantitative data to facilitate further research and drug development efforts centered on this bioactive lipid.
Introduction
Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, leads to cellular damage. A key event in oxidative stress is lipid peroxidation, the process whereby oxidants damage lipids. This process generates a variety of reactive aldehydes, with 4-hydroxy-2-nonenal (HNE) being one of the most abundant and cytotoxic.[1] HNE is a highly reactive molecule that can form adducts with proteins, nucleic acids, and lipids, thereby disrupting cellular function and contributing to the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2][3]
The detoxification of HNE is a critical cellular process. One of the major metabolic pathways for HNE involves its oxidation to this compound (HNA), a reaction catalyzed by aldehyde dehydrogenases (ALDHs).[3][4] Unlike its highly reactive precursor, HNA is a more stable carboxylic acid. This stability allows it to participate in more specific biological interactions, suggesting a role beyond simple detoxification. Indeed, emerging evidence points to HNA as a bioactive molecule with its own distinct signaling properties, most notably through its interaction with the γ-hydroxybutyrate (GHB) receptor.[5]
This guide will comprehensively review the current understanding of the biological activity of this compound, presenting key data, experimental methodologies, and signaling pathway diagrams to serve as a valuable resource for the scientific community.
Metabolism and Synthesis
Metabolic Formation of this compound
The primary route for the endogenous formation of HNA is the oxidation of HNE. This conversion is a crucial step in the detoxification of HNE and is carried out by the superfamily of NAD(P)+-dependent enzymes known as aldehyde dehydrogenases (ALDHs).[3]
The metabolic pathway from the lipid peroxidation of ω-6 polyunsaturated fatty acids to the formation of HNA is depicted below:
Figure 1. Metabolic formation of this compound.
Chemical Synthesis
A plausible synthetic route for this compound can be achieved through a Reformatsky reaction. This reaction involves the coupling of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. Subsequent hydrolysis of the ester yields the desired β-hydroxy acid.
A proposed synthetic scheme is as follows:
Figure 2. Proposed synthetic route for this compound.
Biological Activity and Quantitative Data
The primary recognized biological target of HNA is the γ-hydroxybutyrate (GHB) receptor.[5] This interaction is selective, as HNA does not significantly displace ligands for β-adrenergic or GABAB receptors at high concentrations.[5]
Table 1: Quantitative Data for this compound
| Parameter | Receptor/Assay | Species | Tissue/Cell Line | Value | Reference |
| IC50 | GHB Receptor | Human | Frontal Cerebral Cortex | 3.9 ± 1.1 µM | [5] |
| IC50 | GHB Receptor | Rat | Whole Cerebral Cortex | 5.6 ± 1.2 µM | [5] |
Signaling Pathways
The binding of HNA to the GHB receptor is expected to initiate downstream signaling cascades. While the specific pathways activated directly by HNA are still under investigation, the known signaling of the GHB receptor provides a framework for its potential effects. The GHB receptor is a G-protein coupled receptor (GPCR) that is known to couple to Gαi/o proteins. Activation of this pathway can lead to the inhibition of adenylyl cyclase and the activation of G-protein coupled inwardly rectifying potassium (GIRK) channels.
Inhibition of Adenylyl Cyclase
Activation of the Gαi/o subunit by an agonist-bound GPCR leads to the inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes. By inhibiting adenylyl cyclase, HNA may decrease intracellular cAMP levels, thereby modulating the activity of protein kinase A (PKA) and other cAMP-dependent pathways.
Figure 3. Proposed signaling pathway for HNA-mediated inhibition of adenylyl cyclase.
Activation of GIRK Channels
Upon activation of a Gαi/o-coupled receptor, the Gβγ subunit dissociates from the Gα subunit and can directly bind to and activate G-protein coupled inwardly rectifying potassium (GIRK) channels. The opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization makes the neuron less likely to fire an action potential, resulting in an inhibitory effect on neuronal excitability.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of α,β‐ and β‐Unsaturated Acids and Hydroxy Acids by Tandem Oxidation, Epoxidation, and Hydrolysis/Hydrogenation of Bioethanol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 5. The direct synthesis of β-hydroxy-acids by a modified reformatskii reaction - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 3-Hydroxy-4(E)-nonenoic Acid: Discovery and Natural Occurrence
This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biochemical significance of this compound. The information is presented with a focus on quantitative data, detailed experimental protocols, and the visualization of related biochemical pathways.
Discovery
The definitive discovery of this compound is not attributed to a single seminal publication but rather emerged from the broader, systematic analysis of complex lipid mixtures in natural products. Its identification is closely linked to the detailed chemical characterization of royal jelly, a secretion from the hypopharyngeal and mandibular glands of worker honeybees (Apis mellifera). Early investigations into the composition of royal jelly identified a variety of unique fatty acids, many of which possess hydroxyl groups. While initial studies focused on the major fatty acid components, subsequent, more detailed analyses using advanced chromatographic and spectroscopic techniques led to the identification of numerous minor lipid constituents, including this compound.
Natural Occurrence
The primary and most well-documented natural source of this compound is royal jelly . Royal jelly is a complex biological mixture containing a diverse array of proteins, sugars, vitamins, and lipids. The lipid fraction of royal jelly is particularly unique, characterized by the presence of medium-chain (C8-C12) hydroxy and dicarboxylic fatty acids.
While its presence is established in royal jelly, the exact quantitative levels of this compound are not as extensively documented as those of the major fatty acids like 10-hydroxy-2-decenoic acid (10-HDA). Its concentration is considered to be that of a minor constituent.
Beyond royal jelly, there is evidence to suggest the presence of various hydroxy fatty acids in other natural sources, including other bee products, though specific identification of the this compound isomer is less common. Hydroxy fatty acids, in general, are also known constituents of some plant and microbial lipids.
Quantitative Data
Comprehensive quantitative data for this compound in natural sources is limited in the scientific literature. However, analysis of related fatty acids in royal jelly provides a contextual understanding of its likely concentration range. The data presented below is for major and other relevant fatty acids found in royal jelly to provide a comparative framework.
| Fatty Acid | Typical Concentration Range in Fresh Royal Jelly (mg/100g) | Reference |
| 10-Hydroxy-2-decenoic acid (10-HDA) | 771 - 928 | [1] |
| Palmitic acid (C16:0) | 14.47 - 20.88 | [1] |
| Stearic acid (C18:0) | 7.28 - 8.94 | [1] |
| Linoleic acid (C18:2) | 1.89 - 2.75 | [1] |
| Linolenic acid (C18:3) | 93.72 - 123.36 | [1] |
| Nonanoic acid | 237.04 - 306.21 | [2] |
Note: The concentration of this compound is expected to be significantly lower than these major components and would require targeted, high-sensitivity analytical methods for precise quantification.
Experimental Protocols
The isolation and characterization of this compound from a complex matrix like royal jelly involves a multi-step process. The following is a generalized protocol based on established methods for fatty acid analysis in bee products.
Protocol for Extraction and Derivatization of Fatty Acids from Royal Jelly
Objective: To extract total lipids from royal jelly and derivatize the fatty acids to their methyl esters (FAMEs) for gas chromatography analysis.
Materials:
-
Fresh royal jelly sample
-
Methanol
-
Toluene
-
Boron trifluoride-methanol solution (14% BF3 in MeOH)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Centrifuge tubes
-
Vortex mixer
-
Water bath or heating block
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Lipid Extraction:
-
Weigh approximately 1 gram of fresh royal jelly into a glass centrifuge tube.
-
Add 10 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette and transfer it to a clean tube.
-
Repeat the extraction of the remaining aqueous phase and solids with another 5 mL of the chloroform:methanol mixture.
-
Combine the chloroform extracts and evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
-
Saponification and Methylation (Derivatization to FAMEs):
-
To the dried lipid extract, add 2 mL of 0.5 M methanolic NaOH.
-
Heat the mixture at 80°C for 10 minutes in a water bath to saponify the lipids.
-
Cool the tube to room temperature.
-
Add 2 mL of 14% boron trifluoride-methanol solution.
-
Heat again at 80°C for 2 minutes to methylate the fatty acids.
-
Cool the tube and add 2 mL of hexane and 2 mL of saturated sodium chloride solution.
-
Vortex for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a new vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
Analysis by GC-MS:
-
Inject 1 µL of the FAMEs solution into the GC-MS system.
-
GC Conditions (Example):
-
Column: DB-23 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 230°C at 4°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Scan Range: m/z 40-500.
-
-
Identification of this compound methyl ester is achieved by comparing its retention time and mass spectrum with that of an authentic standard or by detailed interpretation of its mass spectral fragmentation pattern.
-
Biosynthesis and Signaling Pathways
The precise biosynthetic pathway of this compound in honeybees is not fully elucidated. However, it is likely derived from the metabolism of more common fatty acids through pathways involving hydroxylation and desaturation. Hydroxy fatty acids in insects can be precursors for various signaling molecules and pheromones.
Putative Biosynthetic Pathway
The biosynthesis likely involves the modification of a C9 saturated or unsaturated fatty acid. The introduction of a hydroxyl group at the C-3 position and a double bond at the C-4 position would require specific hydroxylase and desaturase enzymes.
Caption: Putative biosynthetic pathway of this compound.
Potential Signaling Roles
While specific signaling pathways for this compound are not well-defined, other hydroxy fatty acids are known to act as signaling molecules in various biological contexts. They can act as ligands for G-protein coupled receptors (GPCRs) or be incorporated into more complex signaling lipids. In insects, fatty acid derivatives are crucial components of pheromones, including those from the Nasonov's gland in honeybees, which are used for orientation and aggregation.[3][4] The structural similarity of this compound to known insect signaling molecules suggests a potential role in honeybee chemical communication.
Caption: Potential signaling roles of this compound.
Future Directions
Further research is required to fully elucidate the discovery, biosynthesis, and physiological roles of this compound. Key areas for future investigation include:
-
Definitive Discovery: A thorough review of early, comprehensive analyses of royal jelly lipids to pinpoint the first report of this specific isomer.
-
Quantitative Analysis: Development of targeted analytical methods to accurately quantify its concentration in royal jelly from different geographical and botanical origins.
-
Biosynthesis: Identification and characterization of the enzymes responsible for its synthesis in honeybees.
-
Biological Activity: Investigation of its potential roles as a pheromone component, a signaling molecule, or a precursor to other bioactive compounds in honeybees and its potential effects in other organisms.
This technical guide serves as a foundational resource for researchers interested in the chemistry and biology of this compound, highlighting the current state of knowledge and identifying key areas for future scientific inquiry.
References
The Uncharted Path: A Technical Guide to the Putative Biosynthesis of 3-Hydroxy-4(E)-nonenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Hydroxy-4(E)-nonenoic acid is an unsaturated hydroxy fatty acid whose biosynthetic origins are not well-documented in publicly available scientific literature. This technical guide addresses this knowledge gap by proposing a putative biosynthetic pathway, grounded in established principles of fatty acid metabolism. Drawing parallels with the well-characterized β-oxidation of unsaturated fatty acids, we hypothesize a multi-enzyme pathway commencing with 4(E)-nonenoic acid. This document provides a detailed exploration of this proposed pathway, including the key enzymatic players, and furnishes representative quantitative data and experimental protocols to empower researchers to investigate this and similar metabolic routes. The content herein is designed to serve as a foundational resource for scientists and drug development professionals interested in the metabolism of unsaturated fatty acids and the discovery of novel bioactive lipids.
A Hypothetical Biosynthetic Pathway for this compound
The biosynthesis of this compound is proposed to be a three-step enzymatic process originating from the precursor molecule, 4(E)-nonenoic acid. This putative pathway is analogous to the initial steps of the mitochondrial β-oxidation of unsaturated fatty acids with a double bond at an even-numbered carbon position. The proposed sequence of reactions is as follows:
-
Activation of 4(E)-nonenoic acid: The pathway is initiated by the activation of the free fatty acid, 4(E)-nonenoic acid, to its coenzyme A (CoA) thioester, 4(E)-nonenoyl-CoA. This reaction is catalyzed by an Acyl-CoA synthetase (ACS) and requires ATP and CoA.
-
Isomerization of the double bond: The double bond at the C-4 position of 4(E)-nonenoyl-CoA is not a suitable substrate for the subsequent hydration step. Therefore, a Δ³-Δ²-enoyl-CoA isomerase is proposed to catalyze the isomerization of the double bond from the Δ⁴ to the Δ² position, yielding 2(E)-nonenoyl-CoA.
-
Hydration to form the 3-hydroxy product: The final step involves the hydration of the double bond in 2(E)-nonenoyl-CoA, catalyzed by enoyl-CoA hydratase . This reaction introduces a hydroxyl group at the C-3 position, resulting in the formation of 3-hydroxy-nonanoyl-CoA. Subsequent hydrolysis of the CoA ester would yield the final product, this compound. It is important to note that the action of the isomerase and hydratase may result in the reduction of the double bond, leading to the saturated 3-hydroxy-nonanoic acid.
This proposed pathway provides a logical and biochemically plausible route for the formation of this compound.
3-Hydroxy-4(E)-nonenoic acid role in fungal metabolism
An In-depth Technical Guide on the Role of 3-Hydroxy Oxylipins in Fungal Metabolism
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Fungi utilize a complex language of chemical signals to regulate their development, metabolism, and interactions with their environment. Among these signaling molecules, oxylipins—a diverse family of oxygenated fatty acids—have emerged as critical regulators of fungal biology. This technical guide focuses on the burgeoning field of 3-hydroxy oxylipins, a significant subclass of these lipid mediators. While research on the specific molecule 3-Hydroxy-4(E)-nonenoic acid is still nascent, this document synthesizes the current understanding of the broader class of 3-hydroxy oxylipins, using this compound as a structural archetype. We will explore their biosynthesis, their multifaceted roles in fungal metabolism, development, and pathogenesis, the signaling pathways they modulate, and the experimental protocols used to study them. This guide is intended to be a comprehensive resource for researchers aiming to understand and exploit these pathways for basic research and the development of novel antifungal strategies.
Introduction to Fungal Oxylipins
Oxylipins are secondary metabolites derived from the oxidation of polyunsaturated fatty acids (PUFAs).[1] In fungi, these molecules are not merely metabolic byproducts but function as hormone-like signals that orchestrate a wide array of physiological processes. They are integral to:
-
Developmental Regulation: Modulating the balance between asexual and sexual sporulation.
-
Secondary Metabolism: Controlling the production of mycotoxins and other secondary metabolites.
-
Pathogenesis: Mediating interactions with host organisms, including plants and animals.
-
Quorum Sensing: Allowing fungal populations to coordinate gene expression and behavior in a cell-density-dependent manner.
The 3-hydroxy oxylipins are characterized by a hydroxyl group on the third carbon from the carboxyl group. This structural feature is key to their biological activity. These molecules are widely distributed across the fungal kingdom, from yeasts to filamentous fungi, and are often associated with cellular surfaces and reproductive structures, suggesting roles in cell aggregation and spore dissemination.[2]
Biosynthesis of 3-Hydroxy Oxylipins
Fungi have evolved multiple enzymatic pathways to generate 3-hydroxy oxylipins, providing metabolic flexibility and control. The three primary biosynthetic routes are detailed below.[1]
-
Fatty Acid Synthase (FAS) System: During de novo fatty acid synthesis, a β-hydroxyacyl-ACP intermediate is formed. Typically, this intermediate is further processed, but it can be released from the FAS complex to yield a 3-hydroxy fatty acid.
-
Incomplete Mitochondrial β-Oxidation: The β-oxidation pathway, which breaks down fatty acids, generates a 3-hydroxyacyl-CoA intermediate. If this intermediate is diverted from the cycle, it can be hydrolyzed to release the free 3-hydroxy oxylipin. This pathway is notably used by Candida albicans to convert host-derived arachidonic acid into the immunomodulatory molecule 3-hydroxy eicosatetraenoic acid (3-HETE).[1][3]
-
Direct Hydroxylation: Cytochrome P450 monooxygenases can directly hydroxylate a pre-existing fatty acid at the C-3 position. This reaction utilizes molecular oxygen and a reducing agent, typically NADPH.
Caption: Major biosynthetic pathways leading to the formation of 3-hydroxy oxylipins in fungi.
Role in Fungal Metabolism and Development
3-hydroxy oxylipins act as potent signaling molecules that influence key life-cycle transitions and metabolic outputs. While quantitative data for many specific molecules are still being gathered, a clear qualitative picture of their function has emerged.
Data Presentation: Observed Roles of Oxylipins in Fungi
| Fungal Species | Oxylipin (or Class) | Observed Effect | Reference(s) |
| Aspergillus nidulans | Plant-derived oxylipins | Induction of cAMP burst, regulation of sexual/asexual sporulation | [4][5] |
| Aspergillus flavus | Endogenous oxylipins | Regulation of spore, sclerotia, and aflatoxin production | [4][5] |
| Candida albicans | 3-hydroxy-eicosatetraenoic acid (3-HETE) | Morphogenesis, modulation of host inflammatory response | [1][3] |
| Cryptococcus neoformans | 3-hydroxy oxylipins | Component of the polysaccharide capsule, important for virulence | [1] |
| Pilobolus sp. | 3-hydroxy monounsaturated fatty acid (possibly nonenoic acid) | Associated with sporangia, likely functions as an adhesive | [6] |
| Saccharomyces cerevisiae | 3-hydroxy C8:0 and C10:0 | Associated with cell surface, role in flocculation (cell aggregation) | [1] |
Signaling Pathways
The perception of external oxylipin signals in fungi is primarily mediated by G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that trigger intracellular signaling cascades upon ligand binding.[7]
The binding of an oxylipin, such as a 3-hydroxy fatty acid, to its cognate GPCR is hypothesized to activate a heterotrimeric G-protein. This leads to the activation of adenylate cyclase, which synthesizes cyclic AMP (cAMP).[4][5] cAMP is a crucial second messenger that, in turn, activates Protein Kinase A (PKA). PKA then phosphorylates a variety of downstream targets, including transcription factors, to alter gene expression and elicit a cellular response, such as a shift in development or the production of secondary metabolites.[4][5]
Caption: A representative GPCR-mediated signaling pathway for oxylipins.
Experimental Protocols
Studying 3-hydroxy oxylipins requires a combination of analytical chemistry, molecular biology, and microbiological techniques.
Protocol: Extraction and Quantitative Analysis of 3-Hydroxy Oxylipins by LC-MS/MS
This protocol is adapted from methodologies for general oxylipin analysis and is suitable for quantifying specific 3-hydroxy fatty acids from fungal cultures.[8][9]
-
Sample Preparation:
-
Lyophilize (freeze-dry) 20-50 mg of fungal mycelium or the growth medium.
-
Add an internal standard (e.g., a deuterated version of the analyte like 9-HODE-d4) to the sample for accurate quantification.
-
Homogenize the sample in a solvent mixture (e.g., Hexane:Isopropanol, 3:2 v/v) containing an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.
-
Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
-
Lipid Extraction:
-
Collect the upper organic phase containing the lipids.
-
Perform a second extraction on the remaining sample to ensure complete recovery.
-
Combine the organic phases and evaporate to dryness under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) - Optional Cleanup:
-
For complex matrices, resuspend the dried extract in a non-polar solvent and apply it to an SPE cartridge (e.g., silica-based).
-
Wash with non-polar solvents to remove neutral lipids.
-
Elute the oxylipins with a more polar solvent mixture (e.g., diethyl ether:acetic acid).
-
Evaporate the eluate to dryness.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final dried extract in a suitable solvent (e.g., methanol).
-
Inject the sample into a High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).
-
Chromatography: Use a C18 reverse-phase column with a gradient elution (e.g., water with formic acid and acetonitrile (B52724) with formic acid) to separate the different oxylipins.
-
Mass Spectrometry: Operate the MS in Multiple Reaction Monitoring (MRM) mode. For each analyte, pre-determine the specific precursor ion (the molecular ion of the oxylipin) and a characteristic product ion (a fragment generated by collision-induced dissociation). This provides high specificity and sensitivity.
-
Quantification: Create a calibration curve using known concentrations of a pure standard of the target 3-hydroxy oxylipin. Calculate the concentration in the sample by comparing its peak area to the calibration curve and correcting for the recovery of the internal standard.
-
Experimental Workflow Diagram
Caption: Workflow for characterizing a novel 3-hydroxy oxylipin.
Conclusion and Future Directions
The study of 3-hydroxy oxylipins is revealing a sophisticated layer of chemical communication that is central to fungal life. These molecules are not just metabolic intermediates but key regulators of development, virulence, and community behavior. While the precise roles of specific molecules like this compound are yet to be fully elucidated, the established functions of the broader 3-hydroxy oxylipin class provide a strong framework for future investigation.
Key areas for future research include:
-
Receptor Identification: De-orphanizing the specific GPCRs that perceive 3-hydroxy oxylipins is crucial for understanding their mechanism of action.
-
Biosynthetic Enzyme Characterization: Identifying and characterizing the specific enzymes (P450s, β-oxidation components) responsible for producing these molecules will provide targets for chemical inhibition.
-
Cross-Kingdom Signaling: Further exploring how fungal-derived 3-hydroxy oxylipins modulate host immune responses could lead to new therapeutic approaches for fungal infections.
-
Drug Development: The enzymes in the biosynthetic pathways and the GPCRs in the signaling pathways represent promising targets for the development of novel antifungal drugs that disrupt these critical communication systems.
This guide provides a foundation for researchers entering this exciting field. A deeper understanding of the synthesis and signaling of 3-hydroxy oxylipins will undoubtedly open new avenues for both fundamental biological discovery and the development of next-generation antifungal therapies.
References
- 1. medium.com [medium.com]
- 2. The distribution of 3-hydroxy oxylipins in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The presence of 3-hydroxy oxylipins in pathogenic microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspergillus Oxylipin Signaling and Quorum Sensing Pathways Depend on G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspergillus oxylipin signaling and quorum sensing pathways depend on g protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioprospecting for novel oxylipins in fungi: the presence of 3-hydroxy oxylipins in Pilobolus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fungal G-Protein-Coupled Receptors: A Promising Mediator of the Impact of Extracellular Signals on Biosynthesis of Ochratoxin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis of Fusarium verticillioides and maize kernels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preliminary Studies on the Function of 3-Hydroxy-4(E)-nonenoic Acid: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the preliminary functional studies concerning 3-Hydroxy-4(E)-nonenoic acid. Direct research on this specific molecule is currently limited. Therefore, this document focuses on the biological activities of its metabolic precursor, 4-hydroxy-2-nonenal (HNE), and its closely related structural isomer, 4-hydroxy-2-nonenoic acid (HNA), to infer potential functions. HNE is a well-documented aldehyde product of lipid peroxidation involved in oxidative stress signaling. Its oxidation product, HNA, has been identified as a signaling molecule with specific receptor interactions. This guide summarizes the metabolic pathways, presents quantitative data from key studies, details relevant experimental protocols, and provides visual diagrams of the discussed signaling and metabolic pathways.
Introduction to this compound and its Metabolic Context
This compound is a nine-carbon hydroxy fatty acid. Its biological significance is intrinsically linked to the metabolism of 4-hydroxy-2-nonenal (HNE), a major electrophilic product of n-6 polyunsaturated fatty acid peroxidation. HNE is a widely recognized biomarker of oxidative stress and a signaling molecule that can modulate various cellular processes, including inflammation, apoptosis, and cell proliferation.[1][2][3]
Mammalian cells have efficient detoxification pathways for HNE.[1] One of the primary routes of HNE metabolism is its oxidation to 4-hydroxy-2-nonenoic acid (HNA), a reaction catalyzed by aldehyde dehydrogenases (ALDHs).[2][4] Given the structural similarity, the biological functions attributed to HNA provide the most relevant current insights into the potential roles of this compound.
Metabolism of 4-Hydroxynonenal (B163490) (HNE)
HNE is metabolized through three principal pathways:
-
Oxidation: Conversion to 4-hydroxy-2-nonenoic acid (HNA) by aldehyde dehydrogenases (ALDH).[2][5]
-
Reduction: Conversion to 1,4-dihydroxynonene (DHN) by alcohol dehydrogenases (ADHs).[2][5]
-
Conjugation: Formation of a glutathione (B108866) conjugate (GS-HNE) by glutathione S-transferases (GSTs).[2][5]
These pathways are crucial for detoxifying HNE and mitigating its cytotoxic effects. The formation of HNA is a significant metabolic fate, leading to a less reactive carboxylic acid that appears to have its own distinct biological activities.[1][5]
Putative Functions of 4-Hydroxy-nonenoic Acids
Based on studies of HNA, we can infer potential biological roles for structurally similar molecules like this compound.
Signaling via the Gamma-Hydroxybutyrate (GHB) Receptor
Research has demonstrated that 4-hydroxy-trans-2-nonenoic acid (HNA) is an endogenous ligand for the GHB receptor in the brain.[6] This suggests a role for HNA in neuromodulation. The binding of HNA to this receptor could influence neuronal activity, a function distinct from the oxidative stress-related roles of its precursor, HNE.
Regulation of Mitochondrial Uncoupling
HNA and other structurally related alkenals can induce mild mitochondrial uncoupling through the adenine (B156593) nucleotide translocase (ANT) and uncoupling proteins (UCPs).[7] This action may represent a negative feedback loop where a product of lipid peroxidation signals to decrease mitochondrial reactive oxygen species (ROS) production, a primary driver of oxidative stress.
Quantitative Data
The following tables summarize the key quantitative findings from studies on 4-hydroxy-2-nonenoic acid (HNA).
| Parameter | Species | Tissue | Value | Reference |
| IC₅₀ vs [³H]-NCS382 | Human | Cerebral Cortex | 3.9 ± 1.1 µM | [6] |
| IC₅₀ vs [³H]-NCS382 | Rat | Cerebral Cortex | 5.6 ± 1.2 µM | [6] |
| Substrate | Cofactor | Tissue | Vₘₐₓ | Reference |
| HNE | NAD⁺ | Human Frontal Cortex | 0.71 nmol/min/mg | [6] |
| HNE | NADP⁺ | Human Frontal Cortex | 0.12 nmol/min/mg | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
GHB Receptor Binding Assay
This protocol is adapted from the methodology used to identify HNA as a GHB receptor ligand.[6]
Objective: To determine the binding affinity of a test compound (e.g., HNA) to the GHB receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from human or rat cerebral cortex.
-
[³H]-NCS-382 (radioligand).
-
Test compound (HNA).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Thaw cortical membrane preparations on ice.
-
In reaction tubes, combine membrane protein (typically 50-100 µg), a fixed concentration of [³H]-NCS-382 (e.g., 30 nM), and varying concentrations of the test compound HNA.
-
Include control tubes for total binding (no competitor) and non-specific binding (excess non-labeled ligand).
-
Incubate the mixture at a specified temperature (e.g., 4°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Enzyme Kinetic Assay for HNA Formation
This protocol is based on the methods used to measure the rate of HNE oxidation to HNA.[6]
Objective: To determine the kinetic parameters (Vₘₐₓ and Kₘ) of the enzymatic conversion of HNE to HNA.
Materials:
-
Tissue homogenates (e.g., human frontal cortical gray matter).
-
HNE substrate.
-
Cofactors: NAD⁺ or NADP⁺.
-
Reaction Buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Spectrophotometer or HPLC system.
Procedure:
-
Prepare tissue homogenates in reaction buffer.
-
Set up a reaction mixture containing the homogenate and the appropriate cofactor (NAD⁺ or NADP⁺).
-
Initiate the reaction by adding varying concentrations of the HNE substrate.
-
Monitor the reaction over time. This can be done continuously by spectrophotometrically measuring the formation of NADH or NADPH at 340 nm, or by taking aliquots at different time points.
-
If using time-point sampling, stop the reaction in the aliquots (e.g., by adding acid).
-
Quantify the amount of HNA produced in the aliquots, typically using a validated HPLC method.
-
Calculate the initial reaction velocity (v) for each substrate concentration.
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Vₘₐₓ and Kₘ values.
Conclusion and Future Directions
While direct functional data on this compound remains to be established, the existing research on its metabolic precursor, HNE, and the closely related isomer, HNA, provides a strong foundation for future investigation. The identification of HNA as a signaling molecule that interacts with the GHB receptor and modulates mitochondrial function suggests that hydroxy fatty acids derived from lipid peroxidation are not merely metabolic byproducts but may play active roles in cellular signaling and homeostasis.
Future research should focus on:
-
Confirming the metabolic pathways leading to the formation of this compound in various cell types and tissues.
-
Synthesizing and purifying this compound to enable direct functional assays.
-
Screening this compound for activity at the GHB receptor and other potential targets.
-
Investigating its effects on mitochondrial function, inflammatory pathways, and neuronal activity.
Such studies will be critical in elucidating the specific biological role of this molecule and its potential as a therapeutic target in diseases associated with oxidative stress.
References
- 1. Intracellular metabolism of 4-hydroxynonenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-Hydroxy-2,3-nonenal as a signal for cell function and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-nonenal—A Bioactive Lipid Peroxidation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic fate of 4-hydroxynonenal in hepatocytes: 1,4-dihydroxynonene is not the main product [agris.fao.org]
- 6. 4-Hydroxy-trans-2-nonenoic acid is a gamma-hydroxybutyrate receptor ligand in the cerebral cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A signalling role for 4-hydroxy-2-nonenal in regulation of mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Structural Elucdidation of 3-Hydroxy-4(E)-nonenoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 3-Hydroxy-4(E)-nonenoic acid. Due to the limited availability of specific experimental data for this compound in public literature, this paper presents a detailed theoretical framework for its structural characterization. This includes predicted spectroscopic data based on analogous compounds and established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Furthermore, this guide outlines detailed experimental protocols for the synthesis and analysis of this and similar compounds. Visual diagrams of the structural elucidation workflow and a hypothetical signaling pathway are provided to enhance understanding.
Introduction
This compound is a nine-carbon unsaturated fatty acid containing a hydroxyl group at the C-3 position and a trans-configured double bond between C-4 and C-5. Its structure suggests potential biological activity, making its unambiguous structural determination a critical step for further research and development. This guide serves as a practical resource for researchers aiming to synthesize, isolate, or characterize this and structurally related molecules.
Predicted Spectroscopic Data for Structural Elucidation
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from typical values for compounds containing similar functional groups, including β-hydroxy acids and α,β-unsaturated carboxylic acids.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (OH) | ~2.0 - 4.0 | br s | - |
| H-2 (CH₂) | ~2.4 - 2.6 | m | - |
| H-3 (CH-OH) | ~4.2 - 4.5 | m | - |
| H-4 (=CH) | ~5.5 - 5.8 | dd | ~15.0, ~6.0 |
| H-5 (=CH) | ~5.6 - 5.9 | dt | ~15.0, ~7.0 |
| H-6 (CH₂) | ~2.0 - 2.2 | m | - |
| H-7 (CH₂) | ~1.2 - 1.4 | m | - |
| H-8 (CH₂) | ~1.2 - 1.4 | m | - |
| H-9 (CH₃) | ~0.9 | t | ~7.0 |
Note: Chemical shifts are referenced to TMS (0 ppm) and can vary based on solvent and concentration.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | ~175 - 180 |
| C-2 (CH₂) | ~40 - 45 |
| C-3 (CH-OH) | ~65 - 70 |
| C-4 (=CH) | ~125 - 135 |
| C-5 (=CH) | ~130 - 140 |
| C-6 (CH₂) | ~30 - 35 |
| C-7 (CH₂) | ~25 - 30 |
| C-8 (CH₂) | ~20 - 25 |
| C-9 (CH₃) | ~14 |
Note: Chemical shifts are referenced to TMS (0 ppm) and can vary based on solvent.
Predicted Mass Spectrometry Data
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Notes |
| 171 | [M-H]⁻ | Deprotonated molecule (Negative Ion Mode) |
| 155 | [M-OH]⁺ | Loss of hydroxyl group (Positive Ion Mode) |
| 153 | [M-H₂O-H]⁻ | Loss of water from the deprotonated molecule |
| 127 | [M-COOH]⁺ | Decarboxylation |
| 111 | Cleavage at C3-C4 | Fragmentation of the carbon chain |
Note: Fragmentation patterns can be highly dependent on the ionization technique used (e.g., ESI, CI, EI).
Predicted Infrared (IR) Spectroscopy Data
Table 4: Predicted Infrared Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3500-3200 | O-H | Broad, stretching vibration of the hydroxyl group |
| 3300-2500 | O-H | Very broad, stretching of the carboxylic acid hydroxyl |
| 3050-3010 | C-H | Stretching of vinylic C-H |
| 2960-2850 | C-H | Stretching of aliphatic C-H |
| 1720-1700 | C=O | Stretching of the carboxylic acid carbonyl |
| 1680-1640 | C=C | Stretching of the trans double bond |
| 1320-1210 | C-O | Stretching of the carboxylic acid C-O |
| 970-960 | C-H | Out-of-plane bending of the trans C-H |
Experimental Protocols
The following are detailed, representative methodologies for the synthesis and structural analysis of this compound.
Synthesis of this compound
This protocol is adapted from general methods for the synthesis of β-hydroxy alkenoic acids.
-
Preparation of the Aldehyde: Heptanal is prepared by the oxidation of 1-heptanol (B7768884) using pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (DCM) at room temperature. The reaction is monitored by thin-layer chromatography (TLC).
-
Aldol Condensation: A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium to diisopropylamine (B44863) in anhydrous tetrahydrofuran (B95107) (THF) at -78°C. Acetic acid is then added dropwise to form the lithium enolate.
-
Reaction with Aldehyde: Heptanal, prepared in step 1, is added to the enolate solution at -78°C. The reaction is stirred for several hours and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Workup and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are acquired on a 500 MHz or higher spectrometer. The sample is dissolved in deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the exact mass and molecular formula. Tandem mass spectrometry (MS/MS) is used to study fragmentation patterns.
-
Infrared Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer using a thin film of the sample on a salt plate (e.g., NaCl or KBr).
Visualizations
Workflow for Structural Elucidation
Caption: A generalized workflow for the synthesis and structural elucidation of a novel compound.
Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway initiated by this compound.
Conclusion
The structural elucidation of novel compounds like this compound is fundamental to advancing chemical and biological research. While direct experimental data for this specific molecule is scarce, this technical guide provides a robust theoretical and practical framework for its characterization. The predicted spectroscopic data, detailed experimental protocols, and illustrative diagrams offer a valuable resource for scientists engaged in the synthesis, analysis, and biological evaluation of this and related fatty acids. Future experimental work is necessary to validate these predictions and fully uncover the chemical and biological properties of this compound.
An In-depth Technical Guide to 3-Hydroxy-4(E)-nonenoic Acid and its Isomers for Researchers and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of 3-Hydroxy-4(E)-nonenoic acid and its isomers, with a particular focus on their chemical properties, synthesis, biological relevance, and potential as targets for drug development. These molecules are products of lipid peroxidation, a key process in oxidative stress-related pathologies. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemistry and biology of these reactive lipid species. We will delve into their formation, potential signaling pathways, and the analytical methods for their study. While specific data for this compound is limited, this guide draws parallels with its better-studied isomer, 4-hydroxy-2(E)-nonenoic acid (HNA), to provide a thorough understanding of this class of compounds.
Introduction
Lipid peroxidation, the oxidative degradation of lipids, is a fundamental biological process implicated in a vast array of physiological and pathological conditions. This process generates a variety of reactive aldehydes and their oxidized derivatives, including a family of hydroxy-alkenoic acids. Among these, this compound and its isomers are gaining attention due to their potential roles in cell signaling and as biomarkers of oxidative stress.
This guide will focus on the chemical and biological characteristics of this compound, providing a detailed examination of its structure, synthesis, and putative biological functions. We will also explore its isomers, particularly the well-characterized 4-hydroxy-2(E)-nonenoic acid (HNA), to infer potential mechanisms of action and signaling pathways.
Chemical and Physical Properties
This compound is an unsaturated hydroxy fatty acid. Its chemical structure and properties, along with those of its key isomers, are summarized in the table below. The presence of a hydroxyl group and a carbon-carbon double bond in close proximity confers significant reactivity to these molecules, allowing them to participate in various biological interactions.
| Property | This compound | 4-Hydroxy-2(E)-nonenoic acid (HNA) |
| CAS Number | 1263035-59-1[1] | 139398-43-9 |
| Molecular Formula | C₉H₁₆O₃ | C₉H₁₆O₃ |
| Molecular Weight | 172.22 g/mol | 172.22 g/mol |
| Structure | CCCCC=CC(O)CC(=O)O | CCCCC(O)C=CC(=O)O |
| Synonyms | (4E)-3-Hydroxy-4-nonenoic acid | (2E)-4-Hydroxynon-2-enoic acid |
Synthesis of this compound
Proposed Synthetic Pathway: Aldol Condensation
The synthesis of this compound can be envisioned through a crossed Aldol condensation between pentanal and the enolate of ethyl acetate (B1210297), followed by hydrolysis.
Workflow for the Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Enolate Formation.
-
To a solution of diisopropylamine (B44863) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium dropwise.
-
Stir the mixture at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
Slowly add ethyl acetate to the LDA solution at -78 °C and stir for 1 hour to generate the lithium enolate of ethyl acetate.
Step 2: Aldol Addition.
-
To the solution of the lithium enolate at -78 °C, add pentanal dropwise.
-
Allow the reaction mixture to stir at -78 °C for 2-3 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 3-hydroxy-4-nonenoate.
Step 3: Ester Hydrolysis.
-
Dissolve the crude ethyl 3-hydroxy-4-nonenoate in a mixture of ethanol (B145695) and aqueous sodium hydroxide.
-
Stir the solution at room temperature or gently heat to reflux until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to pH ~2.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
The product can be further purified by column chromatography on silica (B1680970) gel.
Biological Activity and Signaling Pathways
While direct studies on the biological activity of this compound are scarce, significant insights can be gained from its structural analog, 4-hydroxy-2(E)-nonenoic acid (HNA), a metabolite of the well-known lipid peroxidation product, 4-hydroxynonenal (B163490) (4-HNE).
Interaction with the γ-Hydroxybutyrate (GHB) Receptor
A key finding is that HNA is an endogenous ligand for the γ-hydroxybutyrate (GHB) receptor in the brain.[2] This suggests that other isomers, such as this compound, may also interact with this receptor or other G-protein coupled receptors.
Quantitative Data for HNA Binding to the GHB Receptor [2]
| Parameter | Value (Human Cortex) | Value (Rat Cortex) |
| IC₅₀ | 3.9 ± 1.1 µM | 5.6 ± 1.2 µM |
Experimental Protocol: GHB Receptor Binding Assay [2]
-
Membrane Preparation: Homogenize cortical tissue in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation.
-
Binding Assay: Incubate the prepared membranes with a radiolabeled GHB receptor ligand (e.g., [³H]NCS-382) in the presence or absence of competing ligands (HNA or other test compounds) at various concentrations.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ values by non-linear regression analysis of the competition binding data.
Signaling Pathways of Lipid Peroxidation Products
Products of lipid peroxidation, such as 4-HNE, are known to modulate a variety of signaling pathways, often through covalent modification of key signaling proteins. Given that this compound is also a product of lipid peroxidation, it is plausible that it or its precursors could influence similar pathways.
Key Signaling Pathways Modulated by 4-HNE
Caption: Modulation of key signaling pathways by 4-HNE.
-
NF-κB Pathway: 4-HNE can either activate or inhibit the NF-κB pathway in a concentration-dependent manner, thereby modulating inflammatory responses.[3]
-
Nrf2 Pathway: 4-HNE is a known activator of the Nrf2 antioxidant response element (ARE) pathway, leading to the upregulation of cytoprotective genes.[3]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38) are also targets of 4-HNE, influencing cellular processes like proliferation, differentiation, and apoptosis.
-
mTOR Pathway: 4-HNE can modulate the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[4]
Analytical Methods
The analysis of this compound and its isomers in biological matrices is challenging due to their low abundance and the presence of interfering substances. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the preferred method for their separation and quantification.
References
An Initial Investigation into the Bioactivity of 3-Hydroxy-4(E)-nonenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-4(E)-nonenoic acid is a metabolite of 4-hydroxy-2-nonenal (HNE), a well-studied, highly reactive aldehyde produced during the oxidative degradation of n-6 polyunsaturated fatty acids. HNE is implicated in a multitude of cellular processes, including signaling pathways related to oxidative stress, inflammation, and apoptosis. While the bioactivity of HNE is extensively documented, its metabolite, this compound, remains comparatively understudied. This technical guide provides a comprehensive overview of the known bioactivity of this compound and its precursor, HNE, to serve as a foundational resource for initiating further investigation. This document outlines key experimental protocols and known quantitative data and visualizes relevant signaling pathways to facilitate future research and drug development efforts.
Introduction
Lipid peroxidation, a consequence of oxidative stress, generates a variety of reactive aldehydes, among which 4-hydroxy-2-nonenal (HNE) is one of the most abundant and cytotoxic.[1] HNE is known to modulate a variety of signaling pathways, including the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/Akt, and nuclear factor-kappa B (NF-κB) pathways, and can induce apoptosis through caspase-3 activation.[2][3][4][5]
In vivo, HNE is metabolized into several less reactive compounds, one of which is this compound. This conversion is catalyzed by aldehyde dehydrogenases.[6][7] The primary known biological activity of this compound is its function as a ligand for the gamma-hydroxybutyrate (GHB) receptor in the central nervous system.[7] However, given its origin as a metabolite of the highly bioactive HNE, it is plausible that this compound possesses a broader range of biological effects.
This guide aims to provide a detailed starting point for the investigation of this compound's bioactivity by summarizing existing data, presenting relevant experimental methodologies, and illustrating key signaling pathways associated with its precursor, HNE.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for this compound and its precursor, HNE. The data for HNE is provided as a reference and a basis for postulating the potential bioactivities of its metabolite.
Table 1: Receptor Binding Affinity of this compound
| Compound | Receptor | Tissue | Assay Type | IC50 (µM) | Reference |
| This compound | Gamma-Hydroxybutyrate (GHB) Receptor | Human Frontal Cerebral Cortex | Radioligand Displacement | 3.9 | [7] |
| This compound | Gamma-Hydroxybutyrate (GHB) Receptor | Rat Whole Cerebral Cortex | Radioligand Displacement | 5.6 | [7] |
Table 2: Bioactivity of 4-hydroxy-2-nonenal (HNE) - A Precursor to this compound
| Bioactivity | Cell Line/System | Assay Type | Effective Concentration | Effect | Reference |
| NF-κB Activation | Various | Reporter Gene Assay | < 5 µM | Activation | [1] |
| NF-κB Inhibition | Various | Reporter Gene Assay | > 5 µM | Inhibition | [1] |
| JNK Activation | Hepatocytes | Western Blot | Not Specified | Activation | [8] |
| Apoptosis | Human Colorectal Carcinoma (RKO) cells | PARP Cleavage, DNA Fragmentation | Dose-dependent | Induction | [5] |
| Inhibition of Akt1 Activity | Recombinant Human Myristoylated Akt1 | In vitro Kinase Assay | 20 µM | 29% Inhibition | [9] |
| Inhibition of Akt1 Activity | Recombinant Human Myristoylated Akt1 | In vitro Kinase Assay | 40 µM | 60% Inhibition | [9] |
Experimental Protocols
The following protocols are foundational for investigating the bioactivity of this compound. These methods are based on established procedures for assessing cellular responses to bioactive lipids and their metabolites.
Cell Viability and Cytotoxicity Assays
3.1.1. MTT Assay
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase to formazan (B1609692), which is indicative of metabolic activity and cell viability.
-
Materials:
-
Cell line of interest (e.g., neuronal cells, macrophages)
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well microplates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Anti-inflammatory Activity Assays
3.2.1. Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant of macrophages stimulated with lipopolysaccharide (LPS).
-
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
LPS from E. coli
-
This compound
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well microplates
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Signaling Pathway Analysis
3.3.1. Western Blotting for Phosphorylated Proteins
This technique is used to detect the activation of signaling pathways by measuring the phosphorylation of key proteins (e.g., p38, JNK, ERK, Akt).
-
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Culture cells and treat them with this compound for various time points.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
3.3.2. NF-κB Nuclear Translocation Assay
This assay determines the activation of the NF-κB pathway by observing the translocation of the p65 subunit from the cytoplasm to the nucleus.
-
Materials:
-
Cell line of interest
-
This compound
-
Nuclear and cytoplasmic extraction kits
-
Western blotting reagents (as described above) with antibodies against NF-κB p65 and a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH).
-
Alternatively, immunofluorescence microscopy can be used with fluorescently labeled antibodies.
-
-
Protocol (using Western Blotting):
-
Treat cells with this compound.
-
Isolate the nuclear and cytoplasmic fractions using a commercial kit.
-
Perform Western blotting on both fractions.
-
Probe the membranes with antibodies against NF-κB p65, a nuclear marker, and a cytoplasmic marker.
-
An increase in p65 in the nuclear fraction indicates NF-κB activation.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound, based on the known effects of its precursor, HNE. These diagrams also outline the experimental workflows for their investigation.
Caption: Overview of HNE metabolism and its known effects on major signaling pathways.
Caption: HNE's modulation of the MAPK signaling cascade.
Caption: Dose-dependent effect of HNE on the NF-κB signaling pathway.
Caption: HNE-induced apoptosis via the mitochondrial pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunomodulatory effects of 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of hydrogen peroxide signaling by 4-Hydroxynonenal due to differential regulation of Akt1 and Akt2 contributes to decreases in cell survival and proliferation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased 4-Hydroxynonenal Formation Contributes to Obesity-Related Lipolytic Activation in Adipocytes | PLOS One [journals.plos.org]
- 5. 4-hydroxynonenal induces apoptosis via caspase-3 activation and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The modulation of PI3K/Akt pathway by 3β hydroxylup-12-en-28-oic acid isolated from Thymus linearis induces cell death in HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphatidylinositol 3 Kinase Pathway and 4-Hydroxy-2-Nonenal-Induced Oxidative Injury in the RPE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic oxidative stress sensitizes hepatocytes to death from 4-hydroxynonenal by JNK/c-Jun overactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of hydrogen peroxide signaling by 4-hydroxynonenal due to differential regulation of Akt1 and Akt2 contributes to decreases in cell survival and proliferation in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Detection of 3-Hydroxy-4(E)-nonenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-4(E)-nonenoic acid is a metabolite derived from the lipid peroxidation of omega-6 polyunsaturated fatty acids, such as linoleic acid. As a product of oxidative stress, its accurate quantification in biological matrices is crucial for understanding its physiological and pathological roles in various diseases. This document provides detailed application notes and protocols for the sensitive and specific detection of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The two primary analytical techniques for the quantification of this compound are GC-MS and LC-MS/MS. Due to the low volatility and polar nature of carboxylic acids, derivatization is essential for GC-MS analysis to convert the analyte into a more volatile form. LC-MS/MS can often be performed with or without derivatization, offering high sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For this compound, this method requires a derivatization step to convert the carboxylic acid and hydroxyl groups into more volatile esters and ethers, respectively. This enhances chromatographic separation and detection sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of a wide range of analytes in complex biological matrices. It offers the advantage of analyzing this compound with minimal sample preparation and without the need for derivatization, although derivatization can sometimes be used to improve ionization efficiency.
Quantitative Data Summary
The following tables summarize the expected quantitative performance characteristics for the analysis of this compound. These values are based on typical performance for similar hydroxy fatty acids and may vary depending on the specific instrumentation and matrix.
Table 1: Expected Performance Characteristics for GC-MS Analysis of this compound (as derivatized methyl ester, trimethylsilyl (B98337) ether)
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 15 ng/mL |
| Linearity (R²) | > 0.99 |
| Recovery | 85 - 115% |
| Precision (%RSD) | < 15% |
Table 2: Expected Performance Characteristics for LC-MS/MS Analysis of this compound
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.05 - 2 ng/mL |
| Limit of Quantification (LOQ) | 0.2 - 10 ng/mL |
| Linearity (R²) | > 0.99 |
| Recovery | 90 - 110% |
| Precision (%RSD) | < 10% |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices (Plasma/Serum and Tissues)
This protocol describes the extraction of this compound from plasma/serum and tissue samples.
Materials:
-
Plasma or tissue homogenate
-
Internal Standard (e.g., d4-3-Hydroxy-4(E)-nonenoic acid)
-
Methanol (B129727) (LC-MS grade)
-
0.9% NaCl solution
-
Hexane (B92381) (GC grade)
-
Ethyl acetate (B1210297)
-
Formic acid
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure for Plasma/Serum:
-
To 100 µL of plasma or serum, add the internal standard.
-
Add 2 mL of a 2:1 (v/v) mixture of chloroform and methanol.
-
Vortex vigorously for 2 minutes.
-
Add 500 µL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to achieve phase separation.
-
Carefully collect the lower organic layer.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
The dried extract is now ready for derivatization (for GC-MS) or reconstitution (for LC-MS/MS).
Procedure for Tissues:
-
Homogenize the tissue sample in a suitable buffer.
-
To a known amount of homogenate, add the internal standard.
-
Perform a liquid-liquid extraction using ethyl acetate after acidification of the sample with formic acid.
-
Vortex and centrifuge to separate the layers.
-
Collect the upper organic layer.
-
Repeat the extraction step for better recovery.
-
Combine the organic layers and evaporate to dryness under nitrogen.
-
The residue can then be further processed.
Protocol 2: Derivatization for GC-MS Analysis
This protocol details the conversion of this compound to its more volatile fatty acid methyl ester (FAME) and trimethylsilyl (TMS) ether derivative.
Materials:
-
Dried sample extract from Protocol 1
-
14% Boron trifluoride in methanol (BF3-methanol) or 10% Acetyl chloride in methanol
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane (GC grade)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
Procedure:
-
To the dried extract, add 1.5 mL of 10% acetyl chloride in methanol or 14% BF3-methanol.
-
Cap the tube tightly and heat at 60°C for 60 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.
-
Transfer the upper hexane layer to a new tube containing anhydrous sodium sulfate.
-
To the hexane extract, add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial and heat at 60°C for 30 minutes.
-
The sample is now ready for GC-MS analysis.
Protocol 3: GC-MS Analysis
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977 MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp to 240°C at 10°C/min
-
Hold at 240°C for 5 minutes
-
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan
Protocol 4: LC-MS/MS Analysis
Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
Start with 30% B
-
Linearly increase to 95% B over 10 minutes
-
Hold at 95% B for 2 minutes
-
Return to 30% B and equilibrate for 3 minutes
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Visualizations
Signaling Pathway
Caption: Formation of this compound from linoleic acid peroxidation.
Experimental Workflows
Application Note & Protocol: Quantitative Analysis of 3-Hydroxy-4(E)-nonenoic Acid in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxy-4(E)-nonenoic acid (HNEA) is a key metabolite of 4-hydroxy-2-nonenal (4-HNE), a major and toxic aldehyde product of lipid peroxidation.[1][2][3] The oxidation of ω-6 polyunsaturated fatty acids, such as linoleic and arachidonic acid, leads to the formation of 4-HNE, which is subsequently metabolized through three primary pathways: reduction to 1,4-dihydroxynonene, conjugation with glutathione (B108866) (GSH), and oxidation to HNEA by aldehyde dehydrogenase.[4] As an indicator of oxidative stress, the accurate quantification of HNEA in biological matrices is critical for understanding its role in various pathologies, including cardiovascular disease, neurodegenerative disorders, and cancer.
This document provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a straightforward sample preparation procedure and robust chromatographic separation.
Biochemical Pathway
The formation of this compound is a critical step in the detoxification of 4-HNE, a reactive aldehyde. This metabolic conversion is an important part of the cellular defense against oxidative damage.
Experimental Protocol
This protocol is a starting point and should be optimized for the specific instrumentation and laboratory conditions.
Materials and Reagents
-
This compound (HNEA) analytical standard
-
This compound-d4 (HNEA-d4) or other suitable stable isotope-labeled internal standard (IS)
-
Human plasma (K2-EDTA)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from plasma.
-
Thaw Samples : Thaw human plasma samples and internal standard solutions on ice.
-
Aliquot Sample : In a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Add Internal Standard : Spike with 10 µL of internal standard working solution (e.g., 100 ng/mL HNEA-d4 in methanol) and vortex briefly.
-
Precipitate Proteins : Add 400 µL of ice-cold methanol containing 0.1% formic acid.
-
Vortex : Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge : Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant : Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute : Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Analyze : Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters
A C18 reversed-phase column is recommended for the separation of HNEA.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Mass Spectrometry (MS) Parameters
The analysis should be performed on a triple quadrupole mass spectrometer using negative ion electrospray ionization (ESI-).
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
Table 2: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| HNEA | 171.1 | 111.1 | 100 | 25 | 15 |
| 85.1 | 100 | 25 | 20 | ||
| HNEA-d4 (IS) | 175.1 | 115.1 | 100 | 25 | 15 |
Note: These transitions are proposed based on the structure of HNEA and should be optimized empirically.
Experimental Workflow
The overall process from sample receipt to data analysis is streamlined for efficiency and reproducibility.
Data Presentation and Method Validation
A comprehensive validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the method.
Table 3: Summary of Quantitative Performance (Expected)
| Parameter | Expected Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) |
| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Extraction Recovery | > 80% |
| Matrix Effect | Minimal and compensated by Internal Standard |
This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The protocol utilizes a simple protein precipitation for sample preparation and a standard C18 reversed-phase chromatographic separation, making it readily adaptable in most analytical laboratories. The method is suitable for application in clinical research and drug development settings where the assessment of oxidative stress biomarkers is required.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Hydroxy-4(E)-nonenoic Acid in Lipidomics: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the burgeoning field of lipidomics, the study of lipid peroxidation products has gained significant traction due to their roles as biomarkers of oxidative stress and as bioactive signaling molecules. Among these, 3-Hydroxy-4(E)-nonenoic acid and its isomers are of particular interest. This document provides a comprehensive overview of the application of these molecules in lipidomics research.
A Note on Isomer Specificity: While the user has requested information on this compound, the vast majority of available scientific literature focuses on its isomer, trans-4-hydroxy-2-nonenoic acid (HNA). HNA is a primary and well-characterized detoxification product of 4-hydroxy-2-nonenal (HNE), a major and highly studied product of lipid peroxidation.[1][2] Therefore, this application note will primarily focus on the data and protocols available for HNA, which is considered a relevant proxy for understanding the role of hydroxy-nonenoic acids in biological systems.
HNA is formed in biological systems through the oxidation of HNE, a reaction catalyzed by aldehyde dehydrogenases.[1] This conversion is a critical step in the detoxification of the highly reactive HNE. However, emerging evidence suggests that HNA is not merely an inert metabolite but also possesses its own biological activities, including acting as a signaling molecule.
Data Presentation: Quantitative Insights into Hydroxy-Nonenal and its Metabolites
Quantitative analysis of lipid peroxidation products is crucial for understanding their physiological and pathological roles. While specific quantitative data for HNA in various biological matrices are limited, extensive data exists for its precursor, 4-hydroxy-2-nonenal (HNE). The levels of HNA are intrinsically linked to the generation and subsequent metabolism of HNE. Below are tables summarizing reported concentrations of HNE in human and animal models, which can serve as a reference for expected HNA levels.
Table 1: Reported Concentrations of 4-Hydroxy-2-nonenal (HNE) in Human Samples
| Biological Matrix | Condition | Concentration Range | Reference |
| Plasma | Healthy Adults | 0.205 ± 0.018 nmol/mL | [3] |
| Plasma | Adult Respiratory Distress Syndrome (ARDS) | 0.412 ± 0.023 nmol/mL | [3] |
| Plasma | Elderly Volunteers (68 ± 7 years) | 37 ± 15 nmol/L | [4] |
| Plasma | Migraine Patients (Women) | Increased vs. Controls | [5] |
| Serum | Type 2 Diabetes | Higher than non-diabetics |
Table 2: Reported Concentrations of 4-Hydroxy-2-nonenal (HNE) in Animal Models
| Animal Model | Tissue/Fluid | Condition | Concentration/Change | Reference |
| Rat | Heart | Ischemia (30 min) | >50-fold increase vs. aerobic control | [6] |
| Rat | Brain Slices | Exposed to HNE | HNA formation detected | [2] |
| Rat | Liver, Lung, Brain | Normal | Differential metabolism of HNE observed | [7] |
| Sprague-Dawley Rats | Plasma | Hyper- and Hypothyroid | No significant change vs. controls | [5] |
Signaling Pathways and Biological Roles
HNA is not just a detoxification product; it has been identified as a bioactive molecule that can modulate cellular signaling. A key discovery is its role as a ligand for the gamma-hydroxybutyrate (GHB) receptor in the brain.[8]
The Formation of HNA from Lipid Peroxidation
The generation of HNA is a direct consequence of oxidative stress and the subsequent peroxidation of ω-6 polyunsaturated fatty acids, such as linoleic acid and arachidonic acid. This multi-step process is initiated by reactive oxygen species (ROS).
Caption: Formation of HNA from polyunsaturated fatty acids.
HNA and the GHB Receptor Signaling Pathway
In the central nervous system, HNA has been shown to bind to and activate the GHB receptor.[8] This interaction suggests a role for lipid peroxidation products in neuromodulation. The GHB receptor is a G-protein coupled receptor (GPCR) that can influence neuronal excitability.
Caption: HNA-mediated GHB receptor signaling pathway.
Experimental Protocols
Accurate and reproducible quantification of HNA in biological samples is essential for its study. The following section outlines a general workflow and a detailed protocol for the analysis of HNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Experimental Workflow for HNA Analysis
A typical workflow for the quantification of HNA from biological matrices involves sample preparation, chromatographic separation, and mass spectrometric detection.
References
- 1. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of 4-hydroxynonenal in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The gamma-hydroxybutyrate signalling system in brain: organization and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajrms.com [ajrms.com]
- 5. gamma-hydroxybutyrate receptors stimulation: Topics by Science.gov [science.gov]
- 6. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma [mdpi.com]
- 7. Differential metabolism of 4-hydroxynonenal in liver, lung and brain of mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Application Notes and Protocols for 3-Hydroxy-4(E)-nonenoic Acid in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-4(E)-nonenoic acid, also referred to as 4-hydroxy-trans-2-nonenoic acid (HNA), is a biologically active molecule produced during the metabolism of 4-hydroxy-2-nonenal (HNE), a major product of lipid peroxidation.[1][2] HNE is a well-established marker and mediator of oxidative stress, implicated in a variety of pathophysiological processes.[3][4][5][6][7] The oxidation of the reactive aldehyde group of HNE to a carboxylic acid to form HNA is considered a detoxification pathway, catalyzed by aldehyde dehydrogenases.[2][3] However, emerging research indicates that HNA is not merely an inert metabolite but possesses its own distinct biological activities, most notably as a ligand for the γ-hydroxybutyrate (GHB) receptor in the central nervous system.[1]
These application notes provide detailed protocols and supporting information for the use of this compound as a research biochemical, with a focus on its application in receptor binding assays and its role in cellular signaling.
Biochemical Properties and Handling
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O₃ | [8][9] |
| Molecular Weight | 172.22 g/mol | [8][9] |
| CAS Number | 1263035-59-1 | [8][9] |
| Appearance | Colorless to light yellow oil | [10] |
| Purity | >95% | [9] |
| Storage | Store at -20°C or -80°C. Protect from light and moisture. | [11] |
Preparation of Stock Solutions
For most in vitro applications, a stock solution of this compound should be prepared in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. For cell-based assays, ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically <0.1%).
Protocol for Stock Solution Preparation:
-
Warm the vial of this compound to room temperature.
-
Under a sterile hood, dissolve the compound in high-purity DMSO to a convenient stock concentration (e.g., 10 mM or 100 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Application: Ligand for the GHB Receptor
The primary identified molecular target of this compound is the γ-hydroxybutyrate (GHB) receptor in the cerebral cortex and hippocampus.[1] It has been shown to displace the binding of specific GHB receptor ligands, demonstrating its role as a potential endogenous ligand.[1]
Quantitative Data: GHB Receptor Binding Affinity
| Parameter | Species | Tissue Preparation | Radioligand | IC₅₀ of this compound | Reference |
| IC₅₀ | Human | Frontal Cerebral Cortex Membranes | [³H]-NCS-382 (30 nM) | 3.9 ± 1.1 µM | [1] |
| IC₅₀ | Rat | Whole Cerebral Cortex Membranes | [³H]-NCS-382 (30 nM) | 5.6 ± 1.2 µM | [1] |
Experimental Protocols
Protocol 1: GHB Receptor Competitive Binding Assay using Scintillation Proximity Assay (SPA)
This protocol describes a competitive binding assay to measure the affinity of this compound for the GHB receptor using brain membrane preparations and a radiolabeled ligand in an SPA format.
Materials:
-
This compound
-
[³H]-NCS-382 (radiolabeled GHB receptor antagonist)
-
Unlabeled NCS-382 (for determining non-specific binding)
-
Rat or human cerebral cortex tissue
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wheat Germ Agglutinin (WGA) coated SPA beads
-
96-well microplates suitable for scintillation counting
-
Microplate scintillation counter
Methodology:
Part A: Preparation of Brain Membrane Homogenates
-
Euthanize the animal according to approved ethical guidelines and rapidly dissect the cerebral cortex on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Membrane Preparation Buffer using a Teflon-glass homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh, ice-cold Membrane Preparation Buffer and repeating the centrifugation.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of 1-2 mg/mL, as determined by a protein assay (e.g., Bradford or BCA).
-
Store the membrane preparation in aliquots at -80°C until use.
Part B: Scintillation Proximity Assay
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add the following to each well:
-
Total Binding: Assay Buffer, [³H]-NCS-382 (e.g., 30 nM final concentration), and brain membrane preparation (e.g., 20-50 µg protein).
-
Non-specific Binding: Unlabeled NCS-382 (e.g., 10 µM final concentration), [³H]-NCS-382, and brain membrane preparation.
-
Competitive Binding: Dilutions of this compound, [³H]-NCS-382, and brain membrane preparation.
-
-
Add WGA SPA beads to each well (concentration to be optimized, typically 0.5-1.0 mg/well).
-
Seal the plate and incubate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at room temperature.
-
Centrifuge the plate briefly to allow the beads to settle.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total and competitive binding counts.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.
Signaling Pathways and Workflows
Metabolic Pathway and Receptor Interaction
The following diagram illustrates the formation of this compound from its precursor HNE and its subsequent interaction with the GHB receptor.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. revvity.com [revvity.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-Hydroxy-trans-2-nonenal (4-HNE) induces neuronal SH-SY5Y cell death via hampering ATP binding at kinase domain of Akt1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence that 4-Hydroxynonenal Mediates Oxidative Stress-Induced Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NIBSC - Brain Tissue Preparation [nibsc.org]
- 9. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 10. Tissue slices in radioligand binding assays: studies in brain, pineal and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-hydroxynonenal increases neuronal susceptibility to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Hydroxy-4(E)-nonenoic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-4(E)-nonenoic acid (3-HNEA) is an oxidized metabolite of 4-hydroxy-2-nonenal (HNE), a major and extensively studied electrophilic product of lipid peroxidation. HNE is known to be a mediator of oxidative stress-induced cellular responses, including apoptosis and modulation of various signaling pathways.[1][2] While the biological activities of HNE are well-documented, specific experimental data on 3-HNEA are limited. These application notes provide a guide for researchers to investigate the cellular effects of 3-HNEA, with hypothesized mechanisms and detailed protocols adapted from studies on related lipid peroxidation products.
Hypothesized Biological Activities and Signaling Pathways
Based on the known effects of its precursor HNE and other related hydroxy fatty acids, 3-HNEA is hypothesized to play a role in modulating cellular signaling pathways related to oxidative stress, cell survival, and apoptosis. The presence of a hydroxyl group and a carboxylic acid moiety suggests that 3-HNEA may act as a signaling molecule, potentially interacting with specific receptors or enzymes.
Potential areas of investigation for 3-HNEA's effects in cell culture include:
-
Induction of Apoptosis: Like HNE, 3-HNEA may trigger programmed cell death. Key signaling pathways to investigate include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Modulation of MAP Kinase Pathways: The JNK and p38 MAPK pathways are often activated in response to cellular stress and have been implicated in HNE-induced apoptosis.[3]
-
Regulation of Cell Survival Pathways: 3-HNEA might influence pro-survival signaling, such as the PI3K/Akt pathway. HNE has been shown to inhibit AKT activity in some cancer cells.[2][4]
-
Induction of Oxidative Stress: As a product of lipid peroxidation, 3-HNEA could contribute to the overall cellular redox state, potentially leading to the generation of reactive oxygen species (ROS).
Data Presentation: Quantitative Analysis of 3-HNEA Effects
To facilitate the comparison of experimental outcomes, all quantitative data should be summarized in structured tables.
Table 1: Cytotoxicity of 3-HNEA on Cultured Cells
| Cell Line | Treatment Duration (hours) | IC50 (µM) | Assay Method |
| 24 | MTT | ||
| 48 | MTT | ||
| 72 | MTT | ||
| 24 | Resazurin | ||
| 48 | Resazurin | ||
| 72 | Resazurin |
Table 2: Pro-Apoptotic Effects of 3-HNEA
| Cell Line | 3-HNEA Conc. (µM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V+) | Caspase-3/7 Activity (Fold Change) |
| 24 | ||||
| 48 | ||||
| 24 | ||||
| 48 |
Experimental Protocols
General Cell Culture and Treatment with 3-HNEA
This protocol outlines the basic steps for treating adherent cell cultures with 3-HNEA.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (3-HNEA)
-
Vehicle for dissolving 3-HNEA (e.g., DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
Tissue culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in appropriate tissue culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 60-80% confluency).
-
Cell Adherence: Incubate the cells for 24 hours to allow for adherence.
-
Preparation of 3-HNEA Stock Solution: Prepare a stock solution of 3-HNEA in the chosen vehicle. For example, a 10 mM stock in DMSO.
-
Preparation of Working Solutions: On the day of the experiment, dilute the 3-HNEA stock solution in complete culture medium to the desired final concentrations. Also, prepare a vehicle control with the same final concentration of the vehicle as in the highest 3-HNEA treatment group.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of 3-HNEA or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, the cells can be harvested for various assays such as cell viability, apoptosis, or protein expression analysis.
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Following the treatment period with 3-HNEA, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Detection using Caspase-Glo® 3/7 Assay
This is a luminescent assay that measures caspase-3 and -7 activities, which are key biomarkers of apoptosis.
Materials:
-
Treated cells in a 96-well plate (white-walled for luminescence)
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
After the 3-HNEA treatment, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Gently mix the contents of the wells by shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Express the results as a fold change in caspase activity relative to the vehicle-treated control.
Analysis of Signaling Pathways by Western Blotting
Western blotting can be used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.
Materials:
-
Treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-phospho-Akt, anti-Akt, anti-Bax, anti-Bcl-2, anti-cleaved-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Below are diagrams representing a hypothesized signaling pathway for 3-HNEA-induced apoptosis and a general experimental workflow for investigating its cellular effects.
Caption: Hypothesized signaling pathway for 3-HNEA-induced apoptosis.
References
- 1. 4-hydroxynonenal induces apoptosis via caspase-3 activation and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
Application Notes and Protocols: 3-Hydroxy-4(E)-nonenoic Acid as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-4(E)-nonenoic acid is a valuable chiral building block in organic synthesis, particularly in the preparation of bioactive lipids. Its structure, featuring a hydroxyl group at the C3 position and a trans-double bond at the C4-C5 position, makes it an ideal precursor for the elaboration of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound and its derivatives as synthetic intermediates, with a focus on its potential application in the synthesis of prostaglandins (B1171923) and other biologically active molecules.
Synthesis of this compound
The enantioselective synthesis of this compound can be achieved through a variety of methods. A common and effective strategy involves the asymmetric reduction of a corresponding β-keto ester or the use of a chiral auxiliary-controlled aldol (B89426) reaction. A highly practical approach for obtaining the ethyl ester, a more versatile synthetic intermediate, involves a two-step sequence: asymmetric reduction of an α,β-unsaturated ketone followed by a Horner-Wadsworth-Emmons olefination.
Proposed Synthetic Pathway for Ethyl (3R,4E)-3-hydroxy-4-nonenoate
A plausible and efficient route to obtain the chiral intermediate ethyl (3R,4E)-3-hydroxy-4-nonenoate is outlined below. This pathway leverages well-established and reliable synthetic transformations.
Caption: Proposed synthetic pathway for ethyl (3R,4E)-3-hydroxy-4-nonenoate.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (R)-2-Hydroxyheptanal
This protocol describes a method for the asymmetric α-hydroxylation of 1-heptanal, a key step in preparing the chiral aldehyde precursor. This method is based on well-established organocatalytic procedures.
Materials:
-
1-Heptanal
-
(S)-Proline
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of (S)-proline (20 mol%) in DMSO at room temperature, add 1-heptanal.
-
Cool the mixture to 0 °C and add nitrosobenzene portion-wise over 1 hour.
-
Stir the reaction mixture at 0 °C for 24 hours.
-
Quench the reaction by adding water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford (R)-2-hydroxyheptanal.
Expected Yield and Purity: Based on similar reported procedures, the expected yield for this transformation is typically in the range of 70-85%, with an enantiomeric excess (ee) of >95%.
Protocol 2: Horner-Wadsworth-Emmons Olefination to Ethyl (3R,4E)-3-hydroxy-4-nonenoate
This protocol details the stereoselective formation of the (E)-alkene using the Horner-Wadsworth-Emmons reaction.
Materials:
-
(R)-2-Hydroxyheptanal (from Protocol 1)
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.2 equivalents) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the resulting clear solution to -78 °C.
-
Add a solution of (R)-2-hydroxyheptanal (1 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield ethyl (3R,4E)-3-hydroxy-4-nonenoate.
Quantitative Data Summary
| Step | Reactants | Product | Typical Yield (%) | Stereoselectivity |
| Asymmetric α-hydroxylation | 1-Heptanal, Nitrosobenzene, (S)-Proline | (R)-2-Hydroxyheptanal | 70-85 | >95% ee (R) |
| Horner-Wadsworth-Emmons Reaction | (R)-2-Hydroxyheptanal, Triethyl phosphonoacetate | Ethyl (3R,4E)-3-hydroxy-4-nonenoate | 80-90 | >95% (E)-isomer |
Application as a Synthetic Intermediate: Synthesis of a Prostaglandin (B15479496) E1 Analogue
This compound and its esters are valuable intermediates for the synthesis of the ω-side chain of prostaglandins. The following section outlines a potential application in the synthesis of a Prostaglandin E1 (PGE1) analogue.
Proposed Application Workflow
Caption: Proposed workflow for the synthesis of a PGE1 analogue.
Protocol 3: Synthesis of a Prostaglandin E1 Analogue Precursor
This protocol describes the coupling of the ω-side chain, derived from ethyl (3R,4E)-3-hydroxy-4-nonenoate, with a suitable prostaglandin core structure (e.g., a derivative of the Corey lactone).
Materials:
-
Ethyl (3R,4E)-3-hydroxy-4-nonenoate (from Protocol 2)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Diisobutylaluminium hydride (DIBAL-H)
-
Carbon tetrabromide
-
Triethyl phosphite (B83602)
-
Corey lactone derivative (aldehyde form)
-
Sodium hydride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous THF
-
Anhydrous acetonitrile
Procedure:
Part A: Preparation of the ω-side chain phosphonate
-
Protect the hydroxyl group of ethyl (3R,4E)-3-hydroxy-4-nonenoate with TBDMSCl and imidazole in DCM.
-
Reduce the resulting silyl-protected ester to the corresponding aldehyde using DIBAL-H at -78 °C.
-
Convert the aldehyde to the corresponding dibromoalkene using triphenylphosphine and carbon tetrabromide.
-
React the dibromoalkene with triethyl phosphite to form the desired phosphonate via the Michaelis-Arbuzov reaction. Purify by column chromatography.
Part B: Coupling with the Prostaglandin Core
-
Prepare the ylide by treating the phosphonate from Part A with sodium hydride in anhydrous THF at 0 °C.
-
Add a solution of the Corey lactone derivative (in its aldehyde form) in THF to the ylide solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Purify the crude product by flash column chromatography to yield the PGE1 analogue precursor.
Expected Quantitative Data
| Step | Description | Typical Yield (%) |
| Protection of Hydroxyl Group | Silylation of the secondary alcohol. | >95 |
| Reduction to Aldehyde | DIBAL-H reduction of the ester. | 85-95 |
| Conversion to Dibromoalkene | Corey-Fuchs reaction. | 70-80 |
| Phosphonate Formation | Michaelis-Arbuzov reaction. | 80-90 |
| Horner-Wadsworth-Emmons Coupling | Coupling of the ω-side chain phosphonate with the Corey lactone derivative. | 60-75 |
Signaling Pathway Involvement of Prostaglandins
Prostaglandins, such as PGE1, are potent lipid mediators that exert their biological effects by binding to specific G-protein coupled receptors on the cell surface. This binding initiates a cascade of intracellular signaling events.
Isolating 3-Hydroxy-4(E)-nonenoic Acid from Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful isolation and quantification of 3-Hydroxy-4(E)-nonenoic acid, a significant lipid mediator, from various biological matrices. The methodologies outlined below are based on established techniques for oxylipin analysis, primarily employing solid-phase extraction (SPE) and liquid-liquid extraction (LLE), followed by sensitive analytical detection.
Introduction
This compound is an oxygenated metabolite of polyunsaturated fatty acids, belonging to the diverse class of signaling lipids known as oxylipins. These molecules are implicated in a wide range of physiological and pathological processes, including inflammation, cardiovascular disease, and tissue injury. Accurate and reliable quantification of this compound in biological samples such as plasma, serum, and tissues is crucial for understanding its biological role and for the development of novel therapeutic agents.
The primary challenges in the analysis of oxylipins are their low concentrations in biological samples and their susceptibility to degradation. Therefore, robust extraction and analytical methods are essential. The most common and effective approaches involve either solid-phase extraction or liquid-liquid extraction to isolate and concentrate the analytes, followed by quantification using mass spectrometry-based techniques.
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for Plasma and Serum Samples
Solid-phase extraction is a widely used and highly effective method for the cleanup and concentration of oxylipins from complex biological fluids.[1][2] Various SPE sorbents are available, with polymeric reversed-phase materials like Oasis HLB and mixed-mode anion exchange cartridges such as Oasis MAX being particularly suitable for oxylipin extraction.[3][4]
Materials:
-
Oasis HLB or Oasis MAX SPE cartridges
-
Methanol (B129727) (LC-MS grade)
-
Deionized water
-
Formic acid
-
Internal standard (e.g., a deuterated analog of the analyte)
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Thaw plasma or serum samples on ice.
-
To 100 µL of the sample, add an appropriate amount of internal standard.
-
Acidify the sample by adding a solution of 0.1% formic acid to a final pH of ~3. This step is crucial for protonating the carboxylic acid group of the analyte, enhancing its retention on the reversed-phase sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[1]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1.5 mL of 5% methanol in deionized water to remove interfering hydrophilic compounds.[1]
-
-
Elution:
-
Elute the this compound and other retained oxylipins with 1.2 mL of methanol.[1]
-
-
Drying and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial mobile phase for LC-MS analysis (e.g., 50% methanol).[1]
-
Liquid-Liquid Extraction (LLE) Protocol
Liquid-liquid extraction is a classic technique that can be employed for the extraction of oxylipins, particularly when dealing with different sample matrices or when SPE is not feasible.[2][5]
Materials:
-
Ethyl acetate (B1210297) (or other suitable organic solvent)
-
Sodium chloride (NaCl)
-
Internal standard
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., plasma, homogenized tissue), add the internal standard.
-
Acidify the sample to pH ~3 with a suitable acid.
-
-
Extraction:
-
Add a volume of ethyl acetate (typically 2-3 times the sample volume).
-
Add NaCl to increase the ionic strength of the aqueous phase and improve partitioning of the analyte into the organic phase.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Collection of Organic Phase:
-
Carefully collect the upper organic layer containing the extracted lipids.
-
-
Drying and Reconstitution:
-
Dry the collected organic phase under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for subsequent analysis.
-
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the analytical method of choice for the quantification of oxylipins due to its high sensitivity and selectivity.[1][3]
Typical LC-MS/MS Parameters:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B).
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is preferred for detecting the deprotonated carboxylate ion of this compound.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
Data Presentation
Quantitative data for oxylipin analysis can vary depending on the specific analyte, biological matrix, and analytical method used. The following table summarizes typical performance characteristics that can be expected for the analysis of hydroxy fatty acids, including this compound, using SPE followed by LC-MS/MS.
| Parameter | Typical Value | Reference |
| Extraction Recovery | 80-120% | [4] |
| Limit of Detection (LOD) | 2 - 400 pg | [4] |
| Limit of Quantification (LOQ) | 0.12 - 0.3 µg L⁻¹ | [6] |
| Inter-day Variance | < 21% | [7] |
| Intra-day Variance | < 21% | [7] |
Visualizations
Experimental Workflow for SPE-LC-MS/MS Analysis
Caption: Workflow for the isolation and analysis of this compound.
Logical Relationship of Extraction and Analysis Steps
Caption: Key stages in the isolation and quantification of this compound.
References
- 1. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid induced dispersive liquid-liquid microextraction based on in situ formation of hydrophobic deep eutectic solvents for the extraction of bisphenol A and alkylphenols in water and beverage samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
Application Notes and Protocols for In Vitro Assays Involving 3-Hydroxy-4(E)-nonenoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for studying 3-Hydroxy-4(E)-nonenoic acid (3-HNE), a metabolite of the lipid peroxidation product 4-hydroxynonenal (B163490) (4-HNE), in various in vitro settings. The primary focus is on a specific interaction of 3-HNE with the gamma-hydroxybutyrate (GHB) receptor, a key finding that opens avenues for investigating its signaling roles, particularly in the central nervous system.
Introduction to this compound (3-HNE)
This compound, also referred to as HNE-acid, is a metabolite of 4-HNE, a major and extensively studied aldehyde product of lipid peroxidation. Lipid peroxidation is a process of oxidative degradation of lipids, which can lead to cell damage and is implicated in a variety of pathological conditions. 4-HNE is known to be cytotoxic and involved in numerous signaling pathways related to oxidative stress and apoptosis. In biological systems, 4-HNE can be metabolized through several pathways, including oxidation to 3-HNE. This conversion is a detoxification step, as 3-HNE is generally considered less reactive and toxic than its aldehyde precursor. However, emerging research indicates that 3-HNE is not merely an inactive metabolite but may possess its own biological activities.
Key In Vitro Application: Ligand for the Gamma-Hydroxybutyrate (GHB) Receptor
A significant in vitro finding is that 3-HNE acts as a ligand for the gamma-hydroxybutyrate (GHB) receptor in the brain. This suggests a potential role for 3-HNE in neuromodulation and signaling pathways associated with this receptor. The following sections provide quantitative data and a detailed protocol for a competitive radioligand binding assay to investigate this interaction.
Data Presentation: Competitive Binding of 3-HNE to the GHB Receptor
The following table summarizes the quantitative data from a study demonstrating the displacement of a specific GHB receptor radioligand by 3-HNE in brain tissue preparations.
| Parameter | Human Frontal Cerebral Cortex | Rat Cerebral Cortex |
| IC50 of 3-HNE | 3.9 ± 1.1 µM | 5.6 ± 1.2 µM |
Data sourced from a study where 3-HNE displaced the specific binding of the GHB receptor ligand [3H]-NCS-382 in membrane preparations.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for the GHB Receptor
This protocol is designed to determine the binding affinity of 3-HNE to the GHB receptor in brain tissue homogenates by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
This compound (3-HNE)
-
Radiolabeled GHB receptor ligand (e.g., [3H]-NCS-382)
-
Unlabeled GHB (for determining non-specific binding)
-
Brain tissue (e.g., cerebral cortex from human or rat)
-
Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl2)
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Polyethylene vials
-
Homogenizer
-
Centrifuge
-
Filtration apparatus
-
Scintillation counter
-
Microplate reader (optional, for protein quantification)
-
BCA or Bradford protein assay kit
Procedure:
-
Membrane Preparation:
-
Dissect and weigh the brain tissue (e.g., cerebral cortex).
-
Homogenize the tissue in ice-cold Homogenization Buffer (1:10 w/v) using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation step.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1-2 mg/mL.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and competitor (3-HNE) binding.
-
Total Binding: Add 100 µL of Assay Buffer, 100 µL of the radioligand solution (at a concentration near its Kd), and 100 µL of the membrane preparation.
-
Non-specific Binding: Add 100 µL of a high concentration of unlabeled GHB (e.g., 10 mM), 100 µL of the radioligand solution, and 100 µL of the membrane preparation.
-
Competitor Binding: Add 100 µL of varying concentrations of 3-HNE (e.g., from 10 nM to 1 mM), 100 µL of the radioligand solution, and 100 µL of the membrane preparation.
-
Incubate all tubes at 4°C for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Quickly wash the filters three times with 5 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for at least 4 hours in the dark to allow for filter dissolution and reduction of chemiluminescence.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (3-HNE) concentration.
-
Determine the IC50 value (the concentration of 3-HNE that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
The affinity of 3-HNE (Ki) can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Putative signaling pathway of 3-HNE via the GHB receptor.
Experimental Workflow Diagram
Caption: Workflow for the GHB receptor competitive binding assay.
Concluding Remarks
The identification of this compound as a ligand for the GHB receptor provides a novel avenue for research into the biological consequences of lipid peroxidation. The provided protocols and data serve as a foundation for researchers to further explore the physiological and pathological roles of this metabolite. Future in vitro studies could investigate the downstream signaling effects of 3-HNE-mediated GHB receptor activation, its potential effects on neuronal excitability, and its interplay with other signaling pathways modulated by oxidative stress. As our understanding of the diverse roles of lipid peroxidation products grows, detailed in vitro assays will be crucial for dissecting their specific contributions to health and disease.
Application Notes and Protocols: 3-Hydroxy-4(E)-nonenoic Acid in Microbiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-4(E)-nonenoic acid is a medium-chain fatty acid derivative. While specific research on its microbiological applications is emerging, the broader class of 3-hydroxy fatty acids and medium-chain fatty acids (MCFAs) is known to play a significant role in microbial physiology, signaling, and pathogenesis. 3-hydroxy fatty acids are integral components of lipopolysaccharides (LPS) in Gram-negative bacteria and have been identified as potential biomarkers. Furthermore, various fatty acid molecules act as signaling agents in processes like quorum sensing (QS), which regulates virulence and biofilm formation. Some MCFAs also exhibit direct antimicrobial and anti-biofilm properties.
These notes provide a framework for investigating the potential practical applications of this compound in microbiology, based on the known activities of structurally related compounds. The protocols outlined below are standard methodologies that can be adapted to assess its efficacy as an antimicrobial agent, a biofilm inhibitor, and a modulator of quorum sensing.
Potential Applications and Mechanisms of Action
Based on the activities of similar fatty acid molecules, this compound could have several practical applications in microbiology:
-
Antimicrobial Agent: As a medium-chain fatty acid, it may possess direct bactericidal or bacteriostatic activity, potentially by disrupting the cell membrane.
-
Anti-Biofilm Agent: It could interfere with biofilm formation at various stages, including initial attachment, microcolony formation, and maturation. It might also induce the dispersion of established biofilms.
-
Quorum Sensing (QS) Modulator: Fatty acid signaling molecules are known to interfere with bacterial communication. This compound could act as an antagonist to QS receptors, thereby inhibiting the expression of virulence factors and biofilm formation.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes from the experimental protocols described below.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| Pseudomonas aeruginosa | 128 | 256 |
| Staphylococcus aureus | 64 | 128 |
| Escherichia coli | 256 | >256 |
| Candida albicans | >256 | >256 |
Table 2: Biofilm Inhibition by this compound
| Microorganism | Concentration (µg/mL) | Biofilm Inhibition (%) |
| Pseudomonas aeruginosa | 64 | 75 |
| 32 | 45 | |
| Staphylococcus aureus | 64 | 82 |
| 32 | 55 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that kills 99.9% of the initial bacterial population (MBC).
Materials:
-
This compound
-
Test microorganisms (e.g., P. aeruginosa, S. aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer
-
Agar (B569324) plates
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration with no turbidity or by measuring absorbance.
-
To determine the MBC, plate 100 µL from the wells with concentrations at and above the MIC onto agar plates.
-
Incubate the agar plates for 18-24 hours.
-
The MBC is the lowest concentration that results in no colony growth.
Workflow for MIC and MBC Determination
Caption: Workflow for determining MIC and MBC.
Protocol 2: Biofilm Inhibition Assay
This protocol assesses the ability of this compound to prevent biofilm formation.
Materials:
-
This compound
-
Test microorganisms
-
Tryptic Soy Broth (TSB) or other biofilm-promoting medium
-
96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid
Procedure:
-
Prepare serial dilutions of this compound in TSB in a 96-well plate. Use sub-MIC concentrations to avoid effects on bacterial growth.
-
Add the bacterial inoculum (adjusted to a 0.5 McFarland standard) to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 24-48 hours without agitation.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Air-dry the plate and stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash away the excess stain with water and air-dry.
-
Solubilize the bound crystal violet with 30% acetic acid.
-
Measure the absorbance at 595 nm using a plate reader.
-
Calculate the percentage of biofilm inhibition relative to the positive control.
Protocol 3: Quorum Sensing Inhibition (QSI) Assay using a Reporter Strain
This protocol uses a biosensor strain to detect the inhibition of quorum sensing. Chromobacterium violaceum is often used as it produces a purple pigment, violacein (B1683560), which is regulated by QS.
Materials:
-
This compound
-
Chromobacterium violaceum (e.g., CV026)
-
Luria-Bertani (LB) agar and broth
-
N-acyl-homoserine lactone (AHL) signal molecule (e.g., C6-HSL)
Procedure:
-
Prepare LB agar plates.
-
Spread a lawn of C. violaceum on the agar surface.
-
In the center of the plate, place a sterile paper disc impregnated with the AHL to induce violacein production.
-
Place paper discs impregnated with different concentrations of this compound at a distance from the central disc.
-
Include a positive control (AHL only) and a negative control (solvent only).
-
Incubate the plates at 30°C for 24-48 hours.
-
Observe the plates for a zone of pigment inhibition around the discs containing the test compound, indicating QSI activity.
Hypothetical Quorum Sensing Signaling Pathway in Gram-Negative Bacteria
Caption: Hypothetical inhibition of a LuxI/LuxR-type QS system.
Conclusion
The provided application notes and protocols offer a comprehensive starting point for the microbiological investigation of this compound. By systematically evaluating its antimicrobial, anti-biofilm, and quorum sensing modulatory activities, researchers can elucidate its potential for development into novel therapeutic agents or tools for microbiological research. The methodologies are robust and widely used, allowing for comparison with existing data on other fatty acid derivatives.
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Hydroxy-4(E)-nonenoic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-Hydroxy-4(E)-nonenoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: The two most common and effective strategies for the synthesis of this compound are:
-
Stereoselective Aldol (B89426) Reaction: This route involves the reaction of an enolate derived from a protected hydroxyacetic acid or a suitable equivalent with pentanal. This method offers good control over the stereochemistry at the C3 position.
-
Allylic Oxidation of 4-Nonenoic Acid Derivatives: This approach introduces the hydroxyl group at the C3 position of a pre-existing 4-nonenoic acid scaffold. Reagents like selenium dioxide or transition metal catalysts are typically employed.
Q2: How can I control the stereochemistry at the C3 hydroxyl group?
A2: Achieving the desired stereochemistry (either R or S configuration) is crucial.
-
In the Aldol Reaction approach, the use of chiral auxiliaries, such as Evans oxazolidinones, on the enolate component can provide high diastereoselectivity. Subsequent removal of the auxiliary yields the enantiomerically enriched product. Alternatively, employing chiral boron enolates can also afford high stereocontrol.
-
For Allylic Oxidation , achieving high enantioselectivity is more challenging and often requires the use of chiral transition metal catalysts.
Q3: What are the most common side reactions to be aware of?
A3: Common side reactions that can lower the yield and purity of the final product include:
-
Aldol Route:
-
Self-condensation of the aldehyde starting material.
-
Retro-aldol reaction, particularly if the reaction is allowed to warm or if the workup is not performed carefully.[1][2]
-
Dehydration of the β-hydroxy acid product to form an α,β-unsaturated acid, especially under acidic or basic conditions with heating.
-
-
Allylic Oxidation Route:
-
Over-oxidation to form a ketone at the C3 position.
-
Oxidation at other allylic positions (e.g., C6).
-
Formation of multiple byproducts, which can complicate purification.
-
Q4: What purification methods are most effective for this compound?
A4: Due to its polarity and potential for degradation, purification requires careful handling.
-
Flash column chromatography on silica (B1680970) gel is a standard method. A gradient elution system, for example, with a mixture of hexane (B92381) and ethyl acetate, is typically effective.
-
High-Performance Liquid Chromatography (HPLC) can be used for high-purity samples, particularly for separating stereoisomers.[3]
-
Care should be taken to avoid prolonged exposure to strong acids or bases during workup and purification to prevent dehydration or other side reactions.
Troubleshooting Guides
Route 1: Stereoselective Aldol Reaction
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low Yield | - Incomplete enolate formation.- Retro-aldol reaction.- Competing self-condensation of the aldehyde. | - Ensure the use of a strong, non-nucleophilic base like LDA or LiHMDS.- Maintain low reaction temperatures (e.g., -78 °C) throughout the addition and reaction time.[1]- Add the enolate solution slowly to the aldehyde solution to minimize aldehyde self-condensation. |
| Poor Stereoselectivity | - Inappropriate choice of chiral auxiliary or reagent.- Racemization during the reaction or workup. | - For syn-aldol products, consider using a Z-enolate, often achievable with specific boron reagents.[4][5]- For anti-aldol products, an E-enolate is generally preferred.[4]- Ensure the chiral auxiliary is of high enantiomeric purity.- Perform a gentle workup at low temperatures. |
| Product Dehydration | - Reaction temperature is too high.- Workup conditions are too acidic or basic. | - Maintain low temperatures throughout the experiment.- Use a buffered workup (e.g., saturated ammonium (B1175870) chloride solution) to neutralize the reaction mixture. |
| Difficulty in Removing Chiral Auxiliary | - Incomplete cleavage reaction. | - Screen different cleavage conditions (e.g., for Evans auxiliaries, LiOH/H₂O₂ or LiBH₄).- Ensure sufficient reaction time and appropriate temperature for the cleavage step. |
Route 2: Allylic Oxidation
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low Yield | - Incomplete reaction.- Decomposition of the starting material or product. | - Increase the reaction time or temperature cautiously, monitoring for side product formation.- Use a stoichiometric amount of the oxidizing agent if catalytic methods are inefficient.- Ensure the starting 4-nonenoic acid derivative is pure. |
| Formation of Multiple Products (Poor Regioselectivity) | - Oxidation at other allylic positions.- Over-oxidation to the ketone. | - Selenium dioxide (SeO₂) often provides good regioselectivity for the oxidation of the methylene (B1212753) group adjacent to the most substituted end of the double bond.[6][7]- Carefully control the stoichiometry of the oxidant to minimize over-oxidation.- Screen different transition metal catalysts and ligands for improved regioselectivity. |
| Over-oxidation to 3-oxo-4(E)-nonenoic acid | - Oxidizing agent is too strong or used in excess. | - Reduce the equivalents of the oxidizing agent.- Perform the reaction at a lower temperature.- Consider using a milder oxidizing agent. |
| Difficult Purification | - Presence of closely related byproducts. | - Utilize a high-resolution purification technique like preparative HPLC.- Consider derivatizing the hydroxyl group to facilitate separation, followed by deprotection. |
Quantitative Data Summary
The following table presents illustrative yield data for the synthesis of this compound via the two primary routes. These values are representative and may vary based on specific experimental conditions and substrate purity.
| Route | Method | Key Reagents | Typical Yield (%) | Diastereomeric Ratio (syn:anti or R:S) |
| Aldol Reaction | Evans Asymmetric Aldol | (S)-4-benzyl-2-oxazolidinone, n-Bu₂BOTf, Et₃N; pentanal | 65-85 | >95:5 |
| Aldol Reaction | Boron-Mediated Aldol | Dicyclohexylboron chloride, Et₃N; protected hydroxyacetic acid, pentanal | 60-80 | 90:10 to >98:2 |
| Allylic Oxidation | Selenium Dioxide | SeO₂, t-BuOOH | 40-60 | N/A (racemic unless a chiral catalyst is used) |
| Allylic Oxidation | Palladium-Catalyzed | Pd(OAc)₂, benzoquinone, O₂ | 35-55 | N/A (racemic unless a chiral ligand is used) |
Experimental Protocols
Protocol 1: Evans Asymmetric Aldol Synthesis of (3R)-Hydroxy-4(E)-nonenoic Acid
This protocol is a representative procedure based on established methods for Evans asymmetric aldol reactions.
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.05 equiv) dropwise.
-
Stir the solution for 30 minutes at 0 °C.
-
Add propionyl chloride (1.1 equiv) dropwise and allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Step 2: Boron Enolate Formation and Aldol Reaction
-
Dissolve the acylated auxiliary (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) and cool to 0 °C under an inert atmosphere.
-
Add di-n-butylboron triflate (n-Bu₂BOTf, 1.2 equiv) dropwise, followed by triethylamine (B128534) (Et₃N, 1.3 equiv). Stir for 30 minutes at 0 °C.
-
Cool the reaction mixture to -78 °C and add pentanal (1.5 equiv) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding a pH 7 phosphate (B84403) buffer and methanol (B129727).
-
Add a solution of 30% hydrogen peroxide in methanol and stir at 0 °C for 1 hour.
-
Extract the product with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash chromatography.
Step 3: Cleavage of the Auxiliary
-
Dissolve the aldol adduct (1.0 equiv) in a mixture of THF and water (4:1) and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by aqueous lithium hydroxide (B78521) (2.0 equiv).
-
Stir at 0 °C for 4 hours.
-
Quench with aqueous sodium sulfite (B76179) and acidify with dilute HCl to pH ~3.
-
Extract with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate to yield the crude this compound. Purify by flash chromatography.
Protocol 2: Allylic Oxidation of Methyl 4-Nonenoate
This protocol is a representative procedure for a selenium dioxide-mediated allylic oxidation.
-
To a solution of methyl 4-nonenoate (1.0 equiv) in dioxane and water (95:5), add selenium dioxide (1.2 equiv).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 6-12 hours, monitoring the reaction progress by TLC.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite to remove the black selenium precipitate.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the methyl 3-hydroxy-4(E)-nonenoate.
-
The methyl ester can be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).
Visualizations
Caption: Workflow for the Stereoselective Aldol Synthesis.
Caption: Workflow for the Allylic Oxidation Synthesis.
References
- 1. Aldol reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Analysis of unsaturated fatty acids, and their hydroperoxy and hydroxy derivatives by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Riley oxidation - Wikipedia [en.wikipedia.org]
- 7. Regio- and stereoselective selenium dioxide allylic oxidation of (E)-dialkyl alkylidenesuccinates to (Z)-allylic alcohols: Synthesis of natural and unnatural butenolides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 3-Hydroxy-4(E)-nonenoic acid
Welcome to the technical support center for the purification of 3-Hydroxy-4(E)-nonenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the purification of this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the purification of this compound?
A1: The primary challenges in purifying this compound revolve around its chemical stability, the presence of structurally similar impurities, and its potential for isomerization. Key issues include:
-
Lactonization: As a γ-hydroxy acid, it is susceptible to intramolecular cyclization to form the corresponding γ-lactone, particularly under acidic conditions or upon heating.
-
Isomerization: The double bond is susceptible to migration or changes in stereochemistry (E/Z isomerization) under certain conditions (e.g., exposure to acid, base, or heat).
-
Co-eluting Impurities: Structurally related fatty acids, aldehydes, and other oxidation byproducts often have similar polarities, making chromatographic separation difficult.
-
Oxidation: The allylic alcohol and double bond can be sensitive to oxidation, leading to the formation of ketones, epoxides, or cleavage products.
Q2: What is lactonization and how can I prevent it during purification?
A2: Lactonization is an intramolecular esterification reaction where the hydroxyl group of a hydroxy acid reacts with its own carboxylic acid group to form a cyclic ester, called a lactone. For this compound, this would result in the formation of a five-membered γ-lactone. This reaction is often catalyzed by acids.
To prevent lactonization:
-
Avoid Acidic Conditions: Maintain a neutral or slightly basic pH during extraction and chromatography. If acidic conditions are necessary, use them at low temperatures and for the shortest possible time.
-
Low Temperature: Perform all purification steps, including solvent evaporation, at low temperatures (e.g., 0-4°C) to minimize the rate of this side reaction.
-
Prompt Processing: Avoid prolonged storage of the crude or partially purified acid. It is best to proceed through the purification steps quickly.
Q3: Which chromatographic technique is best suited for purifying this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most effective technique for the purification of this compound due to its high resolution. Reversed-phase HPLC is commonly employed for separating fatty acids and their derivatives. Adsorption chromatography on silica (B1680970) gel can also be used, particularly for separating polar functional group isomers.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low final yield | 1. Lactonization: Loss of the acid form to its lactone. 2. Degradation: Instability under the purification conditions (pH, temperature). 3. Adsorption: Irreversible adsorption onto the stationary phase (e.g., silica gel). 4. Co-elution with impurities: Fractions containing the product are discarded due to poor separation. | 1. Check pH: Ensure all solutions are neutral or slightly basic. If lactone is formed, it may be possible to hydrolyze it back to the acid under controlled basic conditions. 2. Work at low temperatures: Keep samples on ice and use refrigerated centrifuges and collection systems. 3. Method optimization: For silica gel chromatography, consider adding a small amount of a polar solvent or acid (if lactonization is not a concern) to the mobile phase to reduce tailing and strong adsorption. For HPLC, ensure appropriate mobile phase composition. 4. Improve separation: Optimize the HPLC gradient or mobile phase composition. Consider a different stationary phase if co-elution persists. |
| Product is not pure (presence of extra peaks in analytical HPLC/GC-MS) | 1. Isomers: Presence of geometric (Z)-isomers or double bond positional isomers. 2. Lactone formation: A new peak corresponding to the lactone may appear. 3. Oxidation products: Formation of ketones or other oxidation byproducts. 4. Starting material/reagent carryover: Incomplete reaction or inefficient removal of synthesis starting materials. | 1. Use silver-ion chromatography: This technique can be effective for separating cis/trans isomers. 2. Confirm by MS: The lactone will have a mass corresponding to the loss of a water molecule (M-18). If present, modify purification to be strictly non-acidic and low temperature. 3. Use antioxidants and degassed solvents: Protect the sample from air and light. Consider adding a radical scavenger like BHT during storage and processing if compatible with downstream applications. 4. Review synthetic workup: Ensure that the initial extraction and washing steps are sufficient to remove reagents and starting materials. |
| Broad or tailing peaks in HPLC | 1. Secondary interactions with stationary phase: The carboxylic acid can interact with residual silanols on silica-based C18 columns. 2. Column overload: Injecting too much sample can lead to poor peak shape. 3. Poor solubility in mobile phase: The compound may be precipitating at the head of the column. | 1. Modify mobile phase: Add a small amount of a competing acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the analyte's carboxylic acid and saturate silanol (B1196071) sites. Caution: This may promote lactonization. Alternatively, use a buffer to maintain a consistent pH. 2. Reduce injection volume/concentration: Perform a loading study to determine the optimal sample load for the column. 3. Adjust initial mobile phase conditions: Ensure the sample is fully dissolved in the initial mobile phase. |
Experimental Protocols
General Protocol for Reversed-Phase HPLC Purification
This protocol provides a general starting point for the purification of this compound. Optimization will be required based on the specific sample matrix and purity requirements.
-
Sample Preparation:
-
Dissolve the crude or partially purified sample in a minimal volume of the initial mobile phase (e.g., a mixture of water and an organic solvent like acetonitrile (B52724) or methanol).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC System and Column:
-
Column: A C18 reversed-phase column is a common choice.
-
Mobile Phase A: Water (HPLC grade). Consider adding a pH modifier if necessary and compatible with the compound's stability (e.g., 0.1% formic acid, use with caution due to lactonization risk, or a neutral buffer like ammonium (B1175870) acetate).
-
Mobile Phase B: Acetonitrile or Methanol (HPLC grade).
-
Detector: UV detector set at a low wavelength (e.g., 205-215 nm) as the chromophore is weak, or a mass spectrometer (MS) for more sensitive and specific detection.
-
-
Chromatographic Conditions:
-
Flow Rate: Dependent on the column dimensions (e.g., 1 mL/min for a 4.6 mm ID column).
-
Gradient: A typical gradient might be from 10-20% B to 90-100% B over 20-40 minutes. An initial isocratic hold may be beneficial.
-
Column Temperature: Maintain at a low to ambient temperature (e.g., 20-25°C) to prevent degradation.
-
Injection Volume: Dependent on the column size and sample concentration.
-
-
Fraction Collection and Post-Processing:
-
Collect fractions corresponding to the product peak.
-
Immediately neutralize the fractions if an acidic modifier was used.
-
Combine the pure fractions and remove the organic solvent under reduced pressure at a low temperature (e.g., <30°C).
-
The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent to recover the purified product.
-
Store the final product at -20°C or lower under an inert atmosphere (e.g., argon or nitrogen).
-
Visualizations
Logical Workflow for Troubleshooting Purification Issues
Caption: A logical diagram illustrating the troubleshooting steps for purification issues.
Potential Degradation Pathway: Lactonization
improving stability of 3-Hydroxy-4(E)-nonenoic acid in solution
Welcome to the technical support center for 3-Hydroxy-4(E)-nonenoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide: Degradation of this compound in Solution
If you are experiencing issues with the stability of your this compound solution, please refer to the following guide for potential causes and solutions.
Issue: Rapid degradation of the compound after dissolution.
-
Question: Have you considered the impact of solvent choice on stability?
-
Answer: The choice of solvent can significantly influence the stability of this compound. Protic solvents may participate in reactions, while certain organic solvents can contain impurities like peroxides that accelerate degradation. It is advisable to use high-purity, degassed solvents. For aqueous solutions, the use of a buffer system to maintain an optimal pH is critical.
-
-
Question: What is the pH of your aqueous solution?
-
Answer: The stability of fatty acids is often pH-dependent. Extremes in pH can catalyze hydrolysis or other degradation reactions. It is recommended to maintain a pH close to neutral (pH 6-7) for aqueous solutions. The use of a buffered system is highly recommended over unbuffered water.
-
-
Question: Is your solution protected from light?
-
Answer: Unsaturated compounds are susceptible to photo-oxidation. Exposure to light, especially UV light, can initiate free-radical chain reactions leading to degradation. Always store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[1]
-
-
Question: Are you storing the solution at the recommended temperature?
-
Question: Have you considered the presence of dissolved oxygen?
-
Answer: Oxygen is a key participant in the oxidation of unsaturated fatty acids. To improve stability, it is recommended to degas your solvent prior to use by sparging with an inert gas like argon or nitrogen.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its structure as an unsaturated hydroxy fatty acid, the primary degradation pathways are likely oxidation and isomerization. The double bond is susceptible to oxidation, which can be initiated by light, heat, or the presence of metal ions. This can lead to the formation of peroxides, aldehydes, and other breakdown products. The allylic hydroxyl group may also be a site for oxidation.
Q2: What is the recommended solvent for dissolving this compound?
A2: The choice of solvent will depend on the experimental requirements. For short-term storage and immediate use, high-purity ethanol (B145695) or DMSO are common choices. For aqueous applications, dispersing the compound in a buffered aqueous solution is an option.[1] It is crucial to use solvents that are free of peroxides and have been degassed.
Q3: How can I monitor the stability of my this compound solution over time?
A3: The stability of the solution can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[4][5] A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products would indicate instability.
Q4: Are there any additives that can improve the stability of this compound in solution?
A4: Yes, the addition of antioxidants can help to prevent oxidative degradation. Common antioxidants used for lipids include butylated hydroxytoluene (BHT), tocopherols, and ascorbyl palmitate.[6][7] Additionally, the use of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze oxidation.[6]
Q5: What are the optimal storage conditions for long-term stability?
A5: For long-term stability, this compound should be stored as a solid at -20°C.[2][3] If a solution must be stored, it should be prepared in a peroxide-free, degassed solvent, aliquoted into small volumes in amber vials, and stored at -80°C under an inert atmosphere.
Quantitative Data Summary
The following table provides an example of how to present stability data for this compound under various conditions. Please note that this is a hypothetical dataset for illustrative purposes.
| Storage Condition | Solvent | Antioxidant | Purity after 30 days (%) |
| 4°C, Exposed to Light | Ethanol | None | 65% |
| 4°C, Protected from Light | Ethanol | None | 85% |
| -20°C, Protected from Light | Ethanol | None | 95% |
| -20°C, Protected from Light | Ethanol | 0.1% BHT | >99% |
| 4°C, Exposed to Light | PBS (pH 7.4) | None | 50% |
| 4°C, Protected from Light | PBS (pH 7.4) | None | 70% |
| -20°C, Protected from Light | PBS (pH 7.4) | None | 88% |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution via HPLC
-
Preparation of Stock Solution:
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of HPLC-grade ethanol (or another suitable solvent) to prepare a 1 mg/mL stock solution.
-
-
Preparation of Stability Samples:
-
Prepare multiple aliquots of the stock solution under different conditions to be tested (e.g., different temperatures, exposure to light, with/without antioxidant).
-
For each condition, prepare triplicate samples.
-
-
HPLC Analysis (Time Point 0):
-
Immediately after preparation, inject an aliquot of each sample onto an appropriate HPLC column (e.g., C18).
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Detect the compound using a UV detector at an appropriate wavelength (e.g., 210 nm) or a mass spectrometer.
-
Record the peak area of the this compound peak.
-
-
Incubation:
-
Store the prepared stability samples under their respective conditions.
-
-
Subsequent HPLC Analyses:
-
At predetermined time points (e.g., 24 hours, 72 hours, 1 week, 1 month), retrieve the samples and analyze them by HPLC as described in step 3.
-
-
Data Analysis:
-
For each time point and condition, calculate the average peak area from the triplicate injections.
-
Normalize the average peak area at each time point to the average peak area at time point 0 to determine the percentage of the compound remaining.
-
Plot the percentage of remaining compound versus time for each condition to visualize the degradation kinetics.
-
Visualizations
References
- 1. US5567730A - Method of stabilizing an Ï-3 unsaturated fatty acid compound - Google Patents [patents.google.com]
- 2. This compound | 1263035-59-1 | INDOFINE Chemical Company [indofinechemical.com]
- 3. usbio.net [usbio.net]
- 4. researchgate.net [researchgate.net]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Chemical stabilization of oils rich in long-chain polyunsaturated fatty acids during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2009063500A2 - Novel methods of isolation of poly unsaturated fatty acids - Google Patents [patents.google.com]
Technical Support Center: Quantification of 3-Hydroxy-4(E)-nonenoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of 3-Hydroxy-4(E)-nonenoic acid (3-HNE). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation & Handling
Q1: I am seeing high variability in my 3-HNE measurements between sample replicates. What could be the cause?
A1: High variability often originates from inconsistencies in sample handling and preparation. Lipids like 3-HNE are susceptible to degradation and oxidation.[1][2] To ensure reproducibility, consider the following:
-
Consistent Timing: Process all samples in a batch under the same conditions and for the same duration. Leaving samples at room temperature for varying lengths of time can lead to artificial increases in certain lipids.[2]
-
Immediate Processing: Whenever possible, process samples immediately after collection. If storage is necessary, flash-freeze samples in liquid nitrogen and store them at -80°C.[1][2]
-
Antioxidant Use: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to your extraction solvent to prevent oxidation of 3-HNE.
-
Internal Standard Addition: Ensure you are adding a consistent amount of a suitable internal standard to every sample before starting the extraction process. This will help correct for variability in extraction efficiency.[1]
Q2: My 3-HNE recovery seems low. How can I improve my extraction efficiency?
A2: Low recovery can be due to an inappropriate extraction method or loss of the analyte during sample processing.
-
Choice of Extraction Method: Liquid-liquid extraction methods like the Folch or Bligh and Dyer protocols are commonly used for lipids.[3] These methods use a combination of chloroform (B151607), methanol (B129727), and water to partition lipids into an organic phase.[3] For a more targeted approach, solid-phase extraction (SPE) can be used to isolate specific lipid classes.[3][4]
-
Solvent Quality: Use high-purity, HPLC or mass spectrometry-grade solvents to avoid introducing interfering contaminants.
-
Phase Separation: During liquid-liquid extraction, ensure complete phase separation to avoid aspirating part of the aqueous layer along with the organic layer containing your lipid extract.
-
Evaporation Step: When evaporating the solvent, use a gentle stream of nitrogen and avoid excessive heat, which can lead to the degradation of 3-HNE.
Chromatography & Mass Spectrometry
Q3: I am observing poor peak shape (e.g., tailing or fronting) for my 3-HNE peak in my LC-MS/MS analysis. What should I do?
A3: Poor peak shape in liquid chromatography can be caused by several factors:
-
Column Issues: The analytical column may have active sites that interact with the analyte. Ensure you are using a well-maintained column suitable for lipid analysis, such as a C18 or C8 column.[5]
-
Mobile Phase Mismatch: The pH of your mobile phase can affect the ionization state of 3-HNE and its interaction with the stationary phase. A mobile phase containing a small amount of a weak acid, like formic acid (e.g., 0.05%), is often used.[5]
-
Incomplete Derivatization: If you are using a derivatization strategy, incomplete reactions can lead to multiple species and poor peak shape. Re-optimize your derivatization protocol.
-
Sample Overload: Injecting too much analyte can cause peak fronting. Try diluting your sample.[6]
Q4: My quantitative results are not reproducible, even with an internal standard. What aspects of my LC-MS/MS method should I check?
A4: If you are using a stable isotope-labeled internal standard and still see poor reproducibility, investigate the following:
-
Matrix Effects: The sample matrix can suppress or enhance the ionization of your analyte, leading to inaccurate quantification.[7] To assess matrix effects, you can compare the signal of a standard in a pure solvent to its signal in a sample matrix extract.
-
Internal Standard Suitability: Ensure your internal standard is a close structural analog of 3-HNE and co-elutes with the analyte. A deuterated 3-HNE standard would be ideal.
-
MS/MS Parameters: Re-optimize the MS/MS parameters, including collision energy and precursor/product ion selection, to ensure you are getting a stable and robust signal.
-
Injector Performance: Check the autosampler for consistent injection volumes and for any potential issues like air bubbles in the syringe.
Q5: I am not detecting a signal for 3-HNE, or the signal is very low. How can I improve the sensitivity of my method?
A5: Low sensitivity can be a significant challenge. Here are some strategies to boost your signal:
-
Derivatization: Derivatizing 3-HNE can improve its ionization efficiency and chromatographic properties. Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) have been shown to enhance the sensitivity of aldehyde and ketone detection by LC-MS/MS.[5]
-
MS Ionization Mode: Electrospray ionization (ESI) is commonly used. Experiment with both positive and negative ion modes to see which provides a better signal for your 3-HNE derivative. For the native acid, negative mode is often preferred.[5]
-
Sample Enrichment: Use solid-phase extraction (SPE) to concentrate your analyte and remove interfering matrix components.[3][4]
-
Instrumentation: Ensure your mass spectrometer is properly tuned and calibrated for the mass range of interest.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of 3-HNE from Plasma
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of a suitable internal standard solution (e.g., a deuterated 3-HNE standard in methanol).
-
Protein Precipitation & Lipid Extraction:
-
Add 400 µL of ice-cold methanol containing an antioxidant (e.g., 0.01% BHT).
-
Vortex for 30 seconds to precipitate proteins.
-
Add 800 µL of chloroform and vortex for 1 minute.
-
Add 200 µL of water and vortex for another minute.
-
-
Phase Separation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Lipid Collection: Carefully collect the lower organic layer (chloroform phase) into a clean tube.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of 3-HNE
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).[5]
-
Mobile Phase A: 0.05% formic acid in water.[5]
-
Mobile Phase B: 0.05% formic acid in methanol.[5]
-
Gradient: A suitable gradient to separate 3-HNE from other components (e.g., 2% B to 100% B over 5 minutes).[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Injection Volume: 5 µL.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.[5]
-
Detection Mode: Selected Reaction Monitoring (SRM).[5]
-
MS/MS Transitions: These will need to be optimized for 3-HNE and its internal standard.
Quantitative Data Summary
The following table provides an example of how to structure quantitative data for a validation experiment.
| Parameter | Low QC (ng/mL) | Mid QC (ng/mL) | High QC (ng/mL) |
| Nominal Concentration | 5 | 50 | 500 |
| Mean Measured Concentration (n=5) | 4.8 | 51.2 | 495.3 |
| Accuracy (%) | 96.0 | 102.4 | 99.1 |
| Precision (%CV) | 6.2 | 4.5 | 3.8 |
| Recovery (%) | 85.1 | 88.3 | 86.5 |
This table is for illustrative purposes only. Actual values will depend on the specific experimental conditions.
Visualizations
Caption: Figure 1. General Experimental Workflow for 3-HNE Quantification.
Caption: Figure 2. Troubleshooting Logic for Poor Reproducibility.
References
- 1. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. mdpi.com [mdpi.com]
- 5. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Stable isotopic internal standard correction for quantitative analysis of hydroxyeicosatetraenoic acids (HETEs) in serum by on-line SPE-LC-MS/MS in selected reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Hydroxy-4(E)-nonenoic Acid Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the extraction of 3-Hydroxy-4(E)-nonenoic acid. For researchers, scientists, and drug development professionals, this resource offers detailed methodologies and data to refine your experimental workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete cell lysis or tissue homogenization: The analyte may be trapped within the cellular matrix. | Ensure thorough homogenization of tissue samples or complete lysis of cells using appropriate mechanical (e.g., sonication, bead beating) or chemical (e.g., detergents) methods. |
| Suboptimal pH during extraction: this compound is a carboxylic acid, and its protonation state is crucial for efficient extraction into an organic solvent.[1][2][3] | Acidify the sample to a pH at least two units below the pKa of the carboxylic acid group to ensure it is in its neutral, less polar form, which enhances partitioning into the organic solvent during liquid-liquid extraction.[3] | |
| Inappropriate solvent selection: The polarity of the extraction solvent may not be suitable for this compound. | For liquid-liquid extraction, consider using moderately polar solvents like ethyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol. For solid-phase extraction, a reversed-phase (C18) or a mixed-mode sorbent may be appropriate. | |
| Analyte degradation: this compound, a product of lipid peroxidation, can be susceptible to further oxidation or degradation, especially at high temperatures or in the presence of reactive species.[4][5] | Work with chilled samples and solvents, and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidative degradation. | |
| High Variability in Results | Matrix effects in LC-MS/MS or GC-MS analysis: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the analyte, leading to inconsistent quantification. | Incorporate a robust sample cleanup step using solid-phase extraction (SPE) to remove interfering matrix components. The use of a stable isotope-labeled internal standard can also help to correct for matrix effects. |
| Inconsistent derivatization (for GC-MS): Incomplete or variable derivatization of the carboxylic acid and hydroxyl groups will lead to poor and inconsistent chromatographic results.[6][7] | Ensure derivatization reagents (e.g., BSTFA with TMCS) are fresh and the reaction is carried out under anhydrous conditions. Optimize reaction time and temperature to ensure complete derivatization.[6] | |
| Presence of Interfering Peaks in Chromatogram | Co-extraction of other lipids or organic acids: The extraction protocol may not be selective enough for this compound. | For LLE, a back-extraction step can improve selectivity. After the initial extraction into the organic phase, the analytes can be back-extracted into a fresh aqueous phase by adjusting the pH to deprotonate the carboxylic acid, leaving less polar interferences in the organic layer.[3] For SPE, optimize the wash and elution steps with solvents of varying polarities to selectively remove interferences. |
| Contamination from plasticware or solvents: Phthalates and other plasticizers can leach from plastic tubes and tips, causing interfering peaks in the chromatogram. | Use high-purity solvents and glassware for all extraction steps. If plasticware must be used, ensure it is of high quality and pre-rinse with the extraction solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for this compound from plasma?
A1: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effective. SPE is often preferred for complex matrices like plasma as it provides a cleaner extract, minimizing matrix effects in subsequent analysis. A reversed-phase C18 sorbent is a good starting point. For LLE, a multi-step extraction with a solvent like ethyl acetate after sample acidification is a viable option.
Q2: Do I need to derivatize this compound for analysis?
A2: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is essential to increase the volatility and thermal stability of the analyte.[7] Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as Trimethylchlorosilane (TMCS) are commonly used to derivatize both the carboxylic acid and hydroxyl groups.[8] For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, derivatization is not always necessary, but it can sometimes improve ionization efficiency and chromatographic peak shape.
Q3: How can I prevent the degradation of this compound during sample preparation?
A3: As a product of lipid peroxidation, this compound can be prone to oxidation.[4][5] It is recommended to work with samples on ice, use pre-chilled solvents, and consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent. Minimize sample exposure to air and light.
Q4: What is the significance of pH during the extraction of this compound?
A4: The pH of the aqueous sample is a critical parameter for the efficient extraction of this carboxylic acid.[1][2] To ensure the molecule is in its neutral (protonated) form, which is more soluble in organic solvents, the pH of the sample should be adjusted to be at least 2 units below its pKa.[3] This significantly enhances its partitioning into the organic phase during liquid-liquid extraction.
Q5: What are the common challenges when quantifying this compound in biological samples?
A5: The primary challenges include low endogenous concentrations, potential for analyte degradation during sample handling and extraction, and significant matrix effects from complex biological samples like plasma or tissue homogenates. Careful optimization of the extraction and cleanup steps, along with the use of an appropriate internal standard, is crucial for accurate and precise quantification.
Quantitative Data Summary
The following table summarizes a comparison of recovery rates for urinary organic acids using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). While not specific to this compound, this data provides a general indication of the efficiency of these methods for similar analytes.
| Extraction Method | Mean Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | 84.1 | [8][9] |
| Liquid-Liquid Extraction (LLE) | 77.4 | [8][9] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Urine
This protocol is adapted from methods for the extraction of organic acids from urine.[8][10]
Materials:
-
Urine sample
-
Internal standard solution (e.g., stable isotope-labeled this compound)
-
6 M HCl
-
Sodium chloride (NaCl)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Nitrogen gas for evaporation
-
Derivatization reagent (e.g., BSTFA + 1% TMCS)
Procedure:
-
To 1 mL of urine in a glass tube, add the internal standard.
-
Acidify the sample to approximately pH 2 by adding 6 M HCl dropwise.
-
Saturate the aqueous phase by adding solid NaCl.
-
Add 3 mL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction (steps 4-5) two more times, pooling the organic extracts.
-
Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
For GC-MS analysis, reconstitute the dried residue in the derivatization reagent, and incubate at 60-80°C for 30-60 minutes.
Protocol 2: Solid-Phase Extraction (SPE) from Plasma
This protocol is a general procedure for the extraction of organic acids from plasma using a reversed-phase SPE cartridge.
Materials:
-
Plasma sample
-
Internal standard solution
-
0.1% Formic acid in water (pH ~2.7)
-
Methanol (B129727) (HPLC grade)
-
Reversed-phase SPE cartridge (e.g., C18)
-
Nitrogen gas for evaporation
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of 0.1% formic acid in water.
-
Sample Loading: To 500 µL of plasma, add the internal standard and 500 µL of 0.1% formic acid in water. Vortex to mix. Load the diluted plasma onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 0.1% formic acid in water to remove polar interferences. A second wash with a low percentage of organic solvent (e.g., 5% methanol in water) can be included to remove less polar interferences.
-
Elution: Elute the this compound from the cartridge with 2 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS or derivatization reagent for GC-MS).
Visualizations
Biosynthesis of this compound
The following diagram illustrates the formation of this compound as a metabolic product of 4-Hydroxynonenal (B163490) (4-HNE), which is generated from the peroxidation of ω-6 polyunsaturated fatty acids.[4][5][11][12][13][14][15][16][17]
References
- 1. How to Improve Carboxylic Acid Extraction Processes? [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. 4-Hydroxynonenal - Wikipedia [en.wikipedia.org]
- 5. The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of metabolic pathways of the lipid peroxidation product 4-hydroxynonenal by mitochondria isolated from rat kidney cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Roles of the Lipid Peroxidation Product 4-Hydroxynonenal in Obesity, the Metabolic Syndrome, and Associated Vascular and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Hydroxynonenal from Mitochondrial and Dietary Sources Causes Lysosomal Cell Death for Lifestyle-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Intracellular metabolism of 4-hydroxynonenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 4-hydroxynonenal in the pathogenesis and progression of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in 3-Hydroxy-4(E)-nonenoic Acid (3-HNE) Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 3-Hydroxy-4(E)-nonenoic acid (3-HNE) and related compounds by LC-MS/MS.
Troubleshooting Guides
Problem 1: Poor reproducibility and low signal intensity for 3-HNE.
Possible Cause: Significant ion suppression from co-eluting matrix components is a common issue in the analysis of small molecules in complex biological matrices.
Troubleshooting Steps:
-
Assess Matrix Effects:
-
Post-Column Infusion: This qualitative technique helps to identify regions of ion suppression in your chromatogram. A continuous infusion of a 3-HNE standard into the mass spectrometer, while injecting a blank extracted matrix sample, will reveal dips in the signal intensity where matrix components are eluting and causing suppression.
-
Post-Extraction Spike: To quantify the extent of ion suppression, compare the peak area of 3-HNE spiked into a blank, extracted matrix with the peak area of 3-HNE in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects.
-
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components. For acidic compounds like 3-HNE, a mixed-mode anion exchange and reversed-phase sorbent can provide excellent cleanup.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective. After protein precipitation, an extraction with a water-immiscible organic solvent can separate 3-HNE from many matrix interferences.
-
Protein Precipitation (PPT): While the simplest method, PPT is often the least effective at removing phospholipids (B1166683) and other small molecule interferences that can cause significant ion suppression.
-
-
Improve Chromatographic Separation:
-
Adjust the gradient profile of your LC method to better separate 3-HNE from the regions of ion suppression identified by the post-column infusion experiment.
-
Consider a different stationary phase. A C18 column is commonly used, but for challenging separations, a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, may provide better resolution from matrix components.
-
-
Implement Stable Isotope Dilution (SID):
-
The use of a stable isotope-labeled internal standard (SIL-IS) for 3-HNE is the most robust way to compensate for matrix effects. The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification.
-
Problem 2: Inconsistent results and poor accuracy in calibration standards.
Possible Cause: The matrix used for your calibration standards does not adequately match the matrix of your unknown samples, leading to differential matrix effects.
Troubleshooting Steps:
-
Matrix-Matched Calibration:
-
Prepare your calibration standards in the same biological matrix as your samples (e.g., human plasma, urine). If a true blank matrix (free of endogenous 3-HNE) is not available, a surrogate matrix can be used.
-
-
Standard Addition:
-
For a small number of samples, the standard addition method can be used to correct for matrix effects. This involves adding known amounts of 3-HNE standard to aliquots of the sample and extrapolating to determine the endogenous concentration.
-
-
Use a Stable Isotope-Labeled Internal Standard:
-
As mentioned previously, a SIL-IS is the most effective way to correct for sample-to-sample variations in matrix effects.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in 3-HNE analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as 3-HNE, by co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of an LC-MS/MS method.[1][2]
Q2: How can I reduce matrix effects during my sample preparation?
A2: Improving your sample preparation is the most effective way to reduce matrix effects.[3] While simple protein precipitation is fast, it is often insufficient.[3] Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are more effective at removing interfering components like phospholipids.[3][4][5]
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it important?
A3: A stable isotope-labeled internal standard is a version of the analyte (3-HNE) where some of the atoms have been replaced with their heavier stable isotopes (e.g., ¹³C or ²H). A SIL-IS is the ideal internal standard because it has nearly identical chemical and physical properties to the analyte and will therefore behave similarly during sample preparation, chromatography, and ionization.[6][7] This allows it to effectively compensate for matrix effects and other sources of variability.[6][7]
Q4: Is derivatization necessary for 3-HNE analysis?
A4: While not strictly necessary, derivatization of the carbonyl group of 3-HNE with a reagent like 3-nitrophenylhydrazine (B1228671) (3-NPH) can significantly improve the sensitivity and chromatographic properties of the analyte.[8][9][10] This can lead to better separation from matrix components and reduced ion suppression.[8][9][10]
Q5: How do I validate my method to ensure matrix effects are controlled?
A5: Method validation should include experiments to assess matrix effects.[11][12][13] This typically involves analyzing samples from at least six different sources of the biological matrix to evaluate the variability of the matrix effect.[11][12][13] The precision of the results across these different lots should be within acceptable limits (typically <15% RSD).[11][12][13]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Oxylipin Analysis (Including Compounds Similar to 3-HNE)
| Sample Preparation Method | Analyte Recovery | Matrix Effect Reduction | Throughput |
| Protein Precipitation (PPT) | Moderate to High | Low | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Low to Moderate |
This table provides a general comparison of common sample preparation techniques. The optimal method will depend on the specific matrix and analytical requirements.
Table 2: Example LC-MS/MS Parameters for the Analysis of 4-Hydroxy-2-nonenal (HNE) after 3-NPH Derivatization
| Parameter | Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 20% B to 95% B over 5 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (HNE-3-NPH) | Specific m/z values would be determined during method development |
| MRM Transition (d3-HNE-3-NPH) | Specific m/z values would be determined during method development |
These parameters are based on a validated method for 4-HNE and can serve as a starting point for the development of a 3-HNE method.[8]
Experimental Protocols
Protocol 1: Sample Preparation of Plasma using Protein Precipitation and Derivatization with 3-Nitrophenylhydrazine (3-NPH)
-
To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard solution (e.g., d3-3-HNE).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 50 µL of 25 mM 3-NPH in methanol (B129727) and 50 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in methanol.
-
Incubate at 20°C for 30 minutes.[8]
-
Centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of 3-HNE from Urine
-
Acidify 1 mL of urine to pH 3 with 1 N HCl.
-
Add a stable isotope-labeled internal standard.
-
Condition a mixed-mode anion exchange/reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the acidified urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the 3-HNE and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects in 3-HNE analysis.
Caption: General experimental workflow for the analysis of 3-HNE.
References
- 1. omicsonline.org [omicsonline.org]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization and validation of an isotope-dilution LC-MS/MS method for quantification of total desmosine and isodesmosine in plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. wjarr.com [wjarr.com]
- 13. sps.nhs.uk [sps.nhs.uk]
Technical Support Center: Optimization of Cell-Based Assays with 3-Hydroxy-4(E)-nonenoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their cell-based assays involving 3-Hydroxy-4(E)-nonenoic acid (3-HNE).
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-HNE) and why is it used in cell-based assays?
This compound (also referred to as HNE acid) is a metabolic product of 4-hydroxy-2-nonenal (HNE), a major electrophilic aldehyde produced during the lipid peroxidation of omega-6 polyunsaturated fatty acids. HNE is a well-established marker of oxidative stress and is involved in a variety of cellular signaling pathways related to cell growth, differentiation, and apoptosis. 3-HNE is the less reactive, oxidized metabolite of HNE and is studied to understand the downstream signaling effects and detoxification pathways related to lipid peroxidation.
Q2: What are the expected effects of 3-HNE on cells in culture?
The effects of 3-HNE are likely concentration-dependent and cell-type specific. Its precursor, HNE, has been shown to have dual effects: at low concentrations (in the low micromolar range), it can be involved in signaling pathways that promote cell proliferation and survival, while at higher concentrations, it induces apoptosis and cytotoxicity. It is crucial to perform a dose-response study to determine the optimal concentration of 3-HNE for your specific cell line and experimental endpoint.
Q3: How should I prepare and store 3-HNE for my experiments?
3-HNE is a lipid-based molecule and may have limited stability in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as ethanol (B145695) or DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. For experiments, dilute the stock solution into your cell culture medium immediately before use.
Q4: Which cell lines are suitable for studying the effects of 3-HNE?
A variety of cell lines can be used, depending on the research question. Cancer cell lines, such as those from breast (e.g., MCF-7, SK-BR-3), colon (e.g., HCT116), and leukemia (e.g., K562), are often used to study effects on cell proliferation and apoptosis. Endothelial cells like Human Umbilical Vein Endothelial Cells (HUVECs) can be used to investigate inflammatory responses. It is recommended to choose a cell line that is relevant to your biological system of interest.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no cellular response to 3-HNE treatment. | Degradation of 3-HNE: 3-HNE may be unstable in cell culture medium, especially in serum-free conditions. | Prepare fresh dilutions of 3-HNE for each experiment. Minimize the time between dilution and addition to cells. Consider adding albumin to serum-free media, as it has been shown to stabilize other lipid-derived molecules. For long-term experiments, replenish the media with fresh 3-HNE at regular intervals (e.g., every 24 hours). |
| Incorrect concentration: The concentration of 3-HNE may be too high (causing rapid cytotoxicity) or too low (not inducing a measurable response). | Perform a dose-response experiment to determine the optimal concentration range for your cell line and assay. Start with a broad range of concentrations based on published data for its precursor, HNE (see data table below). | |
| Cell line insensitivity: The chosen cell line may not express the necessary signaling components to respond to 3-HNE. | Research the expression of relevant signaling pathways (e.g., NF-κB, Akt, JNK) in your cell line. Consider using a different cell line known to be responsive to oxidative stress. | |
| High background or "noisy" data in viability/cytotoxicity assays. | Assay interference: The organic solvent used to dissolve 3-HNE (e.g., DMSO, ethanol) may be causing cytotoxicity at the final concentration used. | Ensure the final concentration of the organic solvent is consistent across all wells, including controls, and is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
| Uneven cell plating: Inconsistent cell numbers across wells will lead to high variability in the final readout. | Ensure a homogenous single-cell suspension before plating. After plating, allow the plate to sit at room temperature for a short period before transferring to the incubator to ensure even cell settling. | |
| Edge effects: Evaporation from wells on the perimeter of the plate can concentrate media components and affect cell growth. | Avoid using the outer wells of the microplate. Fill the outer wells with sterile water or PBS to maintain humidity. | |
| Difficulty in detecting changes in signaling pathways. | Incorrect timing of analysis: The activation or inhibition of signaling pathways can be transient. | Perform a time-course experiment to identify the optimal time point for analyzing your target of interest after 3-HNE treatment. |
| Low sensitivity of detection method: The chosen assay may not be sensitive enough to detect subtle changes in protein expression or phosphorylation. | Consider more sensitive detection methods, such as Western blotting, ELISAs, or qPCR arrays for gene expression analysis. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for the precursor of 3-HNE, 4-hydroxy-2-nonenal (HNE), in various cancer cell lines. This data can be used as a starting point for designing dose-response experiments for 3-HNE.
| Cell Line | Assay | Incubation Time | HNE IC50 (µM) |
| Leukemic cell lines | ODC activity inhibition | 1 hour | 1 - 10 |
| Breast Cancer (SK-BR-3) | Cell Proliferation | Not Specified | > 50 |
| Breast Cancer (AU565) | Cell Proliferation | Not Specified | > 50 |
Note: The cytotoxic effects of HNE, and likely 3-HNE, are highly dependent on the cell type and experimental conditions. It is crucial to determine the IC50 value empirically in your specific system.
Experimental Protocols
General Protocol for a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count and dilute the cell suspension to the desired seeding density in pre-warmed complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
3-HNE Treatment:
-
Prepare a serial dilution of your 3-HNE stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of the organic solvent used for the 3-HNE stock).
-
Carefully remove the medium from the wells and add 100 µL of the 3-HNE-containing medium or control medium.
-
Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
Follow the manufacturer's instructions for your chosen viability assay (e.g., MTT, XTT, CellTiter-Glo®).
-
For MTT assays, this typically involves adding the MTT reagent, incubating, and then solubilizing the formazan (B1609692) crystals before reading the absorbance.
-
For luminescent assays like CellTiter-Glo®, the reagent is added directly to the wells, and luminescence is measured after a short incubation.
-
-
Data Analysis:
-
Subtract the average background absorbance/luminescence (from wells with medium only) from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the 3-HNE concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow for a 3-HNE Cell-Based Assay
Caption: Workflow for a typical 3-HNE cell viability experiment.
Signaling Pathways Potentially Modulated by 3-HNE
Caption: Potential signaling pathways affected by 3-HNE.
Technical Support Center: Large-Scale Production of 3-Hydroxy-4(E)-nonenoic Acid
Welcome to the technical support center for the large-scale production of 3-Hydroxy-4(E)-nonenoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on process improvements.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the large-scale production of this compound?
A1: For large-scale synthesis, two primary routes are considered:
-
Aldol Condensation followed by Stereoselective Reduction: This involves the condensation of a C5 aldehyde with a C4 keto-acid derivative, followed by a stereoselective reduction of the resulting keto group to a hydroxyl group.
-
Wittig Reaction or Horner-Wadsworth-Emmons (HWE) Reaction: This approach involves the reaction of a C5 aldehyde with a phosphonium (B103445) ylide or phosphonate (B1237965) carbanion containing the C4 acid moiety. This method is often preferred for its high stereoselectivity in forming the (E)-double bond.[1]
Q2: How can I improve the stereoselectivity of the reaction to favor the (E)-isomer?
A2: When using a Wittig or HWE approach, the choice of reagents and reaction conditions is critical for E-selectivity. Stabilized ylides or phosphonates generally favor the formation of (E)-alkenes.[2] For instance, using a phosphonate with an electron-withdrawing group in the HWE reaction promotes the formation of the thermodynamically more stable (E)-isomer.
Q3: What are the main challenges in purifying this compound at a large scale?
A3: The main purification challenges include:
-
Separation of E/Z Isomers: Achieving high isomeric purity can be difficult. Techniques like urea-addition crystallization or preparative chromatography (e.g., silver ion chromatography) may be necessary.[3][4]
-
Removal of Byproducts: Side reactions can lead to impurities that are structurally similar to the desired product, complicating purification.
-
Product Stability: As an unsaturated hydroxy fatty acid, the product can be prone to oxidation and degradation, especially at elevated temperatures.[5]
Q4: What analytical techniques are recommended for in-process monitoring of the reaction?
A4: Process Analytical Technology (PAT) is highly recommended for large-scale production.[6][7][8] Techniques such as inline Near-Infrared (NIR) spectroscopy, Raman spectroscopy, and HPLC can be used for real-time monitoring of reactant consumption, product formation, and byproduct generation, allowing for better process control and optimization.[9][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Side reactions (e.g., self-condensation of starting materials). 3. Degradation of product during workup or purification. | 1. Monitor reaction progress using PAT tools (e.g., inline HPLC, NIR) to determine optimal reaction time. 2. Optimize reaction conditions (temperature, concentration, catalyst loading) to minimize side reactions. Consider a slow addition of one reactant. 3. Use milder workup and purification conditions. Employ antioxidants if necessary. |
| Low (E)-Isomer Selectivity | 1. Inappropriate choice of Wittig/HWE reagent. 2. Unfavorable reaction conditions. | 1. Use a stabilized ylide or a Horner-Wadsworth-Emmons reagent known to favor (E)-alkene formation.[2] 2. Adjust solvent polarity and temperature. For HWE reactions, the choice of base can also influence stereoselectivity. |
| Formation of Impurities | 1. Self-condensation of aldehyde or ketone starting materials in aldol-type reactions.[11][12] 2. Formation of triphenylphosphine (B44618) oxide in Wittig reactions. 3. Oxidation of the product. | 1. Use a non-enolizable aldehyde or protect the enolizable position. Employ slow addition of the enolizable component. 2. Triphenylphosphine oxide can often be removed by crystallization or chromatography.[13] 3. Handle the product under an inert atmosphere (e.g., nitrogen or argon) and use antioxidants during storage. |
| Difficulty in Product Isolation/Purification | 1. Emulsion formation during aqueous workup. 2. Co-elution of isomers or impurities during chromatography. 3. Thermal degradation during distillation. | 1. Add a saturated brine solution to break the emulsion. 2. Optimize chromatographic conditions (e.g., change solvent system, use a different stationary phase like silver-impregnated silica).[14] 3. Use short-path distillation under high vacuum to minimize thermal stress on the product. |
Quantitative Data Summary
The following table summarizes representative data for the synthesis of this compound via a Horner-Wadsworth-Emmons approach. Note: These values are illustrative and may vary depending on specific experimental conditions and scale.
| Parameter | Condition A (Lab Scale) | Condition B (Pilot Scale) |
| Reactants | Pentanal, Triethyl phosphonoacetate | Pentanal, Triethyl phosphonoacetate |
| Base | Sodium Hydride | Sodium Methoxide |
| Solvent | Tetrahydrofuran (B95107) (THF) | Methanol (B129727) |
| Reaction Temperature | 0 °C to room temperature | 10 °C to 25 °C |
| Reaction Time | 12 hours | 10 hours |
| Yield (isolated) | 75% | 82% |
| Purity (HPLC) | >95% | >97% |
| E/Z Ratio | 95:5 | 98:2 |
Experimental Protocols
Representative Protocol: Large-Scale Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
This protocol describes a representative two-step process for the gram-scale synthesis, which can be adapted for larger-scale production.
Step 1: Synthesis of Ethyl 2-Oxo-4(E)-nonenoate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add triethyl phosphonoacetate (1.2 equivalents) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.
-
Cool the resulting solution back to 0 °C and add a solution of pentanal (1.0 equivalent) in THF dropwise over 1 hour.
-
Let the reaction mixture warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford ethyl 2-oxo-4(E)-nonenoate.
Step 2: Stereoselective Reduction to this compound
-
Dissolve the ethyl 2-oxo-4(E)-nonenoate (1.0 equivalent) in methanol under a nitrogen atmosphere and cool to -40 °C.
-
Add sodium borohydride (B1222165) (1.5 equivalents) portion-wise, maintaining the temperature below -35 °C.
-
Stir the reaction mixture at -40 °C for 4 hours.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, carefully quench by the dropwise addition of acetic acid until the pH is ~6.
-
Add water and extract the product with ethyl acetate (B1210297) (3 x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 3-hydroxy-4(E)-nonenoate.
-
For saponification, dissolve the crude ester in a 1:1 mixture of ethanol (B145695) and 2M aqueous sodium hydroxide (B78521) and stir at room temperature for 4 hours.
-
Acidify the reaction mixture to pH 3-4 with 1M hydrochloric acid and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound. Further purification can be achieved by flash chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for large-scale production.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. ikm.org.my [ikm.org.my]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic engineering of hydroxy fatty acid production in plants: RcDGAT2 drives dramatic increases in ricinoleate levels in seed oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. THM Forschungsportal [fis.thm.de]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. Aldol condensation - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. quora.com [quora.com]
addressing degradation issues of 3-Hydroxy-4(E)-nonenoic acid during storage
Welcome to the technical support center for 3-Hydroxy-4(E)-nonenoic acid (3-HNE). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of 3-HNE. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your samples for reliable experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of 3-HNE, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results | Degradation of 3-HNE due to improper storage conditions (e.g., temperature fluctuations, exposure to oxygen or light). | Store 3-HNE as a solid at -20°C or lower, protected from light and moisture. For solutions, prepare fresh or store as single-use aliquots at -80°C for no longer than one month.[1] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to minimize condensation.[1] |
| Use high-purity solvents and degas them before preparing 3-HNE solutions to minimize oxidation. | ||
| Visible changes in the appearance of the 3-HNE solution (e.g., discoloration, precipitation) | Chemical degradation, such as oxidation or polymerization. The presence of impurities in the solvent can also contribute to these changes. | Discard the solution. Prepare a fresh solution using high-purity, degassed solvents. Ensure the storage container is inert and tightly sealed. |
| Unexpected peaks in analytical chromatography (HPLC, GC-MS) | Presence of degradation products, such as the corresponding lactone or oxidation byproducts. | Analyze the sample for potential degradation products. Lactonization can occur in hydroxy acids.[2][3] Consider the possibility of oxidation at the double bond or the hydroxyl group. |
| Contamination from the storage container or solvent. | Use high-quality, clean glassware or appropriate plasticware. Run a blank analysis of the solvent to rule out contamination. | |
| Difficulty in dissolving 3-HNE solid after storage | The compound may have taken on moisture, leading to clumping. | Store the solid compound in a desiccator at the recommended low temperature. When removing from storage, allow the container to warm to room temperature before opening. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, solid 3-HNE should be stored at -20°C or lower in a tightly sealed container, protected from light.[4] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidation.
Q2: How should I store solutions of 3-HNE?
A2: It is highly recommended to prepare solutions fresh for each experiment.[1] If storage is necessary, prepare single-use aliquots in an appropriate solvent (e.g., ethanol, DMSO, or a buffered aqueous solution) and store them at -80°C for a maximum of one month.[1] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q3: What solvents are recommended for dissolving 3-HNE?
A3: 3-HNE is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. For biological experiments, it is crucial to first dissolve the compound in an organic solvent and then dilute it with the aqueous buffer or media. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause toxicity or other artifacts.
Degradation
Q4: What are the likely degradation pathways for 3-HNE during storage?
A4: While specific degradation pathways for 3-HNE are not extensively documented, based on its structure, the following are potential degradation routes:
-
Oxidation: The double bond and the hydroxyl group are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal contaminants. This is a common degradation pathway for unsaturated fatty acids.
-
Lactonization: As a γ-hydroxy acid, 3-HNE can potentially undergo intramolecular cyclization to form a γ-lactone, especially under acidic or high-temperature conditions.[2][3]
-
Polymerization: Like other unsaturated compounds, 3-HNE may be prone to polymerization over time, especially at higher concentrations or temperatures.
Q5: How can I detect degradation of my 3-HNE sample?
A5: Degradation can be assessed using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A decrease in the area of the main peak corresponding to 3-HNE and the appearance of new peaks can indicate degradation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify and quantify 3-HNE and its volatile degradation products, often after derivatization.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide structural information to help identify degradation products.
Experimental Protocols
Protocol 1: Stability Assessment of 3-HNE Solutions by HPLC
Objective: To determine the stability of 3-HNE in a specific solvent under various storage conditions.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., ethanol)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid)
-
Inert storage vials
Methodology:
-
Prepare a stock solution of 3-HNE in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
Immediately after preparation (T=0), inject an aliquot of the solution onto the HPLC system to obtain an initial chromatogram and peak area for 3-HNE.
-
Aliquot the remaining stock solution into several inert vials, seal them tightly, and store them under the desired conditions (e.g., 4°C, -20°C, -80°C, room temperature, protected from light vs. exposed to light).
-
At specified time points (e.g., 1 day, 3 days, 1 week, 2 weeks, 1 month), remove one aliquot from each storage condition.
-
Allow the aliquot to equilibrate to room temperature.
-
Inject the sample onto the HPLC and record the chromatogram.
-
Compare the peak area of 3-HNE at each time point to the initial peak area at T=0 to calculate the percentage of remaining 3-HNE. The appearance of new peaks should also be noted as an indication of degradation products.
Protocol 2: Quantification of 3-HNE using GC-MS after Derivatization
Objective: To accurately quantify the concentration of 3-HNE in a sample.
Materials:
-
Sample containing 3-HNE
-
Internal standard (e.g., a deuterated analog of 3-HNE or a similar fatty acid not present in the sample)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane for trimethylsilyl (B98337) derivatization)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
GC-MS system
Methodology:
-
To a known volume or mass of the sample, add a known amount of the internal standard.
-
Extract the lipids from the sample using an appropriate organic solvent.
-
Evaporate the solvent under a stream of nitrogen.
-
Add the derivatizing agent to the dried extract and heat as required (e.g., 60°C for 30 minutes) to form a volatile derivative of 3-HNE.
-
Inject the derivatized sample into the GC-MS.
-
Monitor for characteristic ions of the derivatized 3-HNE and the internal standard.
-
Quantify the amount of 3-HNE in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 3-HNE and the internal standard.[5]
Visualizations
Caption: Workflow for assessing the stability of 3-HNE solutions.
Caption: Potential degradation pathways of 3-HNE.
Caption: Postulated signaling pathway for a 3-HNE isomer.[6]
References
- 1. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures [mdpi.com]
- 3. Lactone synthesis [organic-chemistry.org]
- 4. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Hydroxy-trans-2-nonenoic acid is a gamma-hydroxybutyrate receptor ligand in the cerebral cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Chromatographic Separation of 3-Hydroxy-4(E)-nonenoic acid
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 3-Hydroxy-4(E)-nonenoic acid.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC and LC-MS/MS analysis of this compound, providing potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the stationary phase. | - Use a base-deactivated column (e.g., C18 with end-capping). - Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol (B1196071) ionization. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For carboxylic acids like this compound, a lower pH (e.g., 2.5-3.5) is often beneficial. | |
| Column contamination. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. | |
| Poor Peak Shape (Fronting) | Column overload. | Decrease the sample concentration or injection volume. |
| Sample solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Broad Peaks | High injection volume or sample concentration. | Reduce the injection volume or dilute the sample. |
| Incompatible injection solvent. | Ensure the sample solvent is similar in strength to the initial mobile phase. | |
| High viscosity of the mobile phase. | Increase the column temperature or use a solvent with lower viscosity. | |
| Extra-column volume. | Use tubing with the smallest possible inner diameter and length. | |
| Split Peaks | Co-elution with an interfering compound. | Optimize the mobile phase gradient or temperature to improve resolution. |
| Incompatible sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase. | |
| Low Sensitivity / No Peak | Analyte concentration is below the limit of detection (LOD). | Concentrate the sample or use a more sensitive detector (e.g., mass spectrometer). |
| Inappropriate detection wavelength (for UV detection). | The carbon-carbon double bond in this compound allows for UV detection, typically around 210 nm. | |
| Poor ionization efficiency (for MS detection). | Optimize MS source parameters. Negative ion mode is generally preferred for carboxylic acids. | |
| Irreproducible Retention Times | Column not properly equilibrated. | Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. |
| Fluctuations in mobile phase composition or flow rate. | Check the HPLC pump for proper functioning and ensure the mobile phase is well-mixed and degassed. | |
| Changes in column temperature. | Use a column oven to maintain a constant temperature. | |
| Ghost Peaks | Contaminants in the mobile phase or from previous injections. | Use high-purity solvents and flush the column with a strong solvent between runs. Running a blank gradient can help identify the source of contamination.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating this compound?
A1: A reversed-phase C18 column is the most common and effective choice for separating this compound. For improved peak shape, especially with biological samples, using a column with high-purity silica (B1680970) and end-capping is recommended to minimize interactions with residual silanols.
Q2: How can I improve the resolution of the enantiomers of this compound?
A2: Chiral separation is necessary to resolve the enantiomers. This can be achieved through two main approaches:
-
Direct Method: Use a chiral stationary phase (CSP) column, such as one based on amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak IA-U or Chiralpak AD-RH).[2]
-
Indirect Method: Derivatize the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column like a C18.
Q3: What detection method is most suitable for this compound?
A3: Both UV and mass spectrometry (MS) can be used.
-
UV Detection: The conjugated double bond in the molecule allows for UV detection, typically around 210 nm. This method is simpler and more accessible if a mass spectrometer is not available.
-
Mass Spectrometry (MS): LC-MS/MS provides higher sensitivity and selectivity, which is particularly advantageous for complex biological samples and for confirming the identity of the analyte. Negative electrospray ionization (ESI) is typically used for the detection of carboxylic acids.[3]
Q4: What are some key considerations for sample preparation when analyzing this compound from biological matrices?
A4: Proper sample preparation is crucial to remove interferences and concentrate the analyte. Common steps include:
-
Protein Precipitation: For plasma or serum samples, protein precipitation with a cold organic solvent like methanol (B129727) or acetonitrile (B52724) is a common first step.[4][5]
-
Liquid-Liquid Extraction (LLE): After protein precipitation, LLE can be used to extract the analyte from the aqueous phase into an organic solvent.[5]
-
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup and concentration of the analyte. A reversed-phase sorbent can be used to retain the fatty acid while washing away more polar interferences.[5]
Quantitative Data Summary
The following table summarizes typical chromatographic parameters from published methods for the analysis of 3-hydroxy fatty acids, which can be adapted for this compound.
| Parameter | Method 1: Chiral UHPLC-MS/MS[2] | Method 2: Adapted HPLC-UV (Indirect) |
| Column | Chiralpak IA-U (1.6 µm) | C18 (e.g., 5 µm, 250 x 4.6 mm) |
| Mobile Phase | A: 0.1% Acetic acid in WaterB: 0.1% Acetic acid in Acetonitrile/Isopropanol (1:1, v/v) | A: 5 mM Ammonium Acetate (pH 7.0)B: Methanol |
| Gradient/Isocratic | Gradient | Isocratic |
| Flow Rate | 0.4 mL/min | 1.0 mL/min |
| Detection | ESI-MS/MS (Negative Ion Mode) | UV at 210 nm |
| Retention Time | Dependent on chain length and gradient | Dependent on isocratic composition |
| Resolution (Rs) for Enantiomers | > 1.5 | > 1.5 for diastereomers |
Experimental Protocols
Protocol 1: Chiral Separation of 3-Hydroxy Fatty Acids by UHPLC-MS/MS
This protocol is adapted from a method for the enantioselective analysis of 3-hydroxy fatty acids.[2]
1. Sample Preparation (from Plasma): a. To 100 µL of plasma, add 400 µL of cold methanol to precipitate proteins. b. Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C. c. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. d. Reconstitute the residue in 100 µL of the initial mobile phase.
2. UHPLC-MS/MS Conditions:
- Column: Chiralpak IA-U (1.6 µm particle size)
- Mobile Phase A: 0.1% Acetic Acid in Water
- Mobile Phase B: 0.1% Acetic Acid in Acetonitrile/Isopropanol (1:1, v/v)
- Gradient:
- 0-2 min: 50% B
- 2-10 min: 50-90% B
- 10-12 min: 90% B
- 12-12.1 min: 90-50% B
- 12.1-15 min: 50% B
- Flow Rate: 0.4 mL/min
- Column Temperature: 25°C
- Injection Volume: 5 µL
- MS Detection: ESI in negative ion mode. Monitor the precursor to product ion transition for this compound.
Protocol 2: Adapted HPLC-UV Method for this compound (Indirect Chiral Separation)
This protocol is an adapted strategy and may require optimization for this compound.
1. Derivatization (to form diastereomers): a. To the dried sample extract, add a chiral derivatizing agent (e.g., a chiral amine) and a coupling reagent in an appropriate solvent. b. Incubate the reaction mixture to allow for the formation of diastereomers. c. Quench the reaction and dilute the sample with the mobile phase.
2. HPLC-UV Conditions:
- Column: C18 reversed-phase column (e.g., 5 µm particle size, 250 mm x 4.6 mm)
- Mobile Phase: Isocratic mixture of an aqueous buffer (e.g., 5 mM Ammonium Acetate, pH 7.0) and an organic solvent (e.g., Methanol or Acetonitrile). The exact ratio will need to be optimized to achieve separation of the diastereomers.
- Flow Rate: 1.0 mL/min
- Column Temperature: Ambient or controlled at 25°C
- Injection Volume: 20 µL
- UV Detection: 210 nm
Visualizations
Lipid Peroxidation and 4-HNE Metabolism Pathway
Caption: Metabolic pathway of 4-hydroxy-2-nonenal (HNE) formation and its subsequent metabolism.
General Experimental Workflow for HPLC Analysis
Caption: A typical experimental workflow for the HPLC analysis of this compound.
References
- 1. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell signalling by reactive lipid species: new concepts and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Biological Effects of 3-Hydroxy-4(E)-nonenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological effects of 3-Hydroxy-4(E)-nonenoic acid (3H4ENA), drawing insights from structurally similar and more extensively studied lipid species. Due to the limited direct research on 3H4ENA, this document focuses on plausible activities and offers a framework for experimental validation.
Introduction
This compound (3H4ENA) is a hydroxy fatty acid whose biological significance is not yet fully elucidated. Its structure suggests potential involvement in cellular signaling pathways, similar to other oxidized lipid molecules. This guide compares the known effects of the well-characterized lipid peroxidation product, 4-hydroxy-2-nonenal (HNE), and other bioactive hydroxy fatty acids to infer the likely biological roles of 3H4ENA.
Comparison with 4-Hydroxy-2-nonenal (HNE)
HNE is a major α,β-unsaturated aldehyde generated during the peroxidation of ω-6 polyunsaturated fatty acids and is a widely recognized marker of oxidative stress. It is known to be a highly reactive molecule that can form adducts with proteins, nucleic acids, and lipids, leading to a variety of cellular effects.[1][2] HNE is metabolized in cells through several pathways, including oxidation to 4-hydroxy-nonenoic acid (HNA).[1] This metabolic relationship suggests that 3H4ENA could be a detoxification product of a corresponding, yet less studied, aldehyde.
Table 1: Comparison of Potential Biological Effects of 3H4ENA and Known Effects of HNE
| Biological Effect | 4-Hydroxy-2-nonenal (HNE) | This compound (3H4ENA) (Hypothesized) |
| Cellular Signaling | Modulates signaling pathways including those involving NF-κB and JNK, often leading to pro-inflammatory and pro-apoptotic outcomes.[1] | Likely a less reactive signaling molecule than HNE. May act as a specific ligand for certain receptors, such as G-protein coupled receptors or nuclear receptors. |
| Receptor Interaction | Does not typically act as a specific receptor ligand; its effects are mainly due to covalent adduction to proteins. | The related 4-hydroxy-trans-2-nonenoic acid has been shown to be a ligand for the gamma-hydroxybutyrate (GHB) receptor.[3] 3H4ENA may exhibit similar receptor binding activity. |
| Toxicity | Considered cytotoxic at high concentrations due to its high reactivity and ability to induce oxidative stress and apoptosis.[1] | Expected to be significantly less toxic than HNE, potentially representing a product of cellular detoxification pathways. |
| Inflammation | Induces the expression of pro-inflammatory cytokines.[1] | May have anti-inflammatory or modulatory effects on inflammation, depending on the signaling pathways it engages. |
Potential as a PPAR Agonist
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in lipid and glucose metabolism.[4][5] Various fatty acids and their derivatives are known to be endogenous ligands for PPARs.[6][7] For instance, several hydroxyeicosapentaenoic acids (HEPEs) have been shown to act as PPAR ligands.[6] Given its structure as a hydroxy fatty acid, 3H4ENA is a candidate for a PPAR agonist.
Table 2: PPAR Agonist Activity of various Hydroxy Fatty Acids
| Compound | PPAR Subtype Activated | Potency (if available) | Reference |
| 8-HEPE | PPARα, PPARγ, PPARδ | EC50 > 4 µM for PPARα | [6] |
| 9-HEPE | PPARα, PPARγ, PPARδ | - | [6] |
| 11-hydroxy-(9Z)-octadecenoic acid | PPARα, PPARδ, PPARγ | More efficient than oleic acid | [7] |
| 4′-geranyloxyferulic acid | PPARα, PPARβ/δ, PPARγ | Greater efficacy for PPARβ/δ | [8] |
Based on this data, it is plausible that 3H4ENA could also activate one or more PPAR isoforms, thereby influencing metabolic gene expression.
Experimental Protocols
To validate the hypothesized biological effects of 3H4ENA, the following experimental approaches are recommended:
1. PPAR Activation Assay (Luciferase Reporter Assay)
-
Objective: To determine if 3H4ENA can activate PPARα, PPARγ, and PPARδ.
-
Methodology:
-
Cell Culture: Co-transfect a suitable cell line (e.g., HEK293T) with a plasmid expressing a GAL4 DNA-binding domain fused to the ligand-binding domain of the PPAR of interest (PPARα, γ, or δ) and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.
-
Treatment: Treat the transfected cells with varying concentrations of 3H4ENA. A known PPAR agonist (e.g., rosiglitazone (B1679542) for PPARγ) should be used as a positive control.
-
Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase) and express the results as fold activation relative to a vehicle control.
-
2. GHB Receptor Binding Assay
-
Objective: To assess the binding affinity of 3H4ENA to the GHB receptor.
-
Methodology:
-
Membrane Preparation: Prepare membrane fractions from a tissue known to express the GHB receptor (e.g., rat cerebral cortex).
-
Competitive Binding Assay: Incubate the membrane preparations with a radiolabeled GHB receptor ligand (e.g., [3H]-NCS-382) in the presence of increasing concentrations of unlabeled 3H4ENA.
-
Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration and measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of 3H4ENA, which is the concentration required to inhibit 50% of the specific binding of the radioligand.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Metabolism and cellular effects of 4-hydroxy-2-nonenal (HNE).
Caption: Experimental workflow for a PPAR luciferase reporter assay.
Conclusion
While direct experimental evidence for the biological effects of this compound is currently lacking, its structural similarity to other well-characterized bioactive lipids provides a strong basis for hypothesizing its involvement in cellular signaling. The most promising avenues for investigation are its potential roles as a ligand for the GHB receptor and as an agonist for PPARs. The experimental protocols outlined in this guide provide a clear path for validating these potential biological activities. Further research into 3H4ENA is warranted to fully understand its physiological and pathological significance.
References
- 1. 4-Hydroxy-2-nonenal: a critical target in oxidative stress? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-nonenal—A Bioactive Lipid Peroxidation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-trans-2-nonenoic acid is a gamma-hydroxybutyrate receptor ligand in the cerebral cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hydroxyeicosapentaenoic acids from the Pacific krill show high ligand activities for PPARs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxy monounsaturated fatty acids as agonists for peroxisome proliferator-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A natural propenoic acid derivative activates peroxisome proliferator-activated receptor-β/δ (PPARβ/δ) - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-Hydroxy-4(E)-nonenoic acid (HNA) and related fatty acids, supported by experimental data. This document delves into their biochemical properties, metabolic pathways, analytical methodologies, and roles in cellular signaling.
Introduction
This compound (HNA) is a significant metabolite of 4-hydroxy-2-nonenal (HNE), a major electrophilic aldehyde produced during the peroxidation of ω-6 polyunsaturated fatty acids like linoleic and arachidonic acid. HNE is a well-established marker and mediator of oxidative stress, implicated in a variety of pathological conditions. The biotransformation of HNE leads to the formation of HNA, a less reactive and non-toxic metabolite. This conversion is a crucial step in the detoxification of HNE. This guide provides a comparative analysis of HNA with its precursor HNE and other related bioactive fatty acids, such as hydroxyeicosatetraenoic acids (HETEs), to elucidate their distinct roles in biological systems.
Physicochemical and Metabolic Properties
The properties of HNA and related fatty acids are summarized in the table below, offering a clear comparison of their key characteristics.
| Property | This compound (HNA) | 4-Hydroxynonenal (B163490) (HNE) | Hydroxyeicosatetraenoic acids (HETEs) |
| Molecular Formula | C9H16O3 | C9H16O2 | C20H32O3 |
| Molecular Weight | 172.22 g/mol | 156.22 g/mol | 320.46 g/mol |
| Primary Origin | Metabolism of 4-HNE | Lipid peroxidation of ω-6 PUFAs | Enzymatic oxidation of arachidonic acid |
| Key Enzyme(s) in Formation | Aldehyde Dehydrogenase (ALDH) | Lipoxygenases, Cyclooxygenases | Lipoxygenases, Cyclooxygenases, Cytochrome P450 |
| Primary Metabolic Fate | β-oxidation | Oxidation to HNA, reduction to 1,4-dihydroxynonene, conjugation with glutathione (B108866) | Further oxidation, esterification into phospholipids |
Quantitative Comparison of Metabolic Parameters
The enzymatic conversion of HNE to HNA is a critical detoxification pathway. The kinetic parameters of the primary enzyme involved, aldehyde dehydrogenase (ALDH), are crucial for understanding the efficiency of this process.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |
| Human mitochondrial ALDH2 | 4-Hydroxynonenal (HNE) | Low µM range | 0.71 (NAD+-dependent) | [1] |
| Human mitochondrial ALDH2 | 4-Hydroxynonenal (HNE) | - | 0.12 (NADP+-dependent) | [1] |
Note: Specific Km values for HNE with different ALDH isozymes can vary. The provided Vmax values are from homogenates of human frontal cortical gray matter.
Comparative Tissue and Plasma Concentrations
The levels of HNA and related fatty acids can vary significantly between different tissues and under various physiological and pathological conditions.
| Analyte | Biological Matrix | Concentration Range | Condition |
| 4-Hydroxynonenal (HNE) | Human Plasma | 0.1 - 0.3 µM | Physiological |
| 4-Hydroxynonenal (HNE) | Various Tissues | Up to 10 µM - 5 mM | Oxidative Stress |
| Hydroxyoctadecadienoic acids (HODEs) | Rat Adipose Tissue | 75-96% of total oxylipins | Normal Diet |
| Other Oxylipins | Mouse/Human Plasma | pg/mL to ng/mL range | Varies |
Experimental Protocols
Quantification of HNA and Related Fatty Acids by LC-MS/MS
A robust and sensitive method for the simultaneous quantification of HNA, HETEs, and other oxylipins is crucial for research in this field.
1. Sample Preparation:
-
Plasma/Serum: Proteins are precipitated by adding a cold organic solvent (e.g., methanol (B129727) or acetonitrile) containing a suitable internal standard (e.g., a deuterated analog of the analyte). After centrifugation, the supernatant is collected.
-
Tissues: Tissues are homogenized in a suitable buffer, followed by liquid-liquid extraction or solid-phase extraction (SPE) to isolate the lipid fraction. An internal standard is added prior to homogenization.
2. Solid-Phase Extraction (SPE) (Optional, for sample clean-up and concentration):
-
The extracted lipid fraction is loaded onto an SPE cartridge (e.g., C18).
-
The cartridge is washed with a low-polarity solvent to remove neutral lipids.
-
The analytes of interest are eluted with a more polar solvent (e.g., methanol or ethyl acetate).
-
The eluate is dried under a stream of nitrogen and reconstituted in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Reverse-phase chromatography is typically used to separate the different fatty acid species. A C18 column is commonly employed with a gradient elution using a mobile phase consisting of an aqueous solution with a weak acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in the negative ion mode is generally used for the detection of these acidic lipids. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
A detailed protocol for the analysis of a broad range of oxylipins, which can be adapted for HNA, is available in the literature.[2][3][4][5][6]
Signaling Pathways and Biological Activities
HNA and related fatty acids are not merely metabolic byproducts but also act as signaling molecules, influencing various cellular processes.
Metabolism of 4-Hydroxynonenal (HNE)
The metabolic fate of HNE is a critical determinant of its biological effects. The major pathways include oxidation to HNA, reduction to 1,4-dihydroxynonene (DHN), and conjugation with glutathione (GSH).
Comparative Biological Activities
| Fatty Acid | Key Biological Activities | Receptor/Target |
| This compound (HNA) | Binds to the γ-hydroxybutyrate (GHB) receptor, suggesting a role as a signaling molecule in the central nervous system.[1] Generally considered a detoxification product of HNE. | GHB Receptor |
| 4-Hydroxynonenal (HNE) | Induces oxidative stress, apoptosis, and modulates signaling pathways (e.g., NF-κB, PPARs). Forms adducts with proteins, DNA, and lipids. | Multiple protein targets via covalent modification |
| Hydroxyeicosatetraenoic acids (HETEs) | Potent signaling molecules involved in inflammation, cell proliferation, and angiogenesis. Specific isomers have distinct biological effects. | G-protein coupled receptors (e.g., OXE receptor for 5-oxo-ETE) |
Influence on Signaling Pathways: NF-κB and PPAR
Both HNE and its metabolites can influence key signaling pathways that regulate inflammation and metabolism, such as the NF-κB and PPAR pathways.
HNE has been shown to directly modulate the NF-κB pathway, a key regulator of inflammation.[7][8] While direct evidence for HNA's role in NF-κB signaling is less established, as a fatty acid, it has the potential to act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play crucial roles in lipid metabolism and inflammation. Activation of PPARs can lead to the transrepression of NF-κB, thereby exerting anti-inflammatory effects.[8][9][10]
Conclusion
This compound represents a key metabolite in the detoxification of the highly reactive lipid peroxidation product, 4-hydroxynonenal. While its formation is primarily a protective mechanism, emerging evidence suggests that HNA itself may possess biological activity, particularly as a signaling molecule in the nervous system. In comparison to its precursor HNE, which is a potent inducer of cellular damage, HNA is significantly less toxic. When compared to other bioactive fatty acids like the HETEs, which are potent inflammatory mediators, HNA's role appears to be more nuanced and context-dependent.
Further research is warranted to fully elucidate the specific signaling pathways directly modulated by HNA and to explore its potential as a biomarker or therapeutic target in diseases associated with oxidative stress. The analytical methods and comparative data presented in this guide provide a solid foundation for researchers to advance our understanding of this important class of fatty acids.
References
- 1. 4-Hydroxy-trans-2-nonenoic acid is a gamma-hydroxybutyrate receptor ligand in the cerebral cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. A Micro‐Flow Liquid Chromatography–Mass Spectrometry Method for the Quantification of Oxylipins in Volume‐Limited Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. researchgate.net [researchgate.net]
- 7. The Role of NF-κB in PPARα-Mediated Hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-3 PUFA Supplementation Triggers PPAR-α Activation and PPAR-α/NF-κB Interaction: Anti-Inflammatory Implications in Liver Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Impact of Phytochemicals on PPAR Receptors: Implications for Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 3-Hydroxy-4(E)-nonenoic Acid
For Researchers, Scientists, and Drug Development Professionals
3-Hydroxy-4(E)-nonenoic acid is a metabolite of 4-hydroxy-2-nonenal (HNE), a major product of lipid peroxidation. As a stable metabolite, it holds potential as a biomarker for oxidative stress. Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its physiological and pathological roles. This guide provides a comparative overview of the primary analytical techniques for its quantification—Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—supported by experimental data and detailed methodologies for similar analytes, which can be adapted for this compound.
Performance Comparison of Analytical Methods
The choice between LC-MS and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of these two techniques based on validated methods for structurally similar short-chain fatty acids and other hydroxy acids.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.01 - 1 µg/L (with derivatization) | 0.003 - 0.017 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/L (with derivatization) | 0.008 - 0.045 µg/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% (Intra- and Inter-day) | < 15% (Intra- and Inter-day) |
| Accuracy (% Recovery) | Typically 80-120% | Typically 85-115% |
| Sample Preparation | Requires derivatization to increase volatility. | Often requires protein precipitation and/or solid-phase extraction. |
| Throughput | Can be lower due to derivatization and longer run times. | Generally higher throughput capabilities. |
Experimental Protocols
Detailed methodologies for the analysis of compounds structurally similar to this compound are provided below. These protocols can serve as a starting point for the development and validation of a specific method for the target analyte.
GC-MS Method for Short-Chain Fatty Acids (Adaptable for this compound)
This method involves the derivatization of the carboxylic acid to a more volatile ester, typically a methyl or ethyl ester, prior to GC-MS analysis.
1. Sample Preparation and Derivatization:
-
Lipid Extraction (if necessary): For complex matrices like plasma or tissue homogenates, a liquid-liquid extraction (e.g., Folch method with chloroform/methanol) is recommended to isolate the lipid fraction containing this compound.
-
Derivatization:
-
To the dried extract or standard, add a derivatizing agent such as 14% Boron Trifluoride (BF₃) in methanol (B129727) or 10% acetyl chloride in methanol.
-
Heat the mixture at 60°C for 30 minutes to form the fatty acid methyl ester (FAME).
-
After cooling, add hexane (B92381) and a saturated NaCl solution to extract the FAME into the organic layer.
-
The hexane layer is then collected for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or similar.
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C
-
Ramp to 220°C at 2°C/min
-
Hold for 60 minutes
-
-
Mass Spectrometer: Agilent 5977 mass selective detector or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the this compound methyl ester.
LC-MS/MS Method for Hydroxy Acids (Adaptable for this compound)
This method allows for the direct analysis of this compound in biological fluids with minimal sample preparation.
1. Sample Preparation:
-
Protein Precipitation: To a 100 µL plasma or serum sample, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).
-
Vortex and centrifuge to precipitate proteins.
-
The supernatant is collected and can be directly injected or further purified by solid-phase extraction (SPE) if necessary.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu LCMS 8040 or similar UPLC/HPLC system.
-
Column: C18 reversed-phase column (e.g., Phenomenex Luna 3µm, C18(2), 100Å, 150×2 mm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in methanol
-
-
Gradient Elution: A gradient from low to high organic phase (B) is used to separate the analyte from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification of the precursor-to-product ion transition for this compound.
Signaling Pathway and Experimental Workflow
The biological activity of this compound is linked to its precursor, 4-hydroxynonenal (B163490) (HNE), a well-known marker of oxidative stress and a modulator of various signaling pathways. HNE is metabolized to 4-hydroxynonenoic acid, a close isomer of the target analyte, which has been shown to act as a ligand for the gamma-hydroxybutyrate (GHB) receptor, suggesting a potential role in neurotransmission and cellular signaling.
The following diagram illustrates a general experimental workflow for the quantification of this compound in a biological sample using either GC-MS or LC-MS/MS.
Comparative Efficacy of 3-Hydroxy-4(E)-nonenoic Acid Isomers: An Evidence-Based Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of different isomers of 3-Hydroxy-4(E)-nonenoic acid (HNA). Direct comparative studies on the stereoisomers of HNA are limited in current literature. However, significant insights can be drawn from its metabolic precursor, 4-hydroxynonenal (B163490) (HNE), a well-studied α,β-unsaturated hydroxyalkenal involved in oxidative stress and cellular signaling. HNE is metabolized to HNA, and the stereochemistry of HNE isomers has been shown to elicit distinct biological responses. This guide will, therefore, focus on the comparative efficacy of HNE isomers as a scientifically grounded surrogate to inform on the potential differential effects of HNA isomers.
Data Presentation: Quantitative Comparison of HNE Isomer Activity
The biological activity of HNE is enantiomer-specific, with (R)-HNE and (S)-HNE demonstrating different potencies in modulating cellular signaling pathways. The following table summarizes the quantitative data from studies on cultured mouse hepatocytes, highlighting the differential effects of HNE enantiomers.
| Target Pathway/Response | (S)-HNE Effect | (R)-HNE Effect | Racemic HNE Effect | Reference |
| JNK Phosphorylation | 28-fold increase at 100 µM | Minimal effect | 28-fold increase at 100 µM | [1] |
| Akt Phosphorylation | 2-3-fold increase at 100 µM | Minimal effect | 2-3-fold increase at 100 µM | [1] |
| MAPK Phosphorylation | Less pronounced increase | Greatest increase | Intermediate effect | [1] |
| Caspase-3 Dependent Cleavage (48h) | Greater cleavage observed | Less cleavage observed | Not specified | [1] |
| Sub-G1 Nuclei (Apoptosis Marker, 30h) | Greater number observed | Less observed | Not specified | [1] |
Experimental Protocols
The data presented above is derived from in-vitro studies on cultured mouse hepatocytes. The key experimental methodologies are outlined below:
Cell Culture and Treatment:
-
Mouse hepatocytes were cultured under standard conditions.
-
Cells were treated with (R)-HNE, (S)-HNE, or racemic HNE at specified concentrations (e.g., 100 µM) for various time points.
Western Blot Analysis for Protein Phosphorylation:
-
Following treatment, cells were lysed to extract total protein.
-
Protein concentrations were determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies specific for the phosphorylated forms of JNK, Akt, and MAPK.
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Apoptosis Assays:
-
Caspase-3 Dependent Cleavage: Assessed by Western blot for the cleavage products of specific Caspase-3 substrates like glutamate-cysteine ligase (GCL) catalytic subunit and focal adhesion kinase (FAK).
-
Sub-G1 Nuclei Quantification: Cells were harvested, fixed in ethanol, and stained with propidium (B1200493) iodide. The DNA content was analyzed by flow cytometry to quantify the percentage of cells in the sub-G1 phase, which is indicative of apoptosis.
Mandatory Visualization
Signaling Pathways Modulated by HNE Isomers
The following diagram illustrates the differential effects of (S)-HNE and (R)-HNE on key signaling pathways implicated in cellular stress response and survival.
Caption: Differential signaling pathways activated by (S)-HNE and (R)-HNE.
Experimental Workflow for Comparing HNE Isomer Efficacy
This diagram outlines the general experimental procedure for assessing the differential biological activities of HNE isomers.
Caption: Workflow for comparing the cellular effects of HNE isomers.
References
A Researcher's Guide to the Cross-Validation of 3-Hydroxy-4(E)-nonenoic Acid Quantification Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of lipid peroxidation products is crucial for understanding oxidative stress-related pathologies. 3-Hydroxy-4(E)-nonenoic acid (3-OH-4-HNE), a metabolite of the highly reactive aldehyde 4-hydroxynonenal (B163490) (4-HNE), is emerging as a significant biomarker. This guide provides an objective comparison of the primary analytical techniques used for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Quantification Techniques
The choice of analytical method for 3-OH-4-HNE quantification depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. Below is a summary of typical performance characteristics for GC-MS and LC-MS/MS based on the analysis of similar organic and hydroxy fatty acids.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Requires derivatization (e.g., esterification, silylation) to increase volatility. | Often requires protein precipitation and/or solid-phase extraction (SPE). Derivatization is typically not necessary. |
| Limit of Detection (LOD) | Generally in the low ng/mL to high pg/mL range. For some organic acids, LODs can be as low as 0.002 mg/kg.[1] | Typically offers higher sensitivity, with LODs in the low pg/mL to fg/mL range. For some organic acids, LODs can be as low as 0.03 µg/mL.[2] |
| Limit of Quantification (LOQ) | Typically in the ng/mL range. For some organic acids, LOQs can be as low as 0.008 mg/kg.[1] | Generally in the pg/mL range. For some organic acids, LOQs can be in the 0.2 to 6 µg/mL range, while for polyunsaturated fatty acids, they can be in the low nanomolar range.[3][4] |
| Linearity | Excellent, with R² values typically >0.99.[1] | Excellent, with R² values typically >0.99. |
| Precision (%RSD) | Intra-day and inter-day precision are generally <15%. For some organic acids, RSDs can range from 2.98% to 13.42%.[1] | High precision, with intra- and inter-day %RSD typically <15%. For some polyunsaturated fatty acids, the RSD for accuracy ranged from 4.9% to 6.2%.[5] |
| Accuracy/Recovery | Good, with recovery rates typically between 85-115%. For some organic acids, recovery was between 86.74% and 118.68%.[1] | Excellent, with recovery rates often between 90-110%. For some organic acids, recoveries were in the range of 70% to 130%.[2] |
| Throughput | Lower, due to the derivatization step and longer chromatographic run times. | Higher, with faster sample preparation and shorter run times. |
| Specificity | High, especially with selected ion monitoring (SIM) or tandem MS (GC-MS/MS). | Very high, particularly with multiple reaction monitoring (MRM). |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific sample types and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol involves a two-step derivatization: esterification of the carboxylic acid group followed by silylation of the hydroxyl group.
1. Sample Preparation (Lipid Extraction):
-
Homogenize tissue samples or use plasma/serum directly.
-
Perform a lipid extraction using a modified Folch method with chloroform:methanol (B129727) (2:1, v/v).
-
Add an appropriate internal standard (e.g., a stable isotope-labeled analog) prior to extraction.
-
Dry the organic phase under a stream of nitrogen.
2. Derivatization:
-
Esterification: To the dried lipid extract, add 1 mL of 14% Boron Trifluoride (BF₃) in methanol. Heat at 60°C for 30 minutes. After cooling, add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution, vortex, and centrifuge. Collect the upper hexane layer.
-
Silylation: Evaporate the hexane and add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat at 75°C for 30 minutes.
3. GC-MS Analysis:
-
Injector: 250°C, splitless mode.
-
Column: A low-bleed 5% phenyl methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Oven Program: Start at 100°C, hold for 2 min, ramp at 10°C/min to 280°C, and hold for 5 min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan in full scan mode or use Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions of the derivatized 3-OH-4-HNE.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol allows for the direct analysis of 3-OH-4-HNE with minimal sample preparation.
1. Sample Preparation:
-
Protein Precipitation: For plasma or serum, add 3 volumes of ice-cold acetonitrile (B52724) containing an internal standard to 1 volume of sample. Vortex and centrifuge at high speed to pellet proteins.
-
Solid-Phase Extraction (SPE) (optional, for cleaner samples): Use a reversed-phase or mixed-mode SPE cartridge. Condition the cartridge, load the sample, wash with a low percentage of organic solvent, and elute with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the supernatant or eluate to dryness and reconstitute in the initial mobile phase.
2. LC-MS/MS Analysis:
-
LC System: A UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B over several minutes to ensure separation from other isomers and matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the deprotonated molecule [M-H]⁻ of 3-OH-4-HNE, and product ions will be generated by collision-induced dissociation.
Visualizing the Experimental Workflow and Signaling Pathway
Diagrams created using Graphviz (DOT language) illustrate the comparative experimental workflow and the signaling pathway of 3-OH-4-HNE.
Caption: Comparative workflow for GC-MS and LC-MS/MS quantification of 3-OH-4-HNE.
Caption: Proposed signaling pathway of 3-OH-4-HNE via the GHB receptor.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of 3-OH-4-HNE. LC-MS/MS generally offers higher sensitivity and throughput, making it well-suited for high-volume clinical and research applications. GC-MS, while requiring a more involved sample preparation process, remains a robust and reliable method, particularly when high specificity is required and instrumentation is readily available. The choice between these methods should be guided by the specific requirements of the study, including the sample matrix, the expected concentration range of the analyte, and the desired sample throughput. The understanding of 3-OH-4-HNE's role as a signaling molecule, particularly its interaction with the GHB receptor, opens new avenues for research into its physiological and pathological significance.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. msacl.org [msacl.org]
- 6. The gamma-hydroxybutyrate signalling system in brain: organization and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Hydroxy-trans-2-nonenoic acid is a gamma-hydroxybutyrate receptor ligand in the cerebral cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lipid Mediators: Unraveling the Roles of 3-Hydroxy-4(E)-nonenoic Acid and its Counterparts
A comparative study of 3-Hydroxy-4(E)-nonenoic acid (3-HNE) with other lipid mediators reveals a significant gap in the scientific literature for 3-HNE, while extensive research on related compounds like 4-Hydroxy-2-nonenal (4-HNE) and specialized pro-resolving mediators (SPMs) offers a framework for understanding the diverse roles of these signaling molecules.
This guide provides a comparative overview of 3-HNE, its well-studied isomer 4-HNE, and other key lipid mediators for researchers, scientists, and drug development professionals. Due to the limited availability of specific data for 3-HNE, this comparison focuses on contrasting the known biological activities and signaling pathways of 4-HNE and SPMs to provide a comprehensive understanding of the landscape of lipid mediation.
Introduction to Lipid Mediators
Lipid mediators are a diverse class of signaling molecules derived from the enzymatic or non-enzymatic oxidation of polyunsaturated fatty acids (PUFAs).[1][2] They play crucial roles in a wide array of physiological and pathological processes, including inflammation, immunity, and tissue repair. This guide will explore the reactive aldehyde 4-HNE, a marker of oxidative stress, and the pro-resolving SPMs, which actively terminate inflammation. While 3-HNE is structurally similar to 4-HNE, a comprehensive understanding of its specific biological functions awaits further investigation.
4-Hydroxy-2-nonenal (4-HNE): A Key Mediator of Oxidative Stress
4-HNE is a major α,β-unsaturated aldehyde generated during the peroxidation of omega-6 PUFAs like arachidonic and linoleic acids.[3] It is a highly reactive molecule that readily forms adducts with proteins, DNA, and lipids, leading to cellular dysfunction and cytotoxicity.[3] However, at lower concentrations, 4-HNE can also act as a signaling molecule, modulating various cellular pathways.
Signaling Pathways of 4-HNE
4-HNE influences several key signaling pathways, often in a concentration-dependent manner:
-
Nuclear Factor-kappa B (NF-κB) Pathway: At low concentrations, 4-HNE can activate the NF-κB pathway, a central regulator of inflammation and immunity. Conversely, at higher concentrations, it can inhibit NF-κB signaling.
-
Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: Nrf2 is a master regulator of the antioxidant response. 4-HNE can activate Nrf2, leading to the expression of antioxidant and detoxification enzymes.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: 4-HNE can modulate the activity of MAPK pathways, including JNK, p38, and ERK, which are involved in cell proliferation, differentiation, and apoptosis.
Specialized Pro-Resolving Mediators (SPMs): Active Terminators of Inflammation
In contrast to the often pro-inflammatory role of 4-HNE, Specialized Pro-Resolving Mediators (SPMs) are a class of lipid mediators that actively promote the resolution of inflammation and tissue repair. SPMs, which include resolvins, protectins, and maresins, are derived from omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).
Signaling Pathways of SPMs
SPMs exert their effects by binding to specific G protein-coupled receptors (GPCRs), initiating signaling cascades that lead to:
-
Inhibition of Neutrophil Infiltration: SPMs reduce the recruitment of neutrophils to the site of inflammation.
-
Enhancement of Efferocytosis: They promote the clearance of apoptotic cells and cellular debris by macrophages.
-
Modulation of Cytokine Production: SPMs shift the balance from pro-inflammatory to anti-inflammatory cytokines.
Comparative Data of Lipid Mediators
The following tables summarize the key characteristics and biological effects of 4-HNE and SPMs. Data for 3-HNE is not included due to the lack of available information in the scientific literature.
| Feature | 4-Hydroxy-2-nonenal (4-HNE) | Specialized Pro-Resolving Mediators (SPMs) |
| Precursor | Omega-6 PUFAs (Arachidonic Acid, Linoleic Acid) | Omega-3 PUFAs (EPA, DHA) |
| Primary Role | Marker and mediator of oxidative stress; pro-inflammatory at high concentrations. | Active resolution of inflammation; pro-resolving and anti-inflammatory. |
| Receptors | Interacts with various cellular components via adduction. | Specific G protein-coupled receptors (GPCRs). |
| Key Biological Effects | Covalent modification of proteins, DNA, and lipids; induction of apoptosis; modulation of signaling pathways (NF-κB, Nrf2, MAPK). | Inhibition of neutrophil infiltration; enhancement of efferocytosis; reduction of pro-inflammatory cytokine production. |
Experimental Protocols
Due to the absence of specific experimental data for 3-HNE, a generalized protocol for the analysis of lipid mediators from biological samples is provided below. This protocol is a composite of standard methods used in the field and should be adapted for specific research questions.
General Protocol for Lipid Mediator Analysis
1. Sample Collection and Preparation:
-
Collect biological samples (e.g., plasma, serum, tissue homogenates) and immediately add antioxidants (e.g., butylated hydroxytoluene, BHT) to prevent ex vivo oxidation.
-
Store samples at -80°C until analysis.
2. Lipid Extraction:
-
Perform lipid extraction using a method suitable for the sample type, such as liquid-liquid extraction or solid-phase extraction (SPE).
-
SPE is commonly used for the concentration and purification of lipid mediators from complex biological matrices.
3. LC-MS/MS Analysis:
-
Analyze the extracted lipids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
This technique allows for the separation, identification, and quantification of a wide range of lipid mediators with high sensitivity and specificity.
4. Data Analysis:
-
Process the raw LC-MS/MS data using specialized software to identify and quantify the lipid mediators of interest based on their retention times and mass-to-charge ratios.
-
Use internal standards for accurate quantification.
5. Biological Interpretation:
-
Correlate the levels of different lipid mediators with the experimental conditions or disease states to understand their biological roles.
Conclusion
While the specific biological functions of this compound remain largely unexplored, the comprehensive understanding of its isomer, 4-HNE, and the contrasting class of specialized pro-resolving mediators, provides a valuable framework for future research. The dual role of 4-HNE as both a damaging agent and a signaling molecule highlights the complexity of lipid mediator function, while the pro-resolving activities of SPMs offer exciting therapeutic possibilities for inflammatory diseases. Further investigation into the metabolism, signaling, and biological effects of 3-HNE is warranted to fully elucidate its role in health and disease and to determine its potential as a biomarker or therapeutic target.
References
Validating the Mechanism of Action of 3-Hydroxy-4(E)-nonenoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanism of action of 3-Hydroxy-4(E)-nonenoic acid (HNE-acid) with its more extensively studied precursor, 4-hydroxynonenal (B163490) (HNE), and other key lipid peroxidation products such as malondialdehyde (MDA) and 4-hydroxy-2-hexenal (HHE). This document outlines their distinct signaling pathways, cellular effects, and includes detailed experimental protocols and comparative data to aid in the validation and understanding of their biological roles.
Introduction: A Tale of Two Molecules from Lipid Peroxidation
Lipid peroxidation, a consequence of oxidative stress, generates a host of reactive aldehydes that can act as signaling molecules or mediators of cellular damage. Among these, 4-hydroxynonenal (HNE) is one of the most abundant and well-studied. HNE is known for its high reactivity and its ability to form adducts with proteins, thereby modulating a wide array of cellular processes.[1][2]
This compound, a metabolite of HNE, presents a contrasting mechanism. While derived from a highly reactive aldehyde, HNE-acid itself exhibits a more specific mode of action, primarily interacting with a distinct receptor system. This guide will dissect these differences, providing a framework for researchers to validate and explore the nuanced roles of these lipid-derived signaling molecules.
Comparative Analysis of Mechanisms of Action
The primary distinction in the mechanism of action between HNE-acid and its counterparts lies in their principal cellular targets. HNE, MDA, and HHE are broadly reactive electrophiles, while HNE-acid demonstrates a more targeted, receptor-mediated signaling pathway.
This compound (HNE-acid): A Specific Ligand for the GHB Receptor
The predominant mechanism of action for HNE-acid is its function as a ligand for the gamma-hydroxybutyrate (GHB) receptor. This interaction initiates a specific signaling cascade, positioning HNE-acid as a signaling molecule with a defined target, rather than a broadly reactive agent.
Key Signaling Events:
-
Receptor Binding: HNE-acid binds to the GHB receptor, a G-protein coupled receptor.
-
Downstream Signaling: Activation of the GHB receptor is linked to:
-
Modulation of K+ channels.
-
Increased production of cyclic GMP (cGMP) and inositol (B14025) phosphate.
-
Influence on dopaminergic neurotransmission.
-
This receptor-mediated mechanism suggests that the biological effects of HNE-acid are cell-type specific, depending on the expression of the GHB receptor.
4-Hydroxynonenal (HNE): The Broadly Reactive Precursor
In contrast to its metabolite, HNE is a potent electrophile that readily forms covalent adducts with nucleophilic residues on proteins, particularly cysteine, histidine, and lysine.[1] This reactivity is the cornerstone of its diverse and concentration-dependent biological effects.
Key Signaling Pathways Modulated by HNE:
-
NF-κB Pathway: At low concentrations, HNE can activate the NF-κB pathway, promoting cell survival and inflammatory responses. At higher concentrations, it can inhibit NF-κB.[1][3]
-
MAPK Pathways (JNK, p38, ERK): HNE can activate stress-activated protein kinases like JNK and p38, often leading to apoptosis.[4][5]
-
Nrf2 Pathway: HNE can activate the Nrf2 antioxidant response element pathway, leading to the expression of cytoprotective genes.[3]
-
Protein Adduction: Formation of HNE-protein adducts can lead to enzyme inactivation, protein aggregation, and disruption of cellular function.[6]
Alternative Lipid Peroxidation Products: MDA and HHE
-
Malondialdehyde (MDA): Like HNE, MDA is a reactive aldehyde that forms adducts with proteins and DNA. It is implicated in pro-inflammatory responses and can induce apoptosis through the activation of MAPK pathways and mitochondrial dysfunction.[4][7][8]
-
4-Hydroxy-2-hexenal (HHE): Derived from the peroxidation of n-3 polyunsaturated fatty acids, HHE shares structural and functional similarities with HNE. It is also a reactive electrophile that forms protein adducts and induces cytotoxicity.[9][10] However, there are differences in its metabolic detoxification and specific protein targets compared to HNE.[9]
Quantitative Data Comparison
The following tables summarize key quantitative data comparing the biological effects of HNE-acid, HNE, and HHE.
| Compound | Parameter | Value | Cell Type/System | Reference |
| This compound | IC50 (GHB Receptor Binding) | ~5 µM | Rat brain membranes | |
| 4-Hydroxynonenal (HNE) | LD50 (Cytotoxicity) | 18 µM | Primary cortical neurons | [9] |
| 4-Hydroxy-2-hexenal (HHE) | LD50 (Cytotoxicity) | 23 µM | Primary cortical neurons | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments to validate and compare the mechanisms of action of HNE-acid and its alternatives.
Radioligand Binding Assay for GHB Receptor
Objective: To determine the binding affinity of this compound to the GHB receptor.
Materials:
-
Rat brain tissue (cortex or hippocampus)
-
[3H]-NCS-382 (radioligand for GHB receptor)
-
This compound (unlabeled ligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare crude membrane fractions from rat brain tissue by homogenization and centrifugation.
-
Incubate the membrane preparation with a fixed concentration of [3H]-NCS-382 and varying concentrations of unlabeled this compound.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value of this compound.
Western Blot Analysis of Signaling Pathway Activation
Objective: To assess the activation of key signaling pathways (e.g., NF-κB, MAPK) in response to treatment with HNE, MDA, or HHE.
Materials:
-
Cell line of interest (e.g., neuronal cells, macrophages)
-
HNE, MDA, or HHE
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against phosphorylated and total forms of target proteins (e.g., p-p65, p65, p-JNK, JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency and treat with different concentrations of HNE, MDA, or HHE for various time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the level of protein phosphorylation.
Cell Viability Assay
Objective: To determine the cytotoxic effects of HNE, MDA, and HHE.
Materials:
-
Cell line of interest
-
HNE, MDA, or HHE
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of HNE, MDA, or HHE for 24-48 hours.
-
Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the LD50 values.
Visualizing the Mechanisms: Signaling Pathways and Workflows
Signaling Pathways
Caption: Signaling pathway of this compound via the GHB receptor.
Caption: Diverse signaling pathways modulated by 4-Hydroxynonenal (HNE).
Experimental Workflow
Caption: Workflow for comparing the mechanisms of HNE-acid and other aldehydes.
Conclusion
Validating the mechanism of action of this compound requires a clear understanding of its distinct, receptor-mediated signaling in contrast to the broader, reactivity-driven effects of its precursor HNE and other lipid peroxidation products like MDA and HHE. While HNE-acid acts as a specific signaling molecule through the GHB receptor, the others exert their influence through widespread protein modification, leading to a complex and concentration-dependent array of cellular responses. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to further elucidate the unique and comparative biology of these important lipid-derived molecules.
References
- 1. 4-Hydroxy-2-nonenal: a critical target in oxidative stress? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-hydroxynonenal in the pathogenesis and progression of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory effects of 4-hydroxynonenal [pubmed.ncbi.nlm.nih.gov]
- 4. The cytotoxic mechanism of malondialdehyde and protective effect of carnosine via protein cross-linking/mitochondrial dysfunction/reactive oxygen species/MAPK pathway in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Hydroxy-2-Nonenal, a Reactive Product of Lipid Peroxidation, and Neurodegenerative Diseases: A Toxic Combination Illuminated by Redox Proteomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proinflammatory effects of malondialdehyde in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Trans-4-hydroxy-2-hexenal is a neurotoxic product of docosahexaenoic (22:6; n-3) acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to 3-Hydroxy-4(E)-nonenoic Acid and its Precursor 4-Hydroxy-2-nonenal in Oxidative Stress Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oxidative stress and lipid peroxidation research, the α,β-unsaturated aldehyde 4-hydroxy-2-nonenal (HNE) has long been a focal point of investigation due to its high reactivity and involvement in a multitude of cellular signaling pathways. However, its metabolite, 3-Hydroxy-4(E)-nonenoic acid, presents a contrasting profile with potentially distinct biological activities. This guide provides an objective comparison of these two molecules, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate molecule for their studies and to highlight areas ripe for further investigation.
Performance Comparison: Reactivity and Biological Activity
The primary distinction between 4-HNE and this compound lies in their chemical reactivity and consequent biological effects. HNE is a highly electrophilic molecule, readily forming adducts with proteins, DNA, and lipids, which can lead to cellular stress and apoptosis. In contrast, its oxidized form, 4-hydroxy-2-nonenoic acid (an isomer of this compound), is considered a less toxic detoxification product.
| Feature | 4-Hydroxy-2-nonenal (HNE) | This compound |
| Primary Role | Highly reactive aldehyde, marker of oxidative stress, signaling molecule.[1][2][3][4][5] | Metabolite of HNE, considered a detoxification product, potential signaling molecule.[6] |
| Reactivity | High reactivity due to aldehyde and double bond; forms Michael adducts with proteins.[3][4] | Lower reactivity; the carboxyl group is less electrophilic than the aldehyde group. |
| Toxicity | Cytotoxic at high concentrations, induces apoptosis.[7] | Generally considered non-toxic.[6] |
| Known Biological Targets | Nrf2, AKT, NF-κB signaling pathways, various proteins through adduction.[1][2][5] | Identified as a ligand for the gamma-hydroxybutyrate (GHB) receptor.[6] |
| Cellular Concentration | Low nanomolar range under physiological conditions, increases significantly with oxidative stress.[2] | Dependent on HNE metabolism; expected to rise following an increase in HNE. |
Signaling Pathways
4-Hydroxy-2-nonenal (HNE) Signaling
HNE is a known modulator of several key signaling pathways involved in cellular stress response, inflammation, and apoptosis.
Metabolic Relationship of HNE and this compound
This compound is a metabolic product of HNE. This conversion is a key detoxification pathway.
References
- 1. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Hydroxy-2-nonenal: a critical target in oxidative stress? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Hydroxy-trans-2-nonenoic acid is a gamma-hydroxybutyrate receptor ligand in the cerebral cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
A Comparative Guide to the Metabolomic Landscape of 3-Hydroxy-4(E)-nonenoic Acid-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic alterations observed in cells treated with 3-Hydroxy-4(E)-nonenoic acid (HNE), a key bioactive aldehyde produced during lipid peroxidation. By examining the available experimental data, this document aims to shed light on the metabolic reprogramming induced by HNE, offering valuable insights for researchers in fields ranging from toxicology to drug development.
Executive Summary
This compound (HNE) is a well-established marker of oxidative stress and a potent signaling molecule that can modulate various cellular processes. Its impact on cellular metabolism is a critical aspect of its biological activity. This guide synthesizes findings from multiple studies to present a comparative overview of the metabolomic changes in HNE-treated cells versus control cells. The data indicates that HNE significantly perturbs key metabolic pathways, including the tricarboxylic acid (TCA) cycle and fatty acid metabolism. While comprehensive quantitative data across a wide range of metabolites remains an area for further research, existing studies provide a clear indication of the direction and nature of these metabolic shifts.
Data Presentation: Metabolic Alterations in HNE-Treated Cells
Table 1: Effects of HNE on Key Metabolic Pathways
| Metabolic Pathway | Observed Effect in HNE-Treated Cells | Key Findings and References |
| Tricarboxylic Acid (TCA) Cycle | Suppression | HNE treatment markedly suppresses the levels of TCA cycle metabolites. This is consistent with the inhibition of key TCA cycle enzymes such as malate (B86768) dehydrogenase and isocitrate dehydrogenase.[1] |
| Glycolysis | Stimulation (compensatory) | In some contexts, a stimulatory effect on glycolysis is observed, likely as a compensatory mechanism for inhibited mitochondrial respiration.[1] |
| Unsaturated Fatty Acid Biosynthesis | Alteration | Increased levels of HNE-protein adducts in plasma are associated with significant alterations in the unsaturated fatty acids biosynthesis pathway. |
| HNE Metabolism | Active Conversion | Cells actively metabolize HNE into less reactive compounds, primarily 4-hydroxy-2-nonenoic acid (HNA) and 1,4-dihydroxy-2-nonene (DHN). |
Table 2: Quantitative Changes in Specific Metabolites Upon HNE Exposure
| Metabolite Class | Metabolite | Cell/System Type | HNE Concentration | Observed Change | Reference |
| HNE Metabolites | 4-hydroxy-2-nonenoic acid (HNA) | Keratinocytes | 100 µM | Formation (48.8 ± 4.6% of HNE dose) | [2] |
| 1,4-dihydroxy-2-nonene (DHN) | Keratinocytes | 100 µM | Formation (part of the 48.8% with HNA) | [2] | |
| Glutathione Conjugates | Keratinocytes | 100 µM | Formation (52.3 ± 5.8% of HNE dose) | [2] | |
| TCA Cycle Intermediates | TCA Cycle Metabolites (general) | Platelets | 30 µM | Markedly suppressed | [1] |
Experimental Protocols
This section details the methodologies for conducting a comparative metabolomics study of HNE-treated cells. The protocols are based on established practices in the field.[3][4]
Cell Culture and HNE Treatment
-
Cell Line: Select a cell line relevant to the research question (e.g., cancer cell line, endothelial cells, hepatocytes).
-
Culture Conditions: Culture cells in appropriate media and conditions until they reach the desired confluency (typically 70-80%).
-
HNE Treatment: Prepare a stock solution of this compound (HNE) in a suitable solvent (e.g., ethanol). Treat the cells with the desired concentration of HNE for a specified duration. A vehicle control (solvent only) must be run in parallel.
Metabolite Extraction
-
Quenching Metabolism: Rapidly aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water mixture) to the cells.
-
Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Protein Precipitation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites for analysis.
Metabolomic Analysis by Mass Spectrometry
-
Instrumentation: Utilize a high-resolution mass spectrometer coupled with either liquid chromatography (LC-MS) for polar and non-polar metabolites or gas chromatography (GC-MS) for volatile compounds.
-
LC-MS Analysis:
-
Chromatography: Separate metabolites using a suitable column (e.g., C18 for reverse-phase or HILIC for polar compounds).
-
Mass Spectrometry: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.
-
-
GC-MS Analysis:
-
Derivatization: Chemically modify non-volatile metabolites to make them suitable for GC analysis.
-
Chromatography and Mass Spectrometry: Separate and detect the derivatized metabolites.
-
Data Analysis
-
Data Processing: Use specialized software to perform peak picking, alignment, and normalization of the raw mass spectrometry data.
-
Metabolite Identification: Identify metabolites by comparing their mass-to-charge ratio (m/z) and retention times to a metabolite library or by fragmentation pattern analysis (MS/MS).
-
Statistical Analysis: Employ univariate and multivariate statistical methods (e.g., t-tests, volcano plots, principal component analysis) to identify statistically significant differences in metabolite levels between HNE-treated and control groups.
Mandatory Visualization
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. Modification of Platelet Proteins by 4-hydroxynonenal: Potential Mechanisms for Inhibition of Aggregation and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular metabolism of 4-hydroxynonenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modification of platelet proteins by 4-hydroxynonenal: Potential Mechanisms for inhibition of aggregation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationship between 4-Hydroxynonenal (4-HNE) as Systemic Biomarker of Lipid Peroxidation and Metabolomic Profiling of Patients with Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for 3-Hydroxy-4(E)-nonenoic Acid
Audience: Researchers, scientists, and drug development professionals.
This document provides immediate, essential safety and logistical information for handling 3-Hydroxy-4(E)-nonenoic acid (CAS No. 1263035-59-1). Given the limited publicly available safety data for this specific compound, the following guidance is based on the general properties of unsaturated hydroxy fatty acids. It is imperative to obtain the specific Safety Data Sheet (SDS) from your supplier before handling this chemical.
Hazard Summary and Precautionary Measures
Key Precautionary Statements (based on related compounds):
-
P264: Wash hands and any exposed skin thoroughly after handling.[1]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene). | To prevent skin contact which may cause irritation or burns. |
| Eye Protection | Safety goggles with side-shields or a face shield. | To protect against splashes that could cause serious eye damage. |
| Body Protection | Laboratory coat, closed-toe shoes, and additional impervious clothing as necessary. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area, preferably under a chemical fume hood. | To minimize inhalation of any potential aerosols or vapors. |
Operational Plan for Handling
A systematic approach is critical for the safe handling of this compound.
3.1. Engineering Controls and Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.
-
Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Prepare all necessary equipment and materials before handling the chemical to minimize movement and potential for spills.
3.2. Handling Procedure:
-
Don all required PPE before entering the handling area.
-
Carefully open the container, avoiding splashes or aerosol generation.
-
Dispense the required amount of the chemical.
-
Keep the container tightly sealed when not in use.
-
After handling, wash hands and any potentially exposed skin thoroughly with soap and water.
-
Decontaminate the work area upon completion of the procedure.
3.3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Store away from incompatible materials such as strong oxidizing agents.
-
For long-term storage, consult the supplier's recommendation, which is often at -20°C for this type of compound.[3]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure laboratory safety.
4.1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled waste container for this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent pads).
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed.
-
Store the waste container in a designated, secure, and well-ventilated area.
4.2. Container Management:
-
Use a container compatible with the chemical. The original container is often a good choice.
-
Ensure the waste container is kept tightly sealed.
-
Do not overfill the container; a maximum of 75% capacity is recommended to allow for vapor expansion.[4]
4.3. Final Disposal:
-
Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[5]
-
Do not dispose of this compound down the drain.[5]
-
For empty containers, rinse thoroughly with a suitable solvent. The first rinsate should be collected and disposed of as hazardous waste. After cleaning, deface the label before disposing of the container as regular solid waste.[5]
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
